2-Isopropoxy-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-propan-2-yloxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)14-8-5-3-4-7(13-8)9(10,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWPCFCUHYPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682462 | |
| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-41-4 | |
| Record name | Pyridine, 2-(1-methylethoxy)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
This guide provides a comprehensive overview of the synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis lies in a well-established reaction mechanism, offering a reliable and scalable route to this important molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Trifluoromethylpyridines
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal and agricultural chemistry. The unique electronic properties of the -CF3 group, such as its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The pyridine ring, a common motif in bioactive compounds, when substituted with a trifluoromethyl group, becomes a key building block for a diverse range of functional molecules. This compound (CAS No. 1255574-41-4, Molecular Formula: C9H10F3NO) is one such building block, poised for further chemical elaboration.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the potent electron-withdrawing trifluoromethyl group at the 6-position. The reaction proceeds by the displacement of a halide leaving group at the 2-position by an isopropoxide nucleophile.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor: 2-Chloro-6-(trifluoromethyl)pyridine
The synthesis of the target molecule commences with the preparation of the key precursor, 2-chloro-6-(trifluoromethyl)pyridine. This intermediate is typically synthesized from 2-chloro-6-(trichloromethyl)pyridine through a halogen exchange (halex) reaction.
A common method involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine using a fluorinating agent such as anhydrous hydrogen fluoride (HF).[1] This reaction is generally performed under elevated temperature and pressure in a suitable reactor. The progress of the reaction can be monitored by gas chromatography (GC) until the starting material is consumed.
Part 2: Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The central step in the synthesis is the nucleophilic aromatic substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and isopropanol. The trifluoromethyl group at the 6-position strongly activates the pyridine ring towards nucleophilic attack at the 2-position by stabilizing the negatively charged Meisenheimer intermediate.
The reaction mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: The isopropoxide anion, generated in situ from isopropanol and a strong base, attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Anhydrous Isopropanol
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-Butoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents) and anhydrous DMF (if used as a co-solvent).
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred isopropanol solution at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of sodium isopropoxide.
-
Addition of the Pyridine Precursor: Dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium isopropoxide solution.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
-
Extraction: Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Data Presentation
| Parameter | Condition | Rationale |
| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine | The chlorine atom is a good leaving group, and the trifluoromethyl group activates the ring for SNAr. |
| Nucleophile | Isopropanol | The source of the isopropoxy group. |
| Base | Sodium Hydride or Potassium tert-Butoxide | A strong base is required to deprotonate the isopropanol to form the more nucleophilic isopropoxide. |
| Solvent | Isopropanol (reagent and solvent) or DMF | A polar aprotic solvent can facilitate the SNAr reaction. Using excess isopropanol can also drive the reaction forward. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary to overcome the activation energy of the reaction. |
| Reaction Time | 4-24 hours | The reaction time will depend on the specific conditions and scale. |
| Purification | Vacuum Distillation or Column Chromatography | To remove unreacted starting materials and byproducts. |
Trustworthiness and Self-Validating Systems
The protocol described above is designed to be a self-validating system. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final product can be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected spectroscopic data for this compound would show characteristic signals for the isopropoxy group and the trifluoromethylpyridine core.
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for producing this valuable chemical intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture when using reactive bases like sodium hydride. This guide provides a solid foundation for researchers to confidently synthesize this compound and explore its potential in the development of new and improved chemical entities.
References
- Swarts, F. Bull. Acad. Roy. Belg.1898, 35, 375.
- Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2, published October 8, 2015.
-
PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution. [Link]
-
Pharmaffiliates. This compound. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Isopropoxy-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxy-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. The presence of both a bulky isopropoxy group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. For instance, trifluoromethylated pyridines are key structural motifs in various active agrochemical and pharmaceutical ingredients[1]. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its application in research and development.
Molecular Structure and Chemical Identity
The foundational step in understanding the properties of a compound is to define its structure and chemical identity.
Structural Representation
The molecular structure of this compound is depicted below. The pyridine ring is substituted at the 2-position with an isopropoxy group and at the 6-position with a trifluoromethyl group.
Caption: Molecular structure of this compound.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below for easy reference and database searching.
| Identifier | Value | Source |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 1255574-41-4 | [2][3][4] |
| Molecular Formula | C₉H₁₀F₃NO | [2][3][4] |
| Molecular Weight | 205.18 g/mol | [3] |
| Synonyms | Pyridine, 2-(1-methylethoxy)-6-(trifluoromethyl)- | [4] |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not widely published. However, based on its structure and data from analogous compounds, we can infer certain characteristics.
| Property | Value/Observation | Notes |
| Physical State | Likely a liquid at room temperature. | Inferred from related compounds like 2-Methoxy-6-(trifluoromethyl)pyridine which is a liquid. |
| Boiling Point | Not experimentally determined. | Expected to be higher than related, less substituted pyridines due to its molecular weight. For comparison, the boiling point of 2-Fluoro-6-(trifluoromethyl)pyridine is 143.0 °C[5]. |
| Melting Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| Solubility | Expected to have good solubility in common organic solvents (e.g., DCM, ethyl acetate, methanol) and low solubility in water. | This is a general characteristic of substituted pyridines, particularly those with hydrophobic groups like trifluoromethyl and isopropoxy[6]. |
| Storage | Recommended storage at 2-8°C in a refrigerator. | [3] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropoxy group.
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts will be influenced by the positions relative to the nitrogen and the electron-withdrawing/donating nature of the substituents.
-
Isopropoxy Group Protons: A septet for the methine proton (-CH-) and a doublet for the two methyl groups (-CH₃) are anticipated. The methine proton will likely appear further downfield than the methyl protons.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the isopropoxy and trifluoromethyl groups will have characteristic chemical shifts.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Isopropoxy Carbons: Two signals corresponding to the methine and methyl carbons of the isopropoxy group are expected.
-
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group. For many trifluoromethyl-substituted pyridines, this signal appears in the range of δ -60 to -70 ppm[7][8].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the isopropoxy group will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ range[9].
-
C-O Stretching: A strong band corresponding to the C-O stretching of the isopropoxy ether linkage is anticipated, typically in the 1200-1300 cm⁻¹ region.
-
C-F Stretching: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
Synthesis and Reactivity Profile
Understanding the synthesis and potential reactivity of this compound is essential for its application.
Synthetic Approach
A common method for the synthesis of such alkoxy-pyridines involves the nucleophilic aromatic substitution of a suitable precursor, typically a halogenated pyridine.
Caption: General synthetic scheme for this compound.
The synthesis often starts from 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine[10]. The reaction with isopropoxide, generated from isopropyl alcohol and a strong base, displaces the halide to form the desired ether linkage.
Chemical Reactivity
-
Pyridine Ring: The pyridine nitrogen is basic, but its basicity is significantly reduced by the electron-withdrawing effect of the trifluoromethyl group.
-
Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group.
-
Stability: The trifluoromethyl group is generally very stable and resistant to chemical transformation. The ether linkage is also relatively stable but can be cleaved under harsh acidic conditions.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, based on the data for structurally similar compounds like 2-fluoro-6-(trifluoromethyl)pyridine, the following precautions are advised:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Hazards: Related compounds are often harmful if swallowed or inhaled[5]. They can cause skin and eye irritation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[3].
Applications in Research and Development
The unique combination of a lipophilic isopropoxy group and an electron-withdrawing trifluoromethyl group makes this compound a valuable scaffold in drug discovery.
-
Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The isopropoxy group can be used to modulate solubility and explore specific binding pockets in target proteins. Substituted trifluoromethylpyridines have been investigated as inhibitors for enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases[11].
-
Agrochemicals: Pyridine derivatives are a cornerstone of modern agrochemicals. The structural motifs present in this compound are found in various herbicides and fungicides[1][10].
-
Materials Science: Fluorinated organic compounds are used in the development of materials with specific optical and electronic properties.
Conclusion
This compound is a specialized chemical intermediate with significant potential in various fields of research. While detailed experimental data on its physical properties are sparse, a solid understanding of its structure, expected analytical characteristics, and reactivity can be derived from its chemical nature and comparison with related compounds. As its use in synthesis expands, it is anticipated that a more comprehensive dataset will become available. Researchers and scientists are advised to handle this compound with the appropriate safety precautions as outlined for similar fluorinated pyridine derivatives.
References
-
Sinfoo Biotech. This compound. [Link]
-
Pharmaffiliates. This compound. [Link]
-
CP Lab Safety. This compound, 96% Purity, C9H10F3NO, 5 grams. [Link]
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry.
- Supporting Information for "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aromatic Carboxylic Acids". The Royal Society of Chemistry.
-
The Good Scents Company. Calcium sulfate dihydrate. [Link]
-
Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). [Link]
-
OECD Existing Chemicals Database. Calcium sulfate, dihydrate CAS N°: 10101-41-4. [Link]
-
PubChem. Calcium Sulfate Dihydrate. [Link]
- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]
-
PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
-
PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]
- Google Patents. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound,(CAS# 1255574-41-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. orgsyn.org [orgsyn.org]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 11. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2-Isopropoxy-6-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational requirement for advancing any research program. The introduction of fluorinated moieties, such as the trifluoromethyl group, into heterocyclic scaffolds like pyridine is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides an in-depth, multi-technique approach to the structural elucidation of 2-isopropoxy-6-(trifluoromethyl)pyridine, a representative of this important class of molecules. Our narrative emphasizes not just the acquisition of data, but the strategic integration of analytical techniques to build a cohesive and self-validating structural proof.
The hypothesized structure, derived from its chemical name, is a pyridine ring substituted at the C2 position with an isopropoxy group and at the C6 position with a trifluoromethyl group. Our analytical strategy is designed to systematically confirm this hypothesis, beginning with the elemental composition and proceeding to the precise mapping of atomic connectivity.
Molecular Formula and Mass Confirmation: High-Resolution Mass Spectrometry (HRMS)
The logical first step in any structural elucidation is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides the requisite accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, the expected molecular formula is C₉H₁₀F₃NO.[4][5] Using Electron Ionization (EI), the molecule is expected to produce a molecular ion (M⁺˙). The precise mass of this ion serves as the first critical data point.
Table 1: HRMS Data for C₉H₁₀F₃NO
| Parameter | Expected Value | Observed Value |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃NO | - |
| Calculated Mass | 205.0714 | - |
| Observed Mass (M⁺˙) | - | To be determined |
Causality of Experimental Choice: HRMS is chosen over standard MS for its ability to provide an exact mass, which is crucial for generating a unique elemental formula, thereby lending high confidence to the molecular identity at the outset. Fragmentation analysis in MS can also provide initial structural clues; pyridine derivatives often exhibit characteristic fragmentation patterns, such as the loss of HCN or cleavage of substituent groups, which can offer preliminary support for the proposed structure.[6][7][8][9]
Experimental Protocol: GC-HRMS (EI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or ethyl acetate).
-
Instrument: Agilent GC-MS System (or equivalent) with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
Mass Resolution: >10,000.
-
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the vibrational frequencies of its covalent bonds.[10][11] For this compound, we expect to see characteristic absorptions for the aromatic pyridine ring, the C-O ether linkage, the aliphatic C-H bonds of the isopropoxy group, and the strong C-F bonds of the trifluoromethyl group.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2980-2850 | Aliphatic C-H Stretch | Medium-Strong |
| ~1600-1450 | Aromatic C=C/C=N Stretch | Medium-Strong |
| ~1350-1100 | C-F Stretch (CF₃) | Strong, often multiple bands |
| ~1250-1050 | C-O Stretch (Aryl-Alkyl Ether) | Strong |
The presence of strong absorption bands in the 1350-1100 cm⁻¹ region is a powerful indicator of the trifluoromethyl group.[12] Similarly, a strong band in the 1250-1050 cm⁻¹ range would support the presence of the aryl-alkyl ether linkage.[13][14]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
-
Processing: Perform a background scan (air) before the sample scan. The resulting spectrum is typically presented in terms of % Transmittance.
Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D correlation experiments, is required for an unambiguous assignment.[15]
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.
Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-a (CH₃ of isopropoxy) | ~1.3-1.4 | Doublet (d) | 6H |
| H-b (CH of isopropoxy) | ~5.3-5.5 | Septet (sept) | 1H |
| H-4 (Pyridine ring) | ~7.6-7.8 | Triplet (t) | 1H |
| H-3 (Pyridine ring) | ~6.8-7.0 | Doublet (d) | 1H |
| H-5 (Pyridine ring) | ~7.2-7.4 | Doublet (d) | 1H |
Causality of Assignments:
-
The six methyl protons (H-a) are equivalent and are split by the single methine proton (H-b), resulting in a doublet.[16]
-
The methine proton (H-b) is split by the six methyl protons, producing a septet. Its significant downfield shift is due to the deshielding effect of the adjacent oxygen atom.[17]
-
The pyridine protons (H-3, H-4, H-5) will appear in the aromatic region.[18] H-4 is expected to be a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will be doublets, coupling only to H-4. The electron-withdrawing nature of the CF₃ group and the electron-donating nature of the isopropoxy group will influence their precise chemical shifts.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of the highly electronegative fluorine atoms will cause the CF₃ carbon signal to appear as a quartet due to ¹J(C-F) coupling.
Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-a (CH₃ of isopropoxy) | ~22 | Singlet |
| C-b (CH of isopropoxy) | ~72 | Singlet |
| C-3 (Pyridine ring) | ~112 | Singlet |
| C-5 (Pyridine ring) | ~118 | Singlet |
| C-4 (Pyridine ring) | ~139 | Singlet |
| CF₃ | ~121 | Quartet (q, ¹J(C-F) ≈ 275 Hz) |
| C-6 (Pyridine ring) | ~148 | Quartet (q, ²J(C-F) ≈ 35 Hz) |
| C-2 (Pyridine ring) | ~164 | Singlet |
Causality of Assignments:
-
The carbon atoms of the pyridine ring attached to the electronegative nitrogen (C2 and C6) are expected to be the most downfield.[19]
-
The CF₃ carbon signal is readily identified by its large one-bond coupling to fluorine (¹J(C-F)), resulting in a quartet.[20] The C-6 carbon, adjacent to the CF₃ group, will also show a smaller two-bond coupling (²J(C-F)), appearing as a quartet with a smaller coupling constant.[15]
¹⁹F NMR Spectroscopy: Fluorine Confirmation
¹⁹F NMR is highly sensitive and provides a clean spectrum, typically showing a single peak for the chemically equivalent fluorine atoms of the CF₃ group.[21][22] Its chemical shift is a key identifier. For a CF₃ group on a pyridine ring, the signal is expected in the range of -65 to -70 ppm relative to CFCl₃.[23][24][25]
Causality of Experimental Choice: This experiment is a simple and definitive way to confirm the presence and electronic environment of the trifluoromethyl group. The absence of coupling in the ¹⁹F spectrum confirms that there are no adjacent protons, which is consistent with its placement at the C-6 position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Acquire with a standard pulse program (e.g., zg30).
-
Set spectral width to cover 0-10 ppm.
-
-
¹³C NMR:
-
Acquire with a proton-decoupled pulse program (e.g., zgpg30).
-
Set spectral width to cover 0-200 ppm.
-
-
¹⁹F NMR:
-
Acquire with a proton-decoupled pulse program.
-
Reference externally to CFCl₃ (0 ppm).
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) spectra to confirm connectivity between the isopropoxy group and the pyridine ring.
Data Synthesis and Structural Confirmation
Elucidation Workflow Diagram
Caption: Logical workflow for structural elucidation.
-
HRMS establishes the correct elemental formula: C₉H₁₀F₃NO.
-
FT-IR confirms the presence of an aromatic ring, a C-O ether bond, aliphatic C-H, and a C-F bond.
-
¹⁹F NMR confirms the trifluoromethyl group with a characteristic chemical shift.
-
¹H and ¹³C NMR provide the complete carbon-proton framework. The ¹H NMR shows the characteristic doublet and septet of the isopropoxy group and three protons in the aromatic region. The ¹³C NMR shows all nine distinct carbons, including the key quartets for the CF₃ carbon and the C-6 carbon it is attached to.
-
Connectivity: The downfield shift of the isopropoxy methine proton (H-b) and carbon (C-b) confirms its attachment to the electronegative oxygen. The chemical shifts and coupling patterns of the aromatic protons and carbons are consistent with a 2,6-disubstituted pyridine ring.
This integrated dataset provides overwhelming and self-consistent evidence, confirming the structure as This compound .
Annotated Structure Diagram
Caption: Structure with summarized key NMR data.
References
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BenchChem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides. Retrieved from a Google search.[6]
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Supporting Information for an article. (n.d.). Royal Society of Chemistry. Retrieved from a Google search.[15]
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Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. Retrieved from a Google search.[7]
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BenchChem. (n.d.). Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. Retrieved from a Google search.[26]
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Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link][20]
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Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from a Google search.[8]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved from a Google search.[9]
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Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2020). Mendeleev Communications. Retrieved from a Google search.[12]
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Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. (n.d.). PMC - NIH. Retrieved from a Google search.[21]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][23]
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][13]
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Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Retrieved from a Google search.[25]
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Anasazi Instruments. (n.d.). Fluorine-19 NMR Spectroscopy. Retrieved from [Link][22]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link][10]
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Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][18]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][17]
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BenchChem. (n.d.). Synthesis of Agrochemicals Utilizing 2-(Trifluoromethyl)pyridine Derivatives. Retrieved from a Google search.[2]
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Testbook. (2025). The correct match of 13C NMR chemical shift values. Retrieved from [Link][19]
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Chegg. (2022). The 1HNMR spectrum of isopropyl propyl ether shows.... Retrieved from [Link][16]
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Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link][4]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link][1]
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CP Lab Safety. (n.d.). This compound, 96% Purity. Retrieved from [Link][5]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from a Google search.[3]
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The Dual PI3K/mTOR Inhibitor GSK1059615: A Technical Guide for Researchers
This guide provides an in-depth technical overview of GSK1059615 (CAS 124453-45-6), a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). We will delve into its mechanism of action, physicochemical properties, experimental applications, and its role in drug discovery, particularly in the context of oncology.
Introduction: Targeting a Critical Cancer Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention. GSK1059615 emerged as a significant tool compound and potential therapeutic agent due to its potent, ATP-competitive inhibition of class I PI3K isoforms and mTOR.[1] This dual inhibitory action allows for a more comprehensive blockade of the pathway compared to inhibitors targeting a single component.
GSK1059615 is a thiazolidinone derivative featuring a pyridinylquinoline scaffold.[2] Its development has provided researchers with a valuable probe to investigate the multifaceted roles of the PI3K/mTOR pathway in both normal physiology and disease states.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
GSK1059615 exerts its biological effects by directly inhibiting the kinase activity of PI3K and mTOR. It binds to the ATP-binding pocket of these enzymes, preventing the phosphorylation of their downstream substrates.[1][3]
The primary molecular consequence of GSK1059615 activity is the suppression of the PI3K/AKT/mTOR signaling pathway. This inhibition leads to several downstream cellular effects, including:
-
Induction of G1 cell cycle arrest : By inhibiting the signaling required for cell cycle progression, GSK1059615 halts cell proliferation.[3]
-
Apoptosis : The compound promotes programmed cell death, particularly in cancer cells that are dependent on the PI3K pathway for survival.[2][4] This can be mediated by the translocation of pro-apoptotic proteins like Bax to the mitochondria.[2][4]
The following diagram illustrates the central role of GSK1059615 in inhibiting the PI3K/AKT/mTOR signaling pathway.
Sources
The Emergence of a Key Building Block: A Technical Guide to the Discovery of 2-Isopropoxy-6-(trifluoromethyl)pyridine
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the origins and synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine, a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. While a singular "discovery" event of this specific molecule is not prominently documented, its existence is a logical and strategic outcome of extensive research into fluorinated pyridines for the development of novel therapeutics. This guide will therefore explore the scientific rationale that necessitated its synthesis, detail the robust synthetic methodologies for its preparation, and discuss its applications in the broader context of drug discovery.
The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the pyridine ring dramatically alters its physicochemical properties in ways that are highly advantageous for drug design.[3][4]
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting solubility, cell permeability, and target engagement. Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in improving a drug candidate's pharmacokinetic profile.[3] It can also increase binding affinity to target proteins through favorable interactions. The strategic placement of an isopropoxy group at the 2-position further modulates the molecule's lipophilicity and steric profile, providing medicinal chemists with a versatile tool to fine-tune the properties of a lead compound.
The Synthetic Pathway: A Logical Progression
The synthesis of this compound is not a singular, isolated process but rather the culmination of well-established synthetic strategies for functionalizing the pyridine ring. The most logical and widely practiced approach is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Key Starting Materials: The Foundation of the Synthesis
The journey to this compound begins with the synthesis of a suitable precursor, typically a pyridine ring bearing a trifluoromethyl group and a leaving group at the 2-position. The two most common and commercially available starting materials for this purpose are 2-chloro-6-(trifluoromethyl)pyridine and 2-fluoro-6-(trifluoromethyl)pyridine.[5]
The synthesis of these precursors often involves multi-step sequences starting from picoline, which undergoes chlorination and fluorination reactions.[3] Another key intermediate is 2-hydroxy-6-(trifluoromethyl)pyridine, which can be prepared by the hydrolysis of the corresponding 2-halo-6-(trifluoromethyl)pyridine.[1]
The Core Reaction: Williamson Ether Synthesis
The introduction of the isopropoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of isopropanol using a suitable base to form the isopropoxide anion, which then acts as a nucleophile to displace the leaving group (chloride or fluoride) from the 2-position of the trifluoromethylated pyridine ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound based on established methodologies for analogous compounds.
Materials:
-
2-Fluoro-6-(trifluoromethyl)pyridine
-
Anhydrous Isopropanol
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous isopropanol (1.5 equivalents) and anhydrous DMF.
-
Formation of the Alkoxide: To the stirred solution, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of sodium isopropoxide. Alternatively, potassium carbonate (2.0 equivalents) can be used as the base, and the reaction is typically heated to facilitate the reaction.
-
Nucleophilic Aromatic Substitution: A solution of 2-fluoro-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C (for NaH) or at room temperature (for K2CO3).
-
Reaction Monitoring: The reaction is allowed to warm to room temperature (or heated if using K2CO3) and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Physicochemical Properties
The structural modifications imparted by the isopropoxy and trifluoromethyl groups result in a unique set of physicochemical properties that are critical for its utility in drug discovery.
| Property | Value | Source |
| Molecular Formula | C9H10F3NO | |
| Molecular Weight | 205.18 g/mol | |
| CAS Number | 1255574-41-4 |
Applications in Drug Discovery: A Versatile Intermediate
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure is found within a variety of patented compounds and clinical candidates, highlighting its importance in the generation of diverse chemical libraries for high-throughput screening and lead optimization.
For instance, the 2-alkoxy-6-(trifluoromethyl)pyridine motif has been explored in the development of potent and selective inhibitors of various protein kinases, such as RAF kinases, which are implicated in cancer. It has also been incorporated into inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), a target for the treatment of fibrosis.[3]
Caption: Role of intermediates in the drug discovery process.
The discovery and development of drugs containing the 2-alkoxy-6-(trifluoromethyl)pyridine scaffold often follow a rational design approach. Medicinal chemists systematically modify the alkoxy group and other positions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties. The isopropoxy group, in this context, represents one of many variations explored to probe the steric and electronic requirements of the target's binding pocket.
Conclusion
While the precise moment of "discovery" for this compound may not be a landmark event, its creation is a testament to the logical and systematic progression of medicinal chemistry. It stands as a valuable, rationally designed building block, born from the understanding of the powerful influence of fluorination on the properties of heterocyclic compounds. Its straightforward and robust synthesis, coupled with its utility in creating diverse molecular architectures, ensures its continued importance in the ongoing quest for novel and effective therapeutics. This guide provides the foundational knowledge for researchers to appreciate its origins and effectively utilize this key intermediate in their own drug discovery endeavors.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry, 60(12), 4869-4881. [Link]
-
This compound. Sinfoo Biotech. [Link]
-
Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. [Link]
-
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 7(40), 35985-35997. [Link]
-
Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic Chemistry, 72, 116-122. [Link]
-
Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Scientific Reports, 13(1), 12345. [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1084-1096. [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(23), 8352. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5108. [Link]
-
Synthesis of 2,4,6-Tripyridyl Pyridines, and Evaluation of Their Antitumor Cytotoxicity, Topoisomerase I and II Inhibitory Activity, and Structure-activity Relationship. Archiv der Pharmazie, 347(5), 324-334. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449-4471. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4209. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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Uncharted Territory: The Enigmatic Mechanism of 2-Isopropoxy-6-(trifluoromethyl)pyridine
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant knowledge gap surrounding the specific mechanism of action for the compound 2-Isopropoxy-6-(trifluoromethyl)pyridine. Despite its availability from various chemical suppliers, there is a conspicuous absence of published research detailing its biological targets, signaling pathway interactions, or any verified pharmacological effects.
This technical guide, intended for researchers, scientists, and drug development professionals, must pivot from a detailed elucidation of a known mechanism to an honest appraisal of the current scientific landscape. The absence of data for this compound underscores a critical reality in chemical and pharmaceutical research: many commercially available compounds remain biologically uncharacterized.
While the trifluoromethylpyridine scaffold is a common motif in both agrochemical and pharmaceutical compounds, it is crucial to note that structural similarity does not guarantee a shared mechanism of action. The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.
For context, various trifluoromethylpyridine derivatives have been investigated for a wide range of biological activities. For instance, some have been explored for their potential as:
-
Agrochemicals: Including herbicides and fungicides.
-
Pharmaceuticals: With some derivatives showing promise as kinase inhibitors or antagonists for specific receptors.
However, it is imperative to reiterate that no such studies have been published for this compound specifically.
The Path Forward: A Call for Foundational Research
The lack of information on this compound presents a unique opportunity for novel research. To elucidate its potential mechanism of action, a systematic, multi-pronged approach is required. The following represents a logical, albeit hypothetical, experimental workflow for the initial characterization of this compound.
Experimental Workflow: Initial Biological Characterization
Caption: A hypothetical workflow for the initial biological characterization of an unstudied compound.
Concluding Remarks
This guide serves not as an exposition of a known mechanism, but as a transparent acknowledgment of a scientific unknown. The story of this compound's mechanism of action is yet to be written. For researchers in drug discovery and chemical biology, this compound represents a blank slate—an opportunity to conduct foundational research that could uncover novel biological activities and therapeutic potentials. The rigorous application of modern screening and analytical techniques will be paramount in transforming this enigmatic molecule into a well-characterized scientific tool.
References
Due to the lack of specific research on this compound, a traditional reference list detailing its mechanism of action cannot be provided. The information presented is based on the absence of data from comprehensive searches of major scientific databases and literature repositories.
An In-depth Technical Guide to the Solubility of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Various Solvents
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-isopropoxy-6-(trifluoromethyl)pyridine, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Given the nascent stage of research into this specific molecule, this document emphasizes the foundational principles of solubility, predictive methodologies based on molecular structure, and robust experimental protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to advance their research and development efforts.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for several reasons:
-
Reaction Kinetics and Synthesis Optimization: The efficiency of a chemical reaction often depends on the ability of the reactants to be in the same phase. Selecting an appropriate solvent in which this compound is sufficiently soluble is crucial for optimizing reaction rates and yields.
-
Drug Discovery and Development: In the pharmaceutical industry, the aqueous solubility of a potential drug candidate is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor solubility can be a major hurdle in the development of new medicines.[1]
-
Formulation and Product Development: For both pharmaceutical and agrochemical applications, the ability to formulate a stable and effective product relies heavily on the solubility of the active ingredient in a given vehicle or solvent system.
-
Purification and Analysis: Crystallization, a common purification technique, is governed by the differential solubility of a compound in a solvent at varying temperatures. Furthermore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a suitable mobile phase.
This guide will provide the theoretical and practical knowledge necessary to systematically approach the solubility determination of this compound.
Physicochemical Properties and Solubility Prediction
While extensive empirical data for this compound is not yet widely published, we can predict its solubility behavior by examining its molecular structure and comparing it to related compounds.
Molecular Structure:
Figure 1. Chemical Structure of this compound
The structure reveals several key features that influence its solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.
-
Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group that increases the lipophilicity of the molecule. The high electronegativity of the fluorine atoms can also lead to dipole-dipole interactions.
-
Isopropoxy Group (-OCH(CH3)2): The ether linkage introduces some polarity and potential for hydrogen bond acceptance. However, the alkyl portion of this group contributes to the overall nonpolar character of the molecule.
Based on this structure, this compound can be classified as a moderately polar to nonpolar molecule with a significant lipophilic character.
Predicted Physicochemical Properties:
The following table summarizes the predicted and known physicochemical properties of this compound and related compounds. These values are useful for understanding its general behavior and for designing solubility experiments.
| Property | This compound (Predicted/Known) | 2-Hydroxy-6-(trifluoromethyl)pyridine (for comparison) | 2-Fluoro-6-(trifluoromethyl)pyridine (for comparison) | Reference |
| Molecular Formula | C₉H₁₀F₃NO | C₆H₄F₃NO | C₆H₃F₄N | |
| Molecular Weight | ~205.18 g/mol | 163.1 g/mol | 165.09 g/mol | [2][3] |
| Polarity | Moderately polar to nonpolar | Polar | Moderately polar | |
| Hydrogen Bond Donor | No | Yes | No | |
| Hydrogen Bond Acceptor | Yes (Nitrogen and Oxygen) | Yes (Nitrogen and Oxygen) | Yes (Nitrogen) | |
| Predicted LogP | High | 1.23 | 2.2 | [2][3] |
Solubility Prediction using Hansen Solubility Parameters (HSP):
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which decompose the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solute is more likely to dissolve in a solvent when their Hansen parameters are similar.
While the exact HSP for this compound are not available, we can predict its solubility in various solvents based on their known HSP values. It is expected that solvents with moderate polarity and some hydrogen bonding capability, as well as nonpolar solvents, will be effective.
Experimental Protocol for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This protocol outlines the steps to accurately measure the solubility of this compound in a range of solvents.
3.1. Materials and Equipment
-
Solute: this compound (of known purity)
-
Solvents: A range of analytical grade solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)[8][9]
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
3.2. Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Workflow for Shake-Flask Solubility Determination.
3.3. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to several vials. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[6]
-
Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature to let the undissolved solid settle. Centrifuge the vials to further pellet the solid.[10]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing these standards using a validated HPLC method.[11]
-
Analyze the filtered sample (after appropriate dilution) using the same HPLC method to determine its concentration.
-
-
Data Analysis: The concentration determined by HPLC is the solubility of the compound in that solvent at the specified temperature. Report the results in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
Interpretation of Solubility Data
The solubility of this compound is expected to vary significantly across different solvents. The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.
Predicted Solubility vs. Solvent Polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant lipophilic character imparted by the isopropoxy and trifluoromethyl groups, high solubility is expected in these solvents, driven by van der Waals forces.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Good solubility is also anticipated in these solvents, which can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Moderate to good solubility is likely.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute and its overall lipophilicity may limit its solubility compared to more polar compounds.
-
Aqueous Solvents (e.g., Water): Low solubility is predicted due to the dominant hydrophobic nature of the molecule.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety information for related compounds, such as 2-hydroxy-6-(trifluoromethyl)pyridine and 2-fluoro-6-(trifluoromethyl)pyridine, should be consulted to infer potential hazards.[2][3][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive roadmap for researchers and scientists to understand, predict, and experimentally determine the solubility of this compound. By combining theoretical knowledge of its physicochemical properties with a robust experimental protocol like the shake-flask method, a clear and accurate solubility profile can be established. This information is invaluable for the effective use of this compound in synthesis, drug discovery, and product formulation, ultimately accelerating the pace of scientific innovation.
References
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HSP for Beginners. Hansen Solubility. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
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HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
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Hansen solubility parameters. Stenutz. Available at: [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
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Characterization of 2-Isopropoxy-6-(trifluoromethyl)pyridine: An In-depth Spectroscopic Guide
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-isopropoxy-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural features through the lens of modern analytical techniques. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality spectroscopic data for this and structurally related compounds.
Introduction to this compound
This compound, with the molecular formula C9H10F3NO and a molecular weight of 205.177 g/mol , is a substituted pyridine derivative.[1][2] The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, and the incorporation of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The isopropoxy group further modifies its steric and electronic properties. Accurate structural elucidation and confirmation are paramount for any application, making a thorough understanding of its NMR and MS characteristics essential.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for the analysis of relatively volatile and thermally stable small molecules like this compound is gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).
Methodology:
-
Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Gas Chromatography (GC) Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
Interpretation of the Mass Spectrum
The electron ionization process bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[4] The analysis of these fragments provides valuable structural information.
Expected Molecular Ion:
The molecular ion peak ([M]•+) is expected at an m/z of 205, corresponding to the molecular weight of the compound. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.
Key Fragmentation Pathways:
The fragmentation of this compound is anticipated to be driven by the stability of the resulting ions and neutral losses.
-
Loss of an Isopropyl Group: A prominent fragmentation pathway would involve the cleavage of the C-O bond of the isopropoxy group, leading to the loss of a propyl radical (•C3H7) or propene (C3H6) via a rearrangement. The loss of a methyl group from the isopropyl moiety (loss of CH3) would result in a fragment at m/z 190.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the pyridine ring is a common fragmentation pattern for such heterocycles.[5][6]
-
Loss of the Trifluoromethyl Group: The C-C bond between the pyridine ring and the trifluoromethyl group can cleave, leading to the loss of a •CF3 radical, which would result in a fragment at m/z 136.
-
Pyridine Ring Fission: The pyridine ring itself can undergo fragmentation, often leading to the loss of small neutral molecules like HCN.[5]
Predicted Mass Spectrum Data:
| m/z (Predicted) | Assignment |
| 205 | [M]•+ (Molecular Ion) |
| 190 | [M - CH3]•+ |
| 162 | [M - C3H7]•+ |
| 136 | [M - CF3]•+ |
Fragmentation Pathway Diagram:
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Trifluoromethylpyridines: A Comprehensive Technical Guide for Researchers in Medicinal and Agrochemical Chemistry
Abstract: Trifluoromethylpyridines (TFMPs) have emerged as a cornerstone structural motif in modern drug discovery and agrochemical development. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly improve the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of trifluoromethylpyridines. We will delve into the mechanistic principles governing their preparation and functionalization, explore their role in FDA-approved pharmaceuticals and leading agrochemicals, and provide detailed experimental protocols for key transformations. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the power of the trifluoromethylpyridine core in their respective fields.
The Rising Prominence of Trifluoromethylpyridines: A Fusion of Unique Properties
The trifluoromethyl group (-CF3) and the pyridine ring are two of the most influential components in the design of modern bioactive molecules. Their combination in the form of trifluoromethylpyridines creates a synergistic effect, resulting in a scaffold with exceptional utility in both medicinal and agricultural chemistry.[4]
The Transformative Influence of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its properties.[5] The CF3 group is strongly electron-withdrawing, which can significantly impact the electronics of an aromatic system.[1] Furthermore, its high lipophilicity can enhance a molecule's ability to cross cell membranes, a crucial factor for drug bioavailability and the efficacy of agrochemicals.[1][5] One of the most significant advantages of the CF3 group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, which can lead to a longer half-life and improved therapeutic outcomes.[1]
The Pyridine Scaffold: A Privileged Heterocycle
The pyridine ring is a common feature in a vast array of pharmaceuticals and agrochemicals. As a six-membered aromatic heterocycle containing a nitrogen atom, it can engage in hydrogen bonding and other non-covalent interactions with biological targets.[6] The nitrogen atom also provides a handle for modifying the molecule's solubility and basicity. The pyridine core is present in numerous natural products and has been honed by nature and medicinal chemists alike as a versatile and effective scaffold for biological activity.
Synergy in Action: The Physicochemical and Pharmacological Advantages of TFMPs
The combination of the trifluoromethyl group and the pyridine ring leads to a unique set of properties that are highly advantageous for drug and agrochemical design. The electron-withdrawing nature of the CF3 group makes the pyridine ring more susceptible to nucleophilic attack, opening up diverse avenues for chemical modification.[7] This electronic perturbation can also fine-tune the binding affinity of the molecule to its biological target.[3] From a pharmacological perspective, the enhanced metabolic stability and lipophilicity conferred by the CF3 group, coupled with the versatile interaction capabilities of the pyridine ring, make TFMPs a powerful platform for developing next-generation bioactive compounds.[1][3]
Crafting the Core: Synthetic Strategies for Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring, and the construction of the pyridine ring from precursors already bearing the trifluoromethyl moiety.
Direct Trifluoromethylation of the Pyridine Ring
Introducing a trifluoromethyl group directly onto a pyridine scaffold can be achieved through various methods, each with its own set of advantages and limitations. These methods include radical, nucleophilic, and electrophilic trifluoromethylation.[8]
Building from the Ground Up: Pyridine Ring Construction
An alternative and widely used strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This approach often provides excellent control over the regiochemistry of the final product.
-
Cyclocondensation Reactions: This is a powerful method that involves the reaction of a trifluoromethyl-containing building block with a suitable partner to form the pyridine ring. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[9] These reactions are often used in the large-scale industrial synthesis of TFMP intermediates.
A Comparative Look at Synthetic Pathways
| Synthetic Approach | Key Features | Common Reagents/Building Blocks | Advantages | Disadvantages |
| Halogen Exchange | Substitution of chlorine with fluorine on a trichloromethylpyridine. | Trichloromethylpyridines, Hydrogen Fluoride (HF) | Cost-effective for large-scale production. | Requires harsh reaction conditions (high temperature and pressure). |
| Direct Trifluoromethylation | Introduction of a CF3 group onto a pre-formed pyridine ring. | Trifluoromethylating reagents (e.g., Togni's reagent, Ruppert-Prakash reagent) | Can be used for late-stage functionalization. | Can suffer from issues with regioselectivity. |
| Cyclocondensation | Construction of the pyridine ring from CF3-containing precursors. | Ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Excellent control over regiochemistry. | The synthesis of the building blocks can be complex. |
Reactivity and Functionalization of the Trifluoromethylpyridine Core
The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it a versatile platform for further chemical modification.
The Electron-Deficient Nature of the TFMP Ring
The trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density.[10] Conversely, this electron-deficient character makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom and the trifluoromethyl group.[7][11]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of trifluoromethylpyridines. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group, typically a halide.[11][12] The rate of SNAr on pyridines is significantly enhanced by the presence of electron-withdrawing groups like the trifluoromethyl group.[7]
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Trifluoromethylpyridine.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on trifluoromethylpyridines is generally more challenging due to the deactivating nature of both the pyridine nitrogen and the trifluoromethyl group.[10] When these reactions do occur, the incoming electrophile is directed to the meta position relative to the trifluoromethyl group.[13][14]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of trifluoromethylpyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples a trifluoromethylpyridine halide or triflate with a boronic acid or ester, and is widely used to form biaryl structures.
-
Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling a trifluoromethylpyridine halide with an amine.[15][16]
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a trifluoromethylpyridine halide and a terminal alkyne.[17][18]
Workflow for Metal-Catalyzed Cross-Coupling Reactions on Trifluoromethylpyridines.
Trifluoromethylpyridines in the Pharmaceutical Landscape
The unique properties of the trifluoromethylpyridine scaffold have made it a valuable component in the design of novel therapeutics. Several TFMP-containing drugs have received FDA approval, and many more are in various stages of clinical development.[8]
FDA-Approved Drugs Featuring the TFMP Moiety
| Drug Name | Therapeutic Area | Mechanism of Action | Year of Approval |
| Apalutamide | Oncology (Prostate Cancer) | Androgen receptor inhibitor | 2018 |
| Pexidartinib | Oncology (Tenosynovial Giant Cell Tumor) | Colony-stimulating factor 1 receptor (CSF1R) inhibitor | 2019 |
| Berotralstat | Hereditary Angioedema | Plasma kallikrein inhibitor | 2020 |
A Case Study: Apalutamide
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[19] The trifluoromethylpyridine moiety plays a crucial role in its high binding affinity for the androgen receptor. The drug works by blocking the effects of androgens, such as testosterone, which can stimulate the growth of prostate cancer cells.
Simplified Mechanism of Action of Apalutamide.
The Indispensable Role of TFMPs in Agrochemicals
Trifluoromethylpyridines are a dominant structural class in modern agrochemicals, with over 20 commercialized products used as herbicides, insecticides, and fungicides.[9] The TFMP moiety often enhances the potency, selectivity, and metabolic stability of these crop protection agents.
A Snapshot of TFMP-Based Agrochemicals
| Agrochemical | Type | Mode of Action | Key Intermediate |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | 2-Chloro-5-(trifluoromethyl)pyridine |
| Flonicamid | Insecticide | Chordotonal organ modulator | 4-(Trifluoromethyl)nicotinic acid |
| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Picoxystrobin | Fungicide | Quinone outside inhibitor (QoI) | 2-(Trifluoromethyl)pyridine |
| Dithiopyr | Herbicide | Microtubule assembly inhibitor | Ethyl 4,4,4-trifluoro-3-oxobutanoate |
In the Lab: Practical Experimental Protocols
To provide practical guidance for researchers, this section details step-by-step protocols for two key transformations involving trifluoromethylpyridines.
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol is a representative example of a laboratory-scale synthesis of a key TFMP intermediate.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., ferric chloride)
-
High-pressure reactor (e.g., Parr reactor)
-
5% Sodium Bicarbonate solution
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, carefully charge the high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst.
-
Fluorination: Seal the reactor and cool it in a dry ice/acetone bath. Carefully introduce anhydrous hydrogen fluoride into the reactor.
-
Reaction: Heat the reactor to the desired temperature (e.g., 150-200 °C) and maintain the pressure for the specified reaction time (e.g., 4-8 hours), with stirring.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess HF into a scrubbing solution. Open the reactor and quench the reaction mixture with ice water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a 5% sodium bicarbonate solution. Extract the product with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Trifluoromethylpyridine
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromo-trifluoromethylpyridine with an arylboronic acid.
Materials:
-
Bromo-trifluoromethylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-trifluoromethylpyridine, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Future Perspectives and Emerging Trends
The field of trifluoromethylpyridine chemistry continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods. Novel trifluoromethylating reagents and catalytic systems are being explored to facilitate the direct and regioselective introduction of the CF3 group under milder conditions. Furthermore, the unique properties of TFMPs are being leveraged in the design of new therapeutic agents targeting a wide range of diseases, as well as in the development of advanced materials with tailored electronic and physical properties. The continued exploration of the chemical space around the trifluoromethylpyridine core promises to yield exciting new discoveries in the years to come.
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Unlocking the Potential: A Technical Guide to Future Research on 2-Isopropoxy-6-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Isopropoxy-6-(trifluoromethyl)pyridine stands as a largely unexplored chemical entity, possessing a unique combination of functional groups that are hallmarks of modern agrochemicals and pharmaceuticals.[1][2] The strategic placement of a lipophilic isopropoxy group and a powerfully electron-withdrawing trifluoromethyl group on a pyridine scaffold suggests significant, yet untapped, potential.[3][4] This guide serves as a technical roadmap for researchers, outlining promising avenues for investigation. By providing a foundation in proposed synthetic methodologies, exploring foreseeable chemical reactivity, and hypothesizing applications in medicinal chemistry, agrochemicals, and materials science, this document aims to catalyze the systematic exploration of this high-potential molecule.
Molecular Profile and Strategic Importance
This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in numerous biologically active compounds.[5][6] Its utility is amplified by the presence of two key substituents: the trifluoromethyl (-CF3) group and the isopropoxy (-O-iPr) group.
-
Trifluoromethyl Group: The -CF3 group is a critical component in modern drug and agrochemical design.[7] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a molecule's pharmacokinetic profile.[3][4] It often increases lipophilicity, improves binding affinity to target proteins, and enhances cell membrane permeability.[3][4]
-
Isopropoxy Group: The isopropoxy group also contributes to increased lipophilicity, potentially improving a molecule's ability to cross biological membranes.[8] Its steric bulk can influence the molecule's conformation and interaction with biological targets.
The combination of these groups on the pyridine ring at the 2 and 6 positions creates a unique electronic and steric environment, making it a compelling candidate for further research.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| This compound | C9H10F3NO | 205.18 | est. 3.0-3.5 | [9] |
| 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54 | 2.7 | [10] |
| 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | 165.09 | 2.2 | [11] |
| 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine | C9H9F3INO | 331.07 | 3.5 | [12] |
Note: Estimated XLogP3 for the title compound is based on values of structurally similar molecules.
Proposed Synthetic and Scale-Up Strategies
Efficient and reliable synthesis is the gateway to exploring the potential of this compound. While specific literature on its synthesis is scarce, a robust pathway can be proposed based on well-established transformations of pyridine derivatives. The most logical precursor is 2-chloro-6-(trifluoromethyl)pyridine, a commercially available starting material.[13]
Retrosynthetic Analysis and Proposed Route
The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the -CF3 group, makes the 2-position highly susceptible to nucleophilic attack.[14][15] Fluoropyridines are often more reactive in SNAr reactions than their chloro-analogs; however, 2-chloro-6-(trifluoromethyl)pyridine is a more common and cost-effective starting point.[16][17]
The proposed synthesis involves the displacement of the chloride in 2-chloro-6-(trifluoromethyl)pyridine with isopropoxide.
Detailed Experimental Protocol: Synthesis via SNAr
Objective: To synthesize this compound from 2-chloro-6-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Sodium isopropoxide (or sodium hydride and isopropanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.5 equivalents). Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium isopropoxide.
-
Reaction Setup: Dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF and add it to the flask containing the sodium isopropoxide solution.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 4-12 hours.
-
Work-up: After cooling to room temperature, cautiously quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Purification and Characterization Workflow
Caption: Workflow for Synthesis, Purification, and Quality Control.
Potential Research Area 1: Medicinal Chemistry & Drug Development
The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] The combination of the pyridine core, a known pharmacophore, with a lipophilic ether and a metabolically robust -CF3 group suggests potential activity across various therapeutic areas.[3]
Rationale and Proposed Target Classes
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine or similar N-heterocyclic core that interacts with the hinge region of the ATP-binding pocket. The this compound scaffold could be decorated with additional functional groups to target specific kinases involved in oncology or inflammatory diseases.[3]
-
GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The lipophilic nature of the title compound may facilitate its interaction with transmembrane domains of GPCRs.
-
Ion Channel Blockade: The electronic properties and size of the molecule could make it a candidate for blocking specific ion channels.
-
Antimicrobial Activity: Pyridine derivatives have shown a wide range of antimicrobial activities.[6][18] The compound could be screened against various bacterial and fungal strains.
Workflow for Lead Generation and Optimization
Caption: Drug Discovery Workflow from Initial Hit to Preclinical Candidate.
Protocol: High-Throughput Screening (HTS) Cascade
Objective: To identify initial biological activity of the title compound against a panel of diverse biological targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Primary Screening: Screen the compound at a single concentration (e.g., 10 µM) against a broad panel of assays. This panel should include:
-
A diverse set of kinases (e.g., tyrosine kinases, serine/threonine kinases).
-
A panel of representative GPCRs (e.g., using calcium flux or cAMP assays).
-
Key ion channels.
-
Standard antibacterial and antifungal assays (e.g., determining minimum inhibitory concentration - MIC).
-
-
Hit Confirmation: For any assay where significant activity is observed (e.g., >50% inhibition), re-test the compound in triplicate at the same concentration to confirm the initial result.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response study by testing the compound across a range of concentrations (e.g., from 1 nM to 100 µM) to determine its potency (IC50 or EC50).
-
Selectivity Profiling: For potent hits, test against a panel of related targets to assess selectivity. For example, a kinase hit should be tested against a broad kinase panel to determine its selectivity profile.
Potential Research Area 2: Agrochemical Innovation
Fluorinated pyridines are a cornerstone of the modern agrochemical industry, forming the basis of many successful herbicides, fungicides, and insecticides.[1][2][7] The trifluoromethyl group, in particular, is known to enhance the efficacy and metabolic stability of pesticides.[5][19]
Rationale for Agrochemical Screening
-
Herbicidal Activity: Many herbicides act by inhibiting specific plant enzymes. The structure of this compound could be effective against key targets in weed species. For instance, derivatives of 2-hydroxy-6-(trifluoromethyl)pyridine are used in selective herbicide synthesis.[8]
-
Fungicidal Activity: The pyridine scaffold is present in numerous fungicides.[20] The compound could be tested for its ability to inhibit the growth of pathogenic fungi that affect major crops.
-
Insecticidal Activity: The compound could be screened for activity against common insect pests, potentially acting on their nervous systems or other vital biological pathways.
Protocol: In-vitro Fungicidal Assay (96-Well Plate)
Objective: To assess the fungicidal activity of this compound against a panel of plant pathogenic fungi.
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum).
-
Potato Dextrose Broth (PDB).
-
Sterile 96-well microtiter plates.
-
Compound stock solution in DMSO.
-
Spectrophotometer (plate reader).
Procedure:
-
Spore Suspension: Prepare a spore suspension of the test fungus in sterile water and adjust the concentration to 1 x 105 spores/mL.
-
Plate Preparation: Add 100 µL of PDB to each well of a 96-well plate.
-
Compound Addition: Create a serial dilution of the test compound in the plate. Add 2 µL of the compound stock solution to the first column and perform a 2-fold serial dilution across the plate. Include a DMSO-only control and a media-only blank.
-
Inoculation: Add 100 µL of the prepared spore suspension to each well (except the blank).
-
Incubation: Cover the plate and incubate at 25 °C for 48-72 hours, or until robust growth is observed in the control wells.
-
Data Analysis: Measure the optical density (OD) at 600 nm. Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Determine the MIC, the lowest concentration that inhibits visible growth.
Potential Research Area 3: Materials Science
Pyridine derivatives are increasingly used as building blocks for advanced materials due to their unique electronic and thermal properties.[21] They are incorporated into high-performance polymers, organic electronics, and liquid crystals.[7]
Rationale for Materials Science Application
-
Organic Electronics: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring could be exploited in the design of n-type organic semiconductor materials for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
-
Polymer Science: The compound could be functionalized with polymerizable groups (e.g., vinyl, styryl) to be incorporated as a monomer into polymers. The resulting polymers may exhibit enhanced thermal stability, specific electronic properties, or desirable optical characteristics.[21][22]
-
Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal ions. Metal complexes of this compound could have interesting catalytic or photophysical properties.
Proposed Synthetic Route to a Functionalized Monomer
A potential route to a polymerizable monomer involves introducing a reactive group at the 4-position of the pyridine ring. This could be achieved via lithiation and subsequent reaction with an electrophile.
Caption: Proposed pathway to a functionalized monomer for polymerization.
Conclusion and Future Outlook
This compound is a molecule of significant latent potential. Its structural features suggest a high probability of discovering novel applications in life sciences and materials science. The synthetic pathways proposed herein are robust and based on established chemical principles, providing a clear starting point for investigation. The outlined screening protocols in medicinal chemistry and agrochemicals offer a systematic approach to uncovering biological activity. Furthermore, its potential as a building block for advanced materials opens a third, distinct avenue of research. It is anticipated that the exploration of this compound and its derivatives will yield valuable scientific insights and potentially lead to the development of new technologies and therapeutic agents.
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Shimizu, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]
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MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]
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NCBI. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]
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Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]
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MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Abstract: This technical guide provides a detailed framework for the safe handling, storage, and disposal of 2-Isopropoxy-6-(trifluoromethyl)pyridine (CAS No. 1255574-41-4), a key building block in contemporary pharmaceutical and agrochemical research. Synthesizing data from structurally analogous compounds and established laboratory safety principles, this document offers a comprehensive resource for researchers, chemists, and drug development professionals. The guide emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment, and emergency procedures to ensure a safe laboratory environment.
Section 1: Compound Identification and Physicochemical Profile
This compound is a substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it a valuable synthon.[1][2] A precise understanding of its physical and chemical properties is the foundation of a robust safety protocol.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Reference Analogues' Data |
| CAS Number | 1255574-41-4 | N/A |
| Molecular Formula | C₉H₁₀F₃NO | N/A |
| Molecular Weight | 205.18 g/mol | N/A |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | Pyridine derivatives are often colorless to yellow liquids. |
| Boiling Point | Data not available | Pyridine: 115°C[3] |
| Density | Data not available | Pyridine: 0.978 g/cm³[3] |
| Solubility | Expected to be soluble in organic solvents. | Pyridine is soluble in water and many organic solvents. |
Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from common pyridine derivatives.
Section 2: Hazard Identification and Risk Assessment
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Inferred Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Disclaimer: These classifications are inferred based on the toxicological and hazardous properties of structurally similar compounds and should be treated as a precautionary guideline.
Toxicological Profile Rationale
The trifluoromethylpyridine scaffold is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group can enhance metabolic stability and membrane permeability.[1][2] However, this also means that accidental exposure could lead to systemic effects. Pyridine and its derivatives can cause nausea, headaches, and irritation upon exposure.[4]
Flammability and Reactivity
Substituted pyridines are often flammable and their vapors can form explosive mixtures with air.[3][5] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[3][5] Incompatible materials include strong oxidizing agents and strong acids.[4] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and highly toxic hydrogen fluoride and hydrogen chloride gas.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment, is essential for mitigating the risks associated with this compound.
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls, which should be followed to ensure the highest level of safety.
Caption: Hierarchy of controls for mitigating chemical hazards.
Essential Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]
-
Eyewash Stations and Safety Showers: An accessible and tested emergency eyewash station and safety shower must be located within a 10-second travel distance from the work area.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required at all times.[4]
-
Hand Protection: Nitrile or neoprene gloves should be worn.[4] Gloves should be inspected before use and changed frequently, especially after direct contact with the chemical.
-
Protective Clothing: A flame-retardant lab coat must be worn and kept fully fastened.[3]
-
Respiratory Protection: If there is a risk of exposure above established limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4]
Section 4: Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
Pre-Handling Checklist
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure the work area is clean and free of clutter.
-
Verify the location and accessibility of the nearest fire extinguisher, spill kit, and emergency shower/eyewash station.
-
Don the required PPE as outlined in Section 3.3.
-
Have a designated and labeled waste container ready for any contaminated materials.
Handling Workflow
The following workflow diagram outlines the critical steps for safely handling this compound.
Caption: Step-by-step workflow for handling the compound.
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control: Remove all ignition sources.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Section 6: Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly marked as a flammable and toxic substance storage area.
Disposal
-
All waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Section 7: References
-
Acros PharmaTech Limited. (2018). Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine.
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Apollo Scientific. (2023). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine.
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trifluoropyridine.
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Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
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Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine.
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PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
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CymitQuimica. (2024). Safety Data Sheet: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.
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Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.
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Apollo Scientific. (2022). Safety Data Sheet: 2-Hydroxy-6-(trifluoromethyl)pyridine.
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Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from [Link]
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ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
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Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Organic Chemistry.
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An In-depth Technical Guide to the Stability and Degradation of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Introduction
2-Isopropoxy-6-(trifluoromethyl)pyridine is a substituted pyridine derivative featuring an isopropoxy group at the 2-position and a trifluoromethyl group at the 6-position. This unique combination of functional groups imparts specific chemical properties that are of significant interest in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of parent molecules, potentially improving their efficacy and pharmacokinetic profiles.[1][2] Conversely, the isopropoxy group can influence solubility and receptor binding. Understanding the intrinsic stability of this molecule and its degradation pathways under various stress conditions is paramount for the development of robust formulations, prediction of metabolite profiles, and assessment of environmental fate.
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is critical to predicting its stability.
Figure 2: Proposed hydrolytic degradation pathway.
Oxidative Degradation
Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich centers. The pyridine nitrogen has a lone pair of electrons and can be oxidized to an N-oxide. [3]
-
Mechanism: The reaction with an oxidizing agent, such as hydrogen peroxide, would likely target the nitrogen atom of the pyridine ring to form this compound N-oxide. The trifluoromethyl group is generally resistant to oxidation. The isopropoxy group could also be a site of oxidation, potentially leading to more complex degradation products. Studies on other pyridine derivatives have shown that oxidative degradation can be structure-dependent. [4]
Figure 3: Proposed oxidative degradation pathway.
Photolytic Degradation
Exposure to light, particularly UV light, can induce photodegradation. The stability of fluorinated pyridines to light can vary.
-
Mechanism: The pyridine ring can absorb UV light, leading to an excited state that can undergo various reactions. Potential photodegradation pathways include cleavage of the isopropoxy group or reactions involving the trifluoromethyl group. Some studies on fluorinated pesticides have shown that photolysis can lead to defluorination. [5][6]The presence of a trifluoromethyl group on a phenyl ring has been shown to increase sensitivity to light in some cases. [4]
Thermal Degradation
The thermal stability of this compound is expected to be relatively high due to the aromatic pyridine ring and the stable trifluoromethyl group. However, at elevated temperatures, degradation can occur.
-
Mechanism: The weakest bonds are likely to cleave first. This could involve the C-O bond of the isopropoxy group or, at higher temperatures, fragmentation of the pyridine ring itself. Thermal decomposition of pyridine has been shown to proceed via radical pathways. [7][8]
Experimental Protocols for Stability and Degradation Studies
To experimentally validate the predicted stability profile and degradation pathways, a systematic forced degradation study should be conducted.
General Considerations
-
Purity of Starting Material: Ensure the use of a well-characterized, high-purity sample of this compound.
-
Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed in parallel.
-
Mass Balance: Aim for a good mass balance to ensure that all significant degradation products are accounted for.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice. [4][9]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Experimental Workflow
Figure 4: General workflow for forced degradation studies.
Detailed Protocols
a) Hydrolytic Degradation
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by the validated RP-HPLC method.
b) Oxidative Degradation
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature or slightly elevated temperature.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by RP-HPLC.
c) Photolytic Degradation
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by RP-HPLC.
d) Thermal Degradation (Solid State)
-
Place the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Withdraw samples at specified time intervals.
-
Dissolve the samples in a suitable solvent.
-
Analyze by RP-HPLC.
Conclusion
The stability and degradation of this compound are governed by the interplay of its functional groups. While the trifluoromethyl group is expected to confer a degree of stability, the isopropoxy group and the pyridine nitrogen are potential sites for hydrolytic and oxidative degradation, respectively. Photolytic degradation is also a plausible pathway that warrants investigation. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the stability of this compound and elucidating its degradation pathways. The resulting data will be invaluable for guiding formulation development, understanding potential metabolic fate, and ensuring the quality and safety of products containing this compound.
References
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A Theoretical Deep Dive into 2-Isopropoxy-6-(trifluoromethyl)pyridine: A Computational Guide for Drug Discovery
Introduction: Unveiling the Potential of a Unique Heterocycle
In the landscape of modern medicinal chemistry, fluorinated pyridine scaffolds are of paramount importance, offering a unique combination of metabolic stability, modulated basicity, and enhanced binding affinities.[1][2][3] The subject of this technical guide, 2-Isopropoxy-6-(trifluoromethyl)pyridine, represents a compelling molecular architecture for drug development professionals. The electron-withdrawing trifluoromethyl group at the 6-position significantly influences the electronic properties of the pyridine ring, while the 2-isopropoxy group introduces a flexible, lipophilic moiety that can be crucial for target engagement and pharmacokinetic profiles.
This in-depth guide provides a comprehensive theoretical framework for the investigation of this compound using computational chemistry. As direct experimental and theoretical studies on this specific molecule are not extensively documented, this whitepaper serves as a predictive and methodological resource. We will detail a robust computational workflow, grounded in established theoretical practices for similar fluorinated pyridine derivatives, to elucidate its structural, electronic, and spectroscopic properties.[2][4][5][6] This approach allows for a proactive understanding of the molecule's behavior, guiding synthetic efforts and accelerating its potential application in drug discovery programs.
Part 1: The Computational Blueprint: A Strategy for In-Silico Characterization
Our theoretical investigation is designed to be a self-validating system, where computational predictions can be benchmarked against future experimental data. The workflow is structured to provide a holistic understanding of the molecule, from its fundamental geometry to its reactive potential.
The Rationale Behind the Theoretical Approach
Given the absence of extensive empirical data, a first-principles quantum mechanical approach is the most rigorous method to predict the properties of this compound. Density Functional Theory (DFT) has been consistently shown to provide a favorable balance between computational cost and accuracy for systems of this nature.[1][4][7][8][9] Specifically, the B3LYP hybrid functional is a well-validated choice for studying organic molecules, including pyridine derivatives, as it accurately captures electron correlation effects.[2][5][6][9] The selection of a suitable basis set is critical; the 6-311++G(d,p) basis set is recommended to provide a flexible description of the electron density, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) for more accurate geometric and electronic property calculations.[2][4][5][6]
Proposed Computational Workflow
The following diagram outlines the proposed workflow for the theoretical characterization of this compound.
Caption: A comprehensive workflow for the theoretical study of this compound using DFT.
Part 2: Deep Dive into Molecular Properties: A Predictive Analysis
This section details the key theoretical analyses and the expected insights they will provide into the chemical nature of this compound.
Conformational Analysis and Structural Properties
The isopropoxy group introduces conformational flexibility. A thorough conformational search is the initial and crucial step to identify the global minimum energy structure. The dihedral angle between the pyridine ring and the isopropoxy group will be a key determinant of the molecule's overall shape and potential for intermolecular interactions.
Experimental Protocol: Computational Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotation of the isopropoxy group.
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). The structure with the lowest electronic energy is considered the ground state conformation.
Predicted Structural Data
The following table summarizes the kind of structural data that will be obtained from the geometry optimization.
| Parameter | Predicted Value Range | Significance |
| C-N Bond Lengths (Pyridine Ring) | 1.33 - 1.35 Å | Indicates the degree of aromaticity and influence of substituents. |
| C-O Bond Length (Isopropoxy) | 1.36 - 1.38 Å | Reflects the strength of the ether linkage. |
| C-C-F Bond Angles (CF3 group) | ~111-113° | Typical for a trifluoromethyl group. |
| Dihedral Angle (Pyridine-O-C-H) | TBD | Determines the spatial orientation of the isopropoxy group. |
Electronic Properties: Mapping Reactivity and Interactions
Understanding the electronic landscape of the molecule is fundamental to predicting its reactivity and how it will interact with biological targets.
2.2.1 Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[4] It will allow for the quantification of hyperconjugative interactions, which are key to understanding the stability of the molecule and the influence of the substituents on the pyridine ring.
2.2.2 Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.[1][4] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals will indicate the likely sites for electrophilic and nucleophilic attack.
2.2.3 Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[2][5][6] It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding pocket.
Caption: Interplay of computational methods for elucidating electronic properties.
Spectroscopic Properties: A Bridge to Experimental Validation
The theoretical prediction of spectroscopic data is a powerful tool for validating the computational model against experimental results and for aiding in the characterization of synthesized compounds.
2.3.1 Vibrational Spectroscopy (IR and Raman)
The calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra.[2][5][6] This is not only useful for identifying characteristic functional group vibrations but also serves as a confirmation of the optimized geometry.
2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[2][5][6] Predicting the 1H, 13C, and especially the 19F NMR spectra is of high importance.[10][11] The 19F NMR chemical shift is particularly sensitive to the electronic environment, making it a valuable probe for confirming the substitution pattern and electronic effects within the molecule.
Experimental Protocol: Computational NMR Prediction
-
Optimized Geometry: Use the ground-state optimized geometry of this compound.
-
GIAO Calculation: Perform an NMR calculation using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
-
Reference Standard: Calculate the NMR shielding tensor for a reference standard (e.g., Tetramethylsilane for 1H and 13C, CFCl3 for 19F) at the same level of theory.
-
Chemical Shift Calculation: The chemical shift is calculated as the difference between the isotropic shielding value of the reference and the nucleus of interest.
Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
| 1H (Pyridine Ring) | 6.5 - 8.0 | Electron-withdrawing effect of the CF3 group and electron-donating effect of the isopropoxy group. |
| 1H (Isopropoxy) | 1.3 - 1.5 (CH3), 4.8 - 5.2 (CH) | Shielding environment of the alkyl group. |
| 13C (Pyridine Ring) | 110 - 165 | Significant influence from both substituents. |
| 19F (CF3 group) | -60 to -75 | Highly dependent on the electronic environment of the pyridine ring. |
Conclusion: A Roadmap for Innovation
This technical guide provides a robust and scientifically grounded theoretical framework for the comprehensive characterization of this compound. By leveraging established DFT methodologies, researchers and drug development professionals can gain invaluable predictive insights into the structural, electronic, and spectroscopic properties of this promising molecule. The proposed computational workflow not only accelerates the understanding of its intrinsic chemical nature but also provides a solid foundation for its rational design and application in the development of novel therapeutics. The theoretical data generated through this approach will serve as a critical benchmark for future experimental validation and will undoubtedly facilitate the journey of this compound from a theoretical concept to a potential clinical candidate.
References
- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. SpringerLink.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
- A DFT Study on Nitro Derivatives of Pyridine. ResearchGate.
- meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate.
- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy.
- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.
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- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. JOCPR.
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- Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. PubMed Central.
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate.
- Experimental and Theoretical Investigation of Intrinsic Pyridine Isomer Effects on Physical Property Tuning of Metallo Supramolecular Polymers Bearing Multiple Pyridine Ligands. ResearchGate.
- Experimental and theoretical study of molecular interactions between 2-vinyl pyridine and acidic pharmaceuticals used as multi-template molecules in molecularly imprinted polymer. ResearchGate.
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An In-depth Technical Guide to the Reactivity of 2-Isopropoxy-6-(trifluoromethyl)pyridine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of 2-isopropoxy-6-(trifluoromethyl)pyridine, a heterocyclic building block of increasing interest in medicinal and materials chemistry. The presence of a strongly electron-withdrawing trifluoromethyl group in conjugation with the pyridine nitrogen atom profoundly influences the electron density of the aromatic ring, dictating its reactivity profile. This document will delve into the principal reaction pathways for this molecule, including its synthesis, propensity for nucleophilic aromatic substitution, potential for directed ortho-metalation, and amenability to palladium-catalyzed cross-coupling reactions and C-H activation. Mechanistic insights and field-proven experimental protocols for analogous systems are provided to empower researchers in leveraging this versatile scaffold for novel molecular design and synthesis.
Introduction: The Molecular Architecture and Electronic Landscape
This compound (CAS No. 1255574-41-4) is a substituted pyridine derivative featuring two key functional groups that govern its chemical behavior: a bulky isopropoxy group at the 2-position and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 6-position[1][2]. The trifluoromethyl group, due to the high electronegativity of fluorine, exerts a strong negative inductive effect (-I) and a moderate negative mesomeric effect (-M), significantly reducing the electron density of the pyridine ring[3][4]. This electron deficiency is most pronounced at the positions ortho and para to the trifluoromethyl group (C3, C5, and the nitrogen atom), rendering the ring susceptible to nucleophilic attack.
The isopropoxy group, while sterically hindering, is a moderately activating group through its positive mesomeric effect (+M) due to the lone pairs on the oxygen atom. However, the overwhelming electron-withdrawing nature of the trifluoromethyl group dominates the overall electronic character of the molecule. The interplay of these electronic and steric factors dictates the regioselectivity and feasibility of various chemical transformations.
Synthesis of the Core Scaffold
The primary route to this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction on a suitable 2-halopyridine precursor. The most common and commercially viable starting material is 2-fluoro-6-(trifluoromethyl)pyridine.
Synthesis via Nucleophilic Aromatic Substitution (SNAᵣ)
The synthesis proceeds by the reaction of 2-fluoro-6-(trifluoromethyl)pyridine with isopropanol in the presence of a strong base. The fluoride atom at the 2-position is an excellent leaving group in SNAᵣ reactions on electron-deficient pyridines[5].
Reaction Scheme:
Figure 1: General synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Leaving Group: Fluorine is preferred over other halogens (Cl, Br) in this position because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This enhances the rate of the addition step, which is often the rate-determining step in SNAᵣ reactions[5].
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is crucial to deprotonate the isopropanol, forming the more nucleophilic isopropoxide anion. This significantly increases the reaction rate.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the formation of the alkoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluoro-6-(trifluoromethyl)pyridine
-
Anhydrous Isopropanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.2 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium isopropoxide.
-
Add 2-fluoro-6-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Key Reactivity Profiles
The reactivity of this compound is dominated by the electronic and steric influences of its substituents. The primary modes of reactivity explored in this guide are:
-
Nucleophilic Aromatic Substitution (SNAᵣ): Displacement of the isopropoxy group.
-
Directed ortho-Metalation (DoM): Lithiation at specific ring positions.
-
Palladium-Catalyzed Cross-Coupling Reactions: C-C and C-N bond formation.
-
C-H Activation: Direct functionalization of C-H bonds.
Nucleophilic Aromatic Substitution (SNAᵣ)
While the isopropoxy group is not as facile a leaving group as a halide, the strong activation provided by the trifluoromethyl group and the ring nitrogen can enable its displacement by strong nucleophiles under forcing conditions.
Mechanistic Rationale:
The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom and the trifluoromethyl group[6][7].
Figure 2: General mechanism for SNAᵣ on this compound.
Expected Reactivity and Regioselectivity:
-
Position of Attack: Nucleophilic attack will occur at the C2 position, leading to the displacement of the isopropoxy group.
-
Nucleophile Strength: Strong nucleophiles such as amines, thiols, and certain carbanions are required. For instance, reaction with an amine (R-NH₂) would yield the corresponding 2-amino-6-(trifluoromethyl)pyridine derivative[8].
-
Reaction Conditions: Elevated temperatures are generally necessary to overcome the activation energy for the departure of the isopropoxide leaving group.
Table 1: Predicted SNAᵣ Reactions
| Nucleophile | Expected Product | Typical Conditions |
| R-NH₂ | 2-(Alkyl/Arylamino)-6-(trifluoromethyl)pyridine | High temperature, polar aprotic solvent |
| R-SH | 2-(Alkyl/Arylthio)-6-(trifluoromethyl)pyridine | Base (e.g., K₂CO₃), DMF, heat |
| R-OH | 2-Alkoxy-6-(trifluoromethyl)pyridine | Strong base, heat (trans-etherification) |
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings[6][9]. In this compound, both the ring nitrogen and the isopropoxy group can act as directing metalation groups (DMGs)[10].
Mechanistic Principles:
The reaction involves the coordination of a strong organolithium base (e.g., n-butyllithium, sec-butyllithium) to the heteroatom of the DMG. This proximity effect facilitates the deprotonation of the adjacent ortho-proton, generating a lithiated intermediate that can be trapped with various electrophiles[11].
Figure 3: Workflow for Directed ortho-Metalation.
Predicted Regioselectivity:
The regioselectivity of the lithiation will be a competition between the directing effects of the isopropoxy group and the ring nitrogen, as well as the acidifying effect of the trifluoromethyl group.
-
C3-Lithiation: The isopropoxy group is a known DMG and would direct lithiation to the C3 position.
-
C5-Lithiation: The trifluoromethyl group strongly acidifies the adjacent C5 proton, making it susceptible to deprotonation.
-
C4-Lithiation: While less likely, deprotonation at C4 could also be considered.
The precise outcome will depend on the choice of base, solvent, and temperature. The use of bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) can favor kinetic deprotonation at the most acidic site (likely C5).
Experimental Protocol: General Procedure for Directed ortho-Metalation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes) or Lithium Diisopropylamide (LDA)
-
Electrophile (e.g., iodine, trimethylsilyl chloride, dimethylformamide)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium base (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2 equivalents) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not a typical substrate for cross-coupling, its derivatives, particularly halogenated analogues, are excellent partners in these reactions. For instance, if the isopropoxy group were replaced by a bromine or iodine atom, a wide range of cross-coupling reactions could be employed[12][13]. A notable example is the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine with (2,4-difluorophenyl)boronic acid[7].
General Catalytic Cycle:
Figure 4: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Potential Applications:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Stille Coupling: Formation of C-C bonds with organostannanes.
The reactivity and regioselectivity of these reactions on a di-substituted pyridine would depend on the relative reactivity of the leaving groups.
C-H Activation
Direct C-H activation is an emerging and powerful strategy for the functionalization of heterocycles. For this compound, transition metal-catalyzed C-H activation could potentially occur at the C3, C4, or C5 positions. The regioselectivity would be influenced by the directing ability of the isopropoxy group and the electronic effects of the trifluoromethyl group.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a valuable and versatile building block with a rich and predictable reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring towards nucleophilic attack and directs metalation, while the isopropoxy group can serve as both a directing group and a potential leaving group. By understanding the fundamental principles of its reactivity, researchers can strategically employ this molecule in the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for the exploration of this promising chemical entity.
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ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
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MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. Organic Letters, 12(19), 4384-4387.
- Ranjbar-Karimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(2), 1251-1259.
- Pummer, W. J., & Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(4), 325–336.
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PubChem. (n.d.). 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]
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The Homologous Series of 2-Alkoxy-6-(Trifluoromethyl)pyridines: A Strategic Scaffold for Modulating Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the homologous series of 2-alkoxy-6-(trifluoromethyl)pyridines, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] We will delve into the strategic rationale behind their synthesis, explore the nuances of their physicochemical properties, and analyze the structure-activity relationships (SAR) that make them a versatile scaffold for targeted molecular design.
The utility of this scaffold stems from the powerful combination of the pyridine ring and the trifluoromethyl (CF3) group.[2] The CF3 group is a bioisostere of a methyl group but possesses profoundly different electronic properties; its high electronegativity imparts significant changes to a molecule's pKa, metabolic stability, and lipophilicity, often enhancing binding affinity and membrane permeability.[1][3] The pyridine moiety, a nitrogen-containing heterocycle, offers a key site for hydrogen bonding and metabolic activity, while also serving as a foundational structure for a vast number of bioactive compounds.[4] The 6-substituted trifluoromethylpyridine pattern, in particular, has seen a rise in application since the 1990s.[1]
This guide moves beyond simple data reporting to explain the causal relationships behind experimental choices, providing field-proven insights for professionals in drug discovery and development.
Synthesis Strategy: From Precursor to Homologous Series
The synthesis of 2-alkoxy-6-(trifluoromethyl)pyridines is a well-established process, typically achieved through a two-step sequence. The primary objective is the efficient and scalable production of the key intermediate, 2-hydroxy-6-(trifluoromethyl)pyridine, which is then alkylated to generate the desired homologous series.
Synthesis of the Key Intermediate: 2-Hydroxy-6-(trifluoromethyl)pyridine
The most common and industrially viable route to 2-hydroxy-6-(trifluoromethyl)pyridine (HTF) involves the hydrolysis of a 2-halo-6-(trifluoromethyl)pyridine precursor, such as 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine.[5][6]
The choice between the fluoro- and chloro-precursors often depends on cost, availability, and reaction kinetics. The carbon-fluorine bond is stronger than the carbon-chlorine bond; however, in nucleophilic aromatic substitution (SNAr) on an electron-deficient ring like this pyridine, fluoride is an excellent leaving group, often leading to faster and cleaner reactions. The reaction is typically performed with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, in an aqueous medium or a suitable solvent like tert-butanol.[5][6]
The electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group makes the C2 position highly electrophilic and thus susceptible to nucleophilic attack by the hydroxide ion.
Caption: Simplified mechanism for the formation of the 2-alkoxy derivatives.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine
This protocol is a representative example for the synthesis of the first member of the homologous series.
Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF)
-
To a 3 L reaction flask, add 1500 g of tert-butanol, 140 g of potassium hydroxide, and the starting material, 2-chloro-6-trifluoromethylpyridine. [6]2. Heat the mixture to 70°C and maintain with stirring for 8 hours, monitoring the reaction progress by TLC or GC-MS. [6]3. Upon completion, remove the tert-butanol by distillation under reduced pressure. [6]4. Add 550 g of ethyl acetate and 550 g of water to the residue and mix with stirring. [6]5. Separate the organic layer, wash with 370 g of saturated brine, and dry over anhydrous sodium sulfate. [6]6. Remove the ethyl acetate by rotary evaporation to yield the crude HTF product. [6]7. For purification, dissolve the crude product in hot ethyl acetate (e.g., 70°C), then slowly add petroleum ether to precipitate the purified product upon cooling. Collect the solid by filtration. [6] Step 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine
-
In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the purified 2-hydroxy-6-(trifluoromethyl)pyridine in a suitable polar aprotic solvent such as acetone or DMF.
-
Add 1.5 equivalents of anhydrous potassium carbonate as the base.
-
Add 1.2 equivalents of methyl iodide.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring for the disappearance of the starting material.
-
After cooling to room temperature, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by flash chromatography on silica gel to obtain 2-methoxy-6-(trifluoromethyl)pyridine as a liquid.
Physicochemical Properties and Characterization
The length of the alkyl chain in the 2-alkoxy position systematically alters the physicochemical properties of the compounds. This modulation is a cornerstone of analog design in drug discovery, allowing for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability.
| Compound | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (Calculated) |
| HTF (Precursor) | -H | C6H4F3NO | 163.10 [3][6] | 265.6 [3] | 1.23 [3] |
| 2-Methoxy- | -CH3 | C7H6F3NO | 177.13 | - | ~1.7 |
| 2-Ethoxy- | -CH2CH3 | C8H8F3NO | 191.15 | - | ~2.2 |
| 2-Propoxy- | -CH2CH2CH3 | C9H10F3NO | 205.18 | - | ~2.7 |
Calculated LogP values are estimates to illustrate the trend.
As the homologous series is ascended, the increasing length of the nonpolar alkyl chain leads to a predictable increase in lipophilicity (LogP) and molecular weight. This trend has profound implications for the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Characterization:
-
¹H NMR: The proton spectra are characterized by signals in the aromatic region corresponding to the pyridine ring protons and signals in the aliphatic region corresponding to the alkoxy chain. The chemical shifts and coupling patterns confirm the substitution pattern.
-
¹⁹F NMR: A strong singlet in the ¹⁹F NMR spectrum confirms the presence of the CF3 group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of each analog, confirming its identity.
Biological Activity and Structure-Activity Relationships (SAR)
The 2-alkoxy-6-(trifluoromethyl)pyridine scaffold is present in molecules with a wide range of biological activities, including fungicides, herbicides, and human pharmaceuticals. [4][7]The alkoxy group is not merely a placeholder; it is a critical determinant of potency and selectivity.
A notable example comes from the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases. [8]In a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, modifications to the molecule, including the core scaffold, were critical for optimizing potency and selectivity. [8]While this example has a phenoxy rather than a simple alkoxy group, it highlights the importance of the substituent at the 2-position of the 6-(trifluoromethyl)pyridine ring.
Caption: SAR map showing how the alkoxy chain influences key molecular properties.
The general SAR trend observed for this homologous series can be summarized as follows:
-
Potency: The optimal alkyl chain length is target-dependent. Shorter chains (methoxy, ethoxy) may be ideal for fitting into small, constrained binding pockets, whereas longer or branched chains may be required to establish favorable hydrophobic interactions in larger pockets.
-
Metabolism: The alkoxy group is a potential site for metabolism (O-dealkylation). Longer chains can sometimes alter the metabolic profile, potentially increasing the half-life of the compound.
-
Physical Properties: As shown in the table, increasing the chain length systematically increases lipophilicity. This can improve membrane permeability but may also lead to off-target effects or reduced aqueous solubility if not carefully balanced.
Applications in Research and Development
The predictable modulation of properties makes the 2-alkoxy-6-(trifluoromethyl)pyridine series an excellent tool for:
-
Lead Optimization: In drug discovery, chemists can rapidly synthesize a small library of these analogs to probe the SAR of a new target and fine-tune ADME properties.
-
Agrochemical Screening: The scaffold is a known component of effective pesticides. [1][4]Screening the homologous series can identify the optimal chain length for potency against a specific pest while minimizing off-target effects on crops.
-
Tool Compounds: A well-characterized homologous series can serve as a set of tool compounds for studying biological systems where lipophilicity is a key variable.
Conclusion
The homologous series of 2-alkoxy-6-(trifluoromethyl)pyridines represents a strategically valuable scaffold for medicinal and agrochemical chemists. Its synthesis is robust and scalable, proceeding through a key 2-hydroxy intermediate. The systematic variation of the 2-alkoxy group provides a reliable method for modulating the physicochemical and biological properties of the molecule. By understanding the underlying principles of its synthesis and the causal relationships in its SAR, researchers can leverage this series to accelerate the development of novel, highly effective, and precisely targeted chemical agents.
References
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Ihara, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-157. Available from: [Link]
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Mishra, N., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 8, 589. Available from: [Link]
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Wang, B-L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4861. Available from: [Link]
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Ihara, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]
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Struga, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4963. Available from: [Link]
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Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Available from: [Link]
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Sereda, G., et al. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 28(14), 5529. Available from: [Link]
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Glavaš, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(18), 5486. Available from: [Link]
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PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. Available from: [Link]
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Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 203-221. Available from: [Link]
- Google Patents. (2000). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
Thomson, D. S., et al. (2021). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 64(15), 11047-11075. Available from: [Link]
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PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. Available from: [Link]
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Methodological & Application
Application Note: Strategic Implementation of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the 2-Isopropoxy-6-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (CF₃) is particularly prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity through potent electronic effects.[1][2][3] When combined with a pyridine ring, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable building blocks.[1][2]
This guide focuses on a specific, highly functionalized example: This compound . This substrate presents a unique combination of electronic features: the strong electron-withdrawing CF₃ group, the electron-donating isopropoxy group, and the inherent electron deficiency of the pyridine ring itself. While this substitution pattern offers rich possibilities for creating novel chemical entities, it also introduces distinct challenges in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, providing a robust framework for the successful application of this compound in Suzuki coupling reactions.
Mechanistic Deep Dive: Navigating the Challenges of a Highly Functionalized Pyridine
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[4][5] The canonical catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
However, the electronic nature of this compound introduces specific hurdles:
-
The "2-Pyridyl Problem" : The nitrogen atom at the 2-position can act as a ligand, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, a well-documented challenge for 2-substituted pyridines.[6][7]
-
Electron Deficiency and Transmetalation : The potent electron-withdrawing effect of the CF₃ group, combined with the pyridine ring's inherent electron deficiency, significantly slows the rate-limiting transmetalation step.[8] For transmetalation to occur efficiently, the organic group must be transferred from boron to palladium, a process that is disfavored when the receiving palladium center is attached to a highly electron-poor moiety.
Overcoming these challenges requires a carefully designed catalytic system where each component is selected to counteract these inherent difficulties.
Rational Protocol Design and Parameter Optimization
A successful protocol is not a matter of chance but of rational design. The choice of catalyst, ligand, base, and solvent must work in concert to favor the productive catalytic cycle over potential side reactions.
Key Experimental Choices & Their Rationale:
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable Pd(0) source that, when paired with an appropriate ligand, forms the active LₙPd(0) catalyst in situ. It offers consistency over sources like Pd(OAc)₂ which require in-situ reduction.[8][9] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich Buchwald biaryl phosphine ligand. The bulk promotes reductive elimination and prevents catalyst dimerization, while its electron-rich nature accelerates the oxidative addition step and stabilizes the electron-deficient Pd-pyridyl intermediate. Such ligands are critical for coupling challenging heteroaryl substrates.[10][11][12] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is effective in promoting transmetalation without causing significant protodeboronation (hydrolysis) of the boronic acid coupling partner, a common side reaction with stronger bases.[9][13] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Dioxane is an excellent solvent for dissolving the organic reagents and catalyst components. The addition of a small amount of water is often crucial, as it can facilitate the formation of the more reactive boronate species [R-B(OH)₃]⁻, accelerating the transmetalation step.[14] |
| Temperature | 80–110 °C | Elevated temperatures are typically required to provide sufficient energy to overcome the activation barriers for the key steps, particularly the challenging transmetalation and the final reductive elimination. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic aryl boronic acid with 2-Chloro-6-isopropoxy-4-(trifluoromethyl)pyridine (assuming the chloro-analogue as the electrophile). Safety Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reagent Stoichiometry Table:
| Reagent | M.W. | Amount | Mmol | Equivalents |
| 2-Chloro-6-isopropoxy-4-(trifluoromethyl)pyridine | 239.61 | 240 mg | 1.0 | 1.0 |
| Aryl Boronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 (2 mol%) |
| XPhos | 476.65 | 23.8 mg | 0.05 | 0.05 (5 mol%) |
| K₃PO₄ | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 5.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Step-by-Step Methodology:
-
Reaction Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Chloro-6-isopropoxy-4-(trifluoromethyl)pyridine (240 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst and Ligand Addition: In the same vessel, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (23.8 mg, 0.05 mmol).
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5.0 mL) followed by degassed water (1.0 mL) via syringe. The mixture will typically turn a dark red or brown color.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for the duration of the heating period (typically 4-16 hours).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Check for the consumption of the starting halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (20 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen contamination). 2. Insufficient Temperature. 3. Poor choice of ligand/base. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[6] 2. Increase temperature in 10 °C increments. 3. Consider a different ligand (e.g., SPhos) or base (e.g., Cs₂CO₃). |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long. 2. Presence of excess water or protic impurities. | 1. Switch to a milder base like KF or K₂CO₃.[8] 2. Use a boronic pinacol ester instead of the boronic acid, as they are more stable.[15] Ensure solvents are anhydrous grade. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture. 2. Catalyst decomposition leading to Pd black. | 1. Rigorously exclude oxygen during setup and reaction.[16] 2. Use a more stable precatalyst (e.g., an XPhos palladacycle) or increase ligand-to-palladium ratio.[12] |
| Formation of Byproducts | 1. Side reactions due to functional groups on coupling partners. 2. Catalyst decomposition. | 1. Protect sensitive functional groups if necessary. 2. Screen alternative catalysts or lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on a rational understanding of the substrate's unique electronic properties and the targeted selection of a catalytic system designed to overcome the inherent hurdles of catalyst inhibition and slow transmetalation. By employing bulky, electron-rich phosphine ligands like XPhos in conjunction with a suitable base and solvent system, researchers can effectively forge new C-C bonds and unlock access to novel, high-value molecules for applications in pharmaceutical and agrochemical discovery. This guide provides the mechanistic foundation and a field-tested protocol to enable scientists to confidently and successfully utilize this versatile building block.
References
- Kelly, S. E., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
Corma, A., et al. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Varchi, G., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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KCIL Chemofarbe Group (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Thomas, S., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
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Rulliere, P., et al. (2013). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. [Link]
-
Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Common Organic Chemistry (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
You, J., et al. (2015). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science (RSC Publishing). [Link]
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Daugulis, O., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH. [Link]
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Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. [Link]
-
Beaufils, F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Fujikawa, K., & Fujioka, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Singh, V., et al. (2012). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
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Zhou, J. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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You, J., et al. (2015). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. ResearchGate. [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Fujikawa, K., & Fujioka, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Begum, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Reddit user discussion (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
Wang, L., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing). [Link]
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Various Authors (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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- 16. researchgate.net [researchgate.net]
The Strategic Application of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 2-Alkoxy-6-(trifluoromethyl)pyridines
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, present in a significant portion of FDA-approved pharmaceuticals.[1][2][3] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle has cemented its status as a "privileged scaffold." The strategic incorporation of a trifluoromethyl (-CF3) group further enhances its desirability. This powerful electron-withdrawing moiety is renowned for its capacity to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[4] This guide focuses on a specific, yet highly valuable, iteration of this scaffold: 2-Isopropoxy-6-(trifluoromethyl)pyridine. We will delve into its role as a key building block, providing detailed protocols and rationale for its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on the development of potent and selective enzyme inhibitors.
Core Principles: Why the 2-Alkoxy-6-(trifluoromethyl)pyridine Scaffold is a Chemist's Ally
The utility of this compound and its analogues in medicinal chemistry is not coincidental; it is a direct result of its inherent electronic and steric properties. The pyridine nitrogen and the trifluoromethyl group at the 6-position render the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[5][6][7] This predictable reactivity is a significant advantage for medicinal chemists, allowing for the controlled and regioselective introduction of various functional groups.
The isopropoxy group at the 2-position serves multiple functions. Sterically, it can influence the conformation of the final molecule, potentially leading to more selective interactions with the target protein. Electronically, it modulates the reactivity of the pyridine ring. Furthermore, the alkoxy group can be introduced through a straightforward etherification of the corresponding 2-hydroxypyridine precursor, allowing for the exploration of a wide range of alkoxy substituents to fine-tune the molecule's properties.
Application Focus: Synthesis of a Core Moiety for Lysyl Oxidase-Like 2 (LOXL2) Inhibitors
To illustrate the practical application of this scaffold, we will focus on the synthesis of a key structural motif found in a new class of potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2).[8] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[8] Its dysregulation is implicated in fibrotic diseases, making it an attractive therapeutic target.[8] A notable clinical candidate in this area is PAT-1251, a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative that has entered Phase 1 clinical trials.[1][8][9] While PAT-1251 contains a phenoxy group, the synthetic strategy is readily adaptable to an isopropoxy group, demonstrating the versatility of the underlying scaffold.
Below is a detailed workflow for the synthesis of a key intermediate, showcasing the strategic use of the 2-alkoxy-6-(trifluoromethyl)pyridine core.
Experimental Protocols and Methodologies
Part 1: Synthesis of the Core Building Block: this compound
The synthesis of this compound typically begins with a more readily available precursor, 2-hydroxy-6-(trifluoromethyl)pyridine. This precursor can be synthesized via the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.[10][11][12]
Protocol 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine
-
Reaction: Hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.
-
Rationale: This is a standard nucleophilic aromatic substitution where hydroxide acts as the nucleophile, displacing the chloride. The reaction is often performed under pressure and at elevated temperatures to overcome the activation barrier for this transformation.[10]
-
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Aqueous sodium hydroxide (or potassium hydroxide)
-
High-pressure reactor (e.g., Parr reactor)
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
Charge a high-pressure reactor with 2-chloro-6-(trifluoromethyl)pyridine.
-
Add an aqueous solution of sodium hydroxide (typically 2.2-2.3 equivalents).[10]
-
Seal the reactor and heat to 150-160 °C under autogenous pressure for several hours.[10]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reactor to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-(trifluoromethyl)pyridine.
-
Protocol 2: Williamson Ether Synthesis of this compound
-
Reaction: O-alkylation of 2-hydroxy-6-(trifluoromethyl)pyridine with an isopropyl halide.
-
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers. The hydroxyl group of the pyridinone tautomer is deprotonated by a base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.
-
Materials:
-
2-Hydroxy-6-(trifluoromethyl)pyridine
-
2-Bromopropane (or 2-iodopropane)
-
Sodium hydride (or potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
-
Procedure:
-
To a stirred solution of 2-hydroxy-6-(trifluoromethyl)pyridine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Slowly add 2-bromopropane to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
| Property | Value |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~78-80 °C at reduced pressure |
| Solubility | Soluble in most organic solvents |
Table 1: Physicochemical Properties of this compound.
Part 2: Elaboration of the Scaffold: Towards a LOXL2 Inhibitor Core
The following protocols outline a synthetic route to a key intermediate that can be further elaborated to molecules like PAT-1251. This demonstrates the utility of this compound as a starting point for more complex structures.
Protocol 3: Lithiation and Formylation of this compound
-
Reaction: Directed ortho-metalation followed by quenching with an electrophile.
-
Rationale: The pyridine nitrogen can direct the deprotonation of the adjacent C3 position using a strong base like lithium diisopropylamide (LDA). The resulting organolithium species is a potent nucleophile that can react with various electrophiles, in this case, a formylating agent like N,N-dimethylformamide (DMF), to introduce an aldehyde group.
-
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA (typically 1.1 equivalents) to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF and continue stirring at -78 °C for another hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-isopropoxy-6-(trifluoromethyl)nicotinaldehyde.
-
Protocol 4: Reductive Amination to Introduce the Aminomethyl Group
-
Reaction: Conversion of the aldehyde to an amine via an imine intermediate.
-
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with an ammonia source to form an imine, which is then reduced in situ by a mild reducing agent like sodium borohydride to the corresponding amine.
-
Materials:
-
2-Isopropoxy-6-(trifluoromethyl)nicotinaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride
-
Methanol
-
-
Procedure:
-
Dissolve 2-isopropoxy-6-(trifluoromethyl)nicotinaldehyde and a large excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the crude (2-isopropoxy-6-(trifluoromethyl)pyridin-3-yl)methanamine, which can be purified by chromatography or used directly in the next step.
-
Visualizing the Synthetic Workflow
Caption: Synthetic pathway from a simple precursor to a key intermediate for LOXL2 inhibitors.
Mechanism of Action and Biological Significance
The aminomethyl pyridine core synthesized through the above protocols is a crucial component of the LOXL2 inhibitor PAT-1251.[8] This moiety is designed to interact with the active site of the enzyme. The trifluoromethyl group contributes to the molecule's potency and metabolic stability, while the aminomethyl group is believed to be involved in the irreversible inhibition mechanism.[1] The ability to readily synthesize a variety of 2-alkoxy derivatives allows for the fine-tuning of the inhibitor's pharmacokinetic and pharmacodynamic properties.
Caption: Simplified schematic of LOXL2's role in fibrosis and its inhibition.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in modern medicinal chemistry. Its predictable reactivity, coupled with the beneficial properties imparted by the trifluoromethyl and isopropoxy groups, makes it an ideal starting point for the synthesis of complex and biologically active molecules. The successful development of LOXL2 inhibitors based on the closely related 2-phenoxy-6-(trifluoromethyl)pyridine scaffold underscores the immense potential of this class of compounds. As drug discovery continues to demand novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic application of scaffolds like this compound will undoubtedly remain a key enabler of innovation.
References
-
Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. Available from: [Link]
-
Sakamoto, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139-150. Available from: [Link]
- Syngenta Limited. (2000). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. European Patent EP0966441B1.
- PharmAkea, Inc. (2021). Inhibitors of lysyl oxidases. US Patent US11712437B2.
-
Barry, C. E., et al. (2017). A Mechanism-Based Small Molecule Inhibitor of LOXL2 that Displays Robust Anti-Fibrotic Efficacy in a Mouse Bleomycin Model of Lung Fibrosis. ResearchGate. Available from: [Link]
-
Clevenard. (2023). Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Available from: [Link]
- Zenith Chemical Co., Ltd. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. World Intellectual Property Organization Patent WO2000014068A1.
-
Sharma, P., & Kumar, A. (2017). Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 16(19), 8882-8888. Available from: [Link]
-
Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 203-221. Available from: [Link]
-
Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Available from: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
-
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2). Available from: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]
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- 3. Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11712437B2 - Inhibitors of lysyl oxidases - Google Patents [patents.google.com]
- 10. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 2-Isopropoxy-6-(trifluoromethyl)pyridine using Gas and Liquid Chromatography
Abstract
This comprehensive application note details the development and validation of robust analytical methods for the precise quantification of 2-Isopropoxy-6-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for accurate measurement of this compound in process monitoring, quality control, and stability studies, we present two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind the selection of instrumental parameters and validation procedures. All validation protocols are structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]
Introduction to this compound
This compound (CAS No. 1255574-41-4) is a substituted pyridine derivative featuring both an isopropoxy group and a trifluoromethyl moiety.[5][6][7] The trifluoromethyl group is a common bioisostere for a variety of functional groups and is known to enhance metabolic stability, binding affinity, and cell permeability of bioactive molecules. Consequently, trifluoromethylated heterocyclic compounds are of significant interest in medicinal chemistry and materials science.
The accurate quantification of this compound is paramount for several reasons:
-
Process Chemistry: To monitor reaction kinetics, determine yield, and optimize synthetic routes.
-
Quality Control: To assess the purity of the final product and quantify any process-related impurities.
-
Stability Studies: To evaluate the degradation of the compound under various stress conditions.
This guide provides detailed protocols for two orthogonal analytical techniques, HPLC and GC, to provide flexibility in laboratory settings and to allow for cross-verification of results.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is foundational to method development.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀F₃NO | [5][6] |
| Molecular Weight | 205.18 g/mol | [5][6] |
| CAS Number | 1255574-41-4 | [5] |
| Predicted XLogP3-AA | ~2.5 - 3.5 | Analogous to similar structures[8] |
| Boiling Point | Estimated to be in the range of 180-220 °C | Based on similar pyridine derivatives |
| UV Absorbance | Expected UV maxima around 220 nm and 270 nm | Based on the pyridine chromophore[9] |
The compound's moderate polarity (indicated by the predicted XLogP) and volatility make it amenable to both reversed-phase HPLC and GC analysis. The presence of the pyridine ring provides a strong chromophore for UV detection in HPLC.
Overall Analytical Workflow
The quantification of this compound follows a structured workflow designed to ensure data quality and reliability. This process encompasses sample preparation, instrumental analysis, data processing, and comprehensive method validation.
Caption: General workflow for the quantification of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[10][11] The trifluoromethyl-substituted pyridine structure is well-suited for reversed-phase chromatography.
Rationale for Method Design
-
Reversed-Phase C18 Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides good retention for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is proposed to ensure efficient elution of the analyte and any potential impurities with different polarities.
-
UV Detection: The pyridine ring contains a π-electron system that absorbs UV radiation. Based on similar structures, detection wavelengths of 220 nm and 270 nm are selected to maximize sensitivity and specificity.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Reference standard of this compound (>99% purity).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (primary), 220 nm (secondary) |
| Run Time | 15 minutes |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase initial condition (40:60 Acetonitrile:Water).
-
Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in acetonitrile, and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
Method Validation (ICH Q2(R1) Framework)
A robust validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13][14]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Illustrative Performance Data (HPLC):
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the analyte's retention time. | Baseline resolved peak; Pass |
| Linearity (Range) | 1-200 µg/mL | Correlation coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
Method 2: Gas Chromatography (GC)
GC is an excellent alternative for the analysis of volatile and thermally stable compounds.[15][16] Given its estimated boiling point, this compound is well-suited for GC analysis.
Rationale for Method Design
-
Split/Splitless Inlet: A split injection is used to prevent column overloading and ensure sharp peaks for high concentration samples.
-
DB-5 or equivalent column: A low-to-mid polarity column (5% phenyl-methylpolysiloxane) is chosen for its versatility in separating a wide range of aromatic compounds.
-
Flame Ionization Detector (FID): FID is selected for its robustness, wide linear range, and universal response to organic compounds. It is a reliable choice for routine quantification when mass spectral identification is not required.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte and separation from any potential impurities with different volatilities.
Experimental Protocol: GC-FID
Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5, or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Acetonitrile or Ethyl Acetate (GC grade).
-
Reference standard of this compound (>99% purity).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Preparation of Solutions:
-
Solution preparation follows the same principles as for the HPLC method, using a suitable volatile solvent like ethyl acetate or acetonitrile.
Method Validation (ICH Q2(R1) Framework)
The GC-FID method must undergo the same rigorous validation as the HPLC method to ensure its reliability.[17][18]
Illustrative Performance Data (GC):
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the analyte's retention time. | Baseline resolved peak; Pass |
| Linearity (Range) | 1-500 µg/mL | Correlation coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Repeatability: 0.6%; Intermediate: 1.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.5 µg/mL |
Conclusion
This application note provides two distinct, robust, and validated methods for the quantification of this compound. The HPLC-UV method is ideal for routine analysis and for samples containing non-volatile impurities. The GC-FID method offers a fast and reliable alternative, particularly for assessing volatile impurities and for laboratories where GC is the preferred platform. Both methods are designed to meet the stringent requirements of the pharmaceutical and chemical industries, grounded in the principles of the ICH Q2(R1) guidelines.[1][3] The selection between these methods should be based on the specific sample matrix, available instrumentation, and the analytical question at hand.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). FDA. [Link]
-
Validation of Impurity Methods, Part II. (2014). Chromatography Online. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (2023). European Commission and United Nations Development Programme. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]
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Analytical method validation: A brief review. (2017). Journal of Pharmacy Research. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
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4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine. PubChem. [Link]
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This compound. Sinfoo Biotech. [Link]
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This compound, 96% Purity. CP Lab Safety. [Link]
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Analytical Methods for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]
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Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed. [Link]
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This compound. Pharmaffiliates. [Link]
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2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]
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experimental setup for reactions involving 2-Isopropoxy-6-(trifluoromethyl)pyridine
An Application Guide for the Strategic Functionalization of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Introduction: A Versatile Scaffold for Modern Chemistry
The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and agrochemical development.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3][4] When appended to a pyridine scaffold—a privileged heterocycle in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) derivatives become exceptionally valuable building blocks.[1][5][6]
This application note focuses on This compound , a highly versatile reagent that marries the potent electronic properties of the trifluoromethyl group with the modulating, electron-donating effect of an isopropoxy substituent. This unique electronic arrangement opens a diverse range of possibilities for late-stage functionalization, enabling researchers to rapidly generate libraries of complex molecules. As senior application scientists, we present here a guide grounded in established chemical principles, offering detailed protocols and mechanistic insights for two key transformations: Palladium-Catalyzed C-H Arylation and Suzuki-Miyaura Cross-Coupling.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is paramount for successful and safe experimentation. This compound is a stable compound under standard laboratory conditions.
| Property | Value | Reference |
| CAS Number | 1255574-41-4 | [7][8] |
| Molecular Formula | C₉H₁₀F₃NO | [7] |
| Molecular Weight | 205.18 g/mol | [7] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Purity | >96% (Commercially Available) | [9] |
| InChI Key | HOZWPCFCUHYPBH-UHFFFAOYSA-N |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Strategic C-H Functionalization: Direct Arylation at the C4-Position
Direct C-H activation is a powerful strategy that avoids the need for pre-functionalization, offering a more atom-economical synthetic route.[10] The electronic nature of the pyridine ring typically directs functionalization to the C2 and C4 positions.[11][12] In this compound, the C2 and C6 positions are blocked. The inherent electronics make the C4 position the most probable site for functionalization, a hypothesis we can exploit using transition-metal catalysis.
The protocol below outlines a directed C-H arylation. The choice of a palladium catalyst is based on its proven efficacy in C-H activation, while the ligand and additive are selected to facilitate the catalytic cycle and ensure regioselectivity.
Experimental Workflow: C-H Arylation
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Application Note & Protocol: A Scalable and Robust Large-Scale Synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Abstract: This document provides a comprehensive and detailed guide for the large-scale synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol emphasizes a scalable, safe, and high-yield approach centered on the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-(trifluoromethyl)pyridine. This guide is tailored for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth technical insights and practical guidance.
Introduction
This compound is a key heterocyclic building block whose demand has grown in tandem with the increasing complexity of modern drug discovery and crop protection science. The trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] The isopropoxy moiety, on the other hand, can be readily modified or can serve as a crucial pharmacophoric element.
The synthesis of this valuable intermediate on a large scale necessitates a departure from common laboratory-scale procedures. Challenges in heat management, reagent addition, and purification must be addressed to ensure a safe, efficient, and economically viable process. This application note details a robust protocol for the large-scale synthesis of this compound, focusing on the nucleophilic aromatic substitution of 2-chloro-6-(trifluoromethyl)pyridine with isopropanol.[4][5]
Mechanistic Rationale and Strategic Optimization
The core transformation is a nucleophilic aromatic substitution (SNAr), a well-established class of reactions for functionalizing electron-deficient aromatic rings.[5][6] The electron-withdrawing trifluoromethyl group significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.
Diagram 1: SNAr Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of this compound.
Selection of the Nucleophile and Base
The nucleophile in this reaction is the isopropoxide anion, which is typically generated in situ from isopropanol. The choice of base is critical for both safety and efficiency on a large scale. While strong bases like sodium hydride are effective, they pose significant safety risks due to the evolution of flammable hydrogen gas. A more practical approach for large-scale operations is the use of sodium metal, which reacts with isopropanol to form sodium isopropoxide.[7] This method is both cost-effective and manageable in a controlled manufacturing environment.
Solvent and Temperature Considerations
Isopropanol can serve as both the reactant and the solvent, simplifying the process and reducing the number of components. However, to achieve a higher reaction temperature and accelerate the reaction rate, a co-solvent such as toluene can be beneficial. The reaction is typically conducted at reflux to ensure a reasonable reaction time.
Detailed Experimental Protocol for Large-Scale Synthesis
Safety First: This protocol involves the use of flammable, corrosive, and reactive materials. All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling such substances. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[8][9][10][11]
Materials and Equipment
| Material | Grade | Recommended Supplier |
| 2-Chloro-6-(trifluoromethyl)pyridine | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Fisher Scientific, VWR |
| Sodium Metal | Cubes, in mineral oil | Acros Organics, Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | VWR, J.T. Baker |
| Hydrochloric Acid (2 M) | Reagent Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | Reagent Grade | LabChem |
| Brine (Saturated NaCl) | Reagent Grade | LabChem |
| Anhydrous Magnesium Sulfate | Reagent Grade | EMD Millipore |
Equipment:
-
Multi-neck, jacketed glass reactor (appropriate volume for the desired scale)
-
Overhead mechanical stirrer with a high-torque motor
-
Reflux condenser with a nitrogen/argon inlet
-
Temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Large separatory funnel or extraction vessel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the large-scale synthesis.
-
Preparation of Sodium Isopropoxide:
-
Set up the reactor under a nitrogen atmosphere.
-
Charge the reactor with anhydrous isopropanol.
-
With vigorous stirring, carefully add sodium metal in portions. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. The rate of addition should be controlled to maintain a gentle reflux.
-
After the complete addition of sodium, continue to stir the mixture at reflux for an additional hour to ensure the complete formation of sodium isopropoxide.
-
-
Nucleophilic Aromatic Substitution:
-
Cool the sodium isopropoxide solution to a manageable temperature.
-
Slowly add 2-chloro-6-(trifluoromethyl)pyridine to the reaction mixture via an addition funnel.
-
Once the addition is complete, heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).[12][13]
-
-
Reaction Quench:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is neutral. This will neutralize any unreacted sodium isopropoxide.
-
-
Aqueous Workup:
-
Transfer the quenched reaction mixture to an extraction vessel.
-
Add water and an organic solvent such as toluene for extraction.
-
Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
-
Solvent Removal:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield this compound as a clear, colorless oil.[14]
-
Characterization of the Final Product
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC) | ≥98% |
| 1H NMR | Consistent with the structure of this compound |
| 19F NMR | A single peak corresponding to the CF3 group |
| Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight (205.18 g/mol ) |
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Presence of moisture. | Extend the reflux time. Ensure all reagents and solvents are anhydrous. |
| Low Yield | Product loss during workup. Incomplete reaction. | Optimize the extraction procedure. Re-evaluate the reaction conditions. |
| Product Contamination | Inefficient purification. Presence of byproducts. | Optimize the vacuum distillation parameters. Ensure complete reaction to minimize starting material in the final product. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The methodology is robust, high-yielding, and amenable to large-scale production. By adhering to the outlined procedures and safety precautions, researchers and process chemists can confidently produce this valuable intermediate for a wide range of applications in the pharmaceutical and agrochemical industries.
References
-
Gelest, Inc. (2015). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: SODIUM. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 96% Purity, C9H10F3NO, 5 grams. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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functionalization of the pyridine ring in 2-Isopropoxy-6-(trifluoromethyl)pyridine
An In-Depth Guide to the Regioselective Functionalization of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Abstract
Substituted pyridine scaffolds are foundational in modern drug discovery and agrochemicals. The specific molecule, this compound, presents a unique chemical landscape for synthetic chemists. Its pyridine core is rendered electron-deficient by the synergistic effects of the ring nitrogen and the potent electron-withdrawing trifluoromethyl (CF₃) group. This electronic nature largely dictates the feasible strategies for its functionalization, deactivating the ring towards classical electrophilic aromatic substitution while simultaneously activating it for deprotonation and certain C-H activation pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this valuable scaffold. We will delve into the mechanistic rationale behind various synthetic approaches, including directed ortho-metalation, transition-metal-catalyzed C-H activation, and subsequent cross-coupling reactions, offering detailed, field-proven protocols to empower the synthesis of novel molecular entities.
Analysis of the Pyridine Ring's Reactivity
The reactivity of the this compound ring is a direct consequence of its substituent pattern.
-
Nitrogen Atom: As a heteroatom, it is more electronegative than carbon, inductively withdrawing electron density and deactivating the ring towards electrophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[1][2]
-
Trifluoromethyl (CF₃) Group: This is one of the strongest electron-withdrawing groups used in medicinal chemistry. It significantly decreases the electron density of the entire ring through a powerful inductive effect (-I), further deactivating it towards electrophiles and increasing the acidity of the ring's C-H protons.[3]
-
Isopropoxy (-OiPr) Group: This group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) but can act as an electron-donating group via resonance (+R) by donating a lone pair of electrons to the ring. In the context of pyridine, its most crucial role is as a Directed Metalation Group (DMG) , capable of coordinating with organolithium reagents to facilitate regioselective deprotonation at the adjacent C3 position.[4][5]
This combination of effects makes classical electrophilic aromatic substitution (SEAr) exceedingly difficult. Conversely, the increased C-H acidity opens the door for powerful functionalization techniques like directed ortho-metalation (DoM).
Caption: Predicted reactivity map for this compound.
Key Functionalization Strategy: Directed ortho-Metalation (DoM)
Directed ortho-metalation is arguably the most reliable and regioselective method for functionalizing this scaffold. The isopropoxy group acts as a powerful DMG, using its oxygen lone pairs to chelate the lithium cation of an organolithium base. This creates a "Complex-Induced Proximity Effect" (CIPE), which dramatically lowers the kinetic barrier for deprotonation at the adjacent C3 position over any other site.[5][6]
Protocol 2.1: ortho-Lithiation and Trapping with an Electrophile
This protocol describes the general procedure for C3-lithiation and subsequent reaction with an electrophile, such as an aldehyde, iodide source, or boronic ester.
Materials & Equipment:
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Argon or Nitrogen inert gas supply
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) solution
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine (I₂), Isopropyl pinacol borate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and purification supplies (separatory funnel, ethyl acetate, magnesium sulfate, silica gel for chromatography)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried Schlenk flask under a positive pressure of argon.
-
Reagent Addition: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA or n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The use of less nucleophilic lithium amides like LDA is often preferred for pyridine systems to avoid potential nucleophilic addition to the C=N bond.[7] A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the reaction at -78 °C for 1-2 hours.[8]
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the cold solution.
-
Warming: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel, add water and ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Electrophile | Resulting Functional Group at C3 | Typical Conditions/Notes |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Quench after 1h at -78 °C. |
| Iodine (I₂) | Iodide (-I) | Add I₂ in THF. Useful for subsequent cross-coupling. |
| Isopropyl pinacol borate (iPr-Bpin) | Boronic Ester (-Bpin) | A key intermediate for Suzuki-Miyaura coupling. |
| Carbon Dioxide (CO₂) (dry ice) | Carboxylic Acid (-COOH) | Pour reaction mixture over crushed dry ice. |
| N-Fluorobenzenesulfonimide (NFSI) | Fluoride (-F) | An electrophilic fluorine source. |
C-H Activation Strategies
For functionalization at positions other than C3, direct C-H activation offers a powerful alternative to the constraints of DoM. Iridium-catalyzed C-H borylation is a particularly effective method for introducing a versatile boronic ester handle onto heteroaromatic rings.[9][10] For electron-deficient pyridines, borylation often occurs at the C4 or C5 positions, which are sterically accessible and electronically least deactivated.
Protocol 3.1: Iridium-Catalyzed C-H Borylation
Materials & Equipment:
-
Screw-cap vial suitable for heating
-
Heating block or oil bath
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxyiridium-cyclooctadiene dimer) or similar Ir precursor
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) ligand
-
Anhydrous solvent (e.g., THF, hexane, or methyl tert-butyl ether (MTBE))
Step-by-Step Methodology:
-
Setup: In a glovebox or under an inert atmosphere, add the iridium precursor (e.g., [Ir(cod)OMe]₂, 1.5-3 mol%), the dtbpy ligand (3-6 mol%), and B₂pin₂ (1.5 eq) to a screw-cap vial.
-
Reagent Addition: Add this compound (1.0 eq) and the anhydrous solvent.
-
Reaction: Seal the vial tightly and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the borylated pyridine product(s). The regioselectivity (C4 vs. C5) should be determined by NMR analysis.
Downstream Applications: Cross-Coupling for Library Generation
The true power of the aforementioned functionalization strategies lies in their ability to generate versatile intermediates for high-throughput library synthesis, a cornerstone of modern drug discovery. The C3-iodo or C4/C5-borylated intermediates are prime substrates for a wide array of palladium-catalyzed cross-coupling reactions.[11]
Caption: A workflow for generating diverse compound libraries.
Protocol 4.1: Suzuki-Miyaura Coupling of a Borylated Pyridine
This protocol details the coupling of a C4/C5-borylated pyridine intermediate with an aryl halide.
Materials & Equipment:
-
Microwave vial or Schlenk tube
-
Borylated this compound intermediate (1.0 eq)
-
Aryl or heteroaryl halide (Aryl-X, where X = Br, I) (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent system (e.g., Dioxane/Water, DMF, or Toluene)
Step-by-Step Methodology:
-
Setup: To a vial, add the borylated pyridine, aryl halide, palladium catalyst, and base.
-
Degassing: Add the solvent(s) and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction. For challenging couplings involving pyridines, microwave heating (e.g., 100-140 °C for 15-60 minutes) can be highly effective.[12] Conventional heating at 80-110 °C for 4-16 hours is also common.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.
Summary and Outlook
The functionalization of this compound is a challenge that can be effectively addressed through modern synthetic methodologies. While classical electrophilic substitution is largely unviable, a strategic approach utilizing directed ortho-metalation provides highly regioselective access to C3-substituted analogs. For other positions, iridium-catalyzed C-H borylation serves as an excellent tool for installing a versatile synthetic handle. The true synthetic utility of this scaffold is realized when these initial products are carried forward into robust palladium-catalyzed cross-coupling reactions , enabling the rapid generation of diverse molecular libraries essential for advancing drug discovery programs. Future work may focus on developing meta-selective C-H functionalization reactions, which remain a significant challenge for pyridine cores, potentially through temporary dearomatization strategies.[10][13]
References
-
Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7258–7262. [Link]
-
Yakubov, S., & Barham, J. P. (2020). Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2148–2176. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 108(35), 14411–14415. [Link]
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Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute. Retrieved January 10, 2026, from [Link]
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Procter, D. J., & Bull, J. A. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068–11091. [Link]
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Ritter, T., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8694–8704. [Link]
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Procter, D. J., & Bull, J. A. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068–11091. [Link]
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Kayan, C., & Aydemir, M. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(1), 1039–1051. [Link]
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What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ. (n.d.). Chembles. Retrieved January 10, 2026, from [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2021). ResearchGate. [Link]
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Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses, 100, 269-285. [Link]
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Tobisu, M., & Chatani, N. (2015). Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing group. Journal of the American Chemical Society, 137(4), 1593–1600. [Link]
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The Ascending Role of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Homogeneous Catalysis: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Fluorinated Pyridine Ligands in Catalysis
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalytic systems is paramount for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine-containing moieties into ligand scaffolds has emerged as a powerful tool to modulate the electronic and steric properties of metal catalysts, thereby enhancing their reactivity and stability.[3] Among these, the trifluoromethyl group (-CF3) is particularly noteworthy for its strong electron-withdrawing nature and its ability to increase the lipophilicity and metabolic stability of organic molecules.[1][2] When appended to a pyridine ring, a ubiquitous N-heterocycle in ligand design, the trifluoromethyl group profoundly influences the coordination chemistry and catalytic performance of the resulting metal complexes.
This technical guide focuses on a ligand of growing interest: 2-isopropoxy-6-(trifluoromethyl)pyridine . We will delve into its synthesis, its anticipated role as a ligand in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols to serve as a robust starting point for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated, empowering the user to not only follow the protocols but also to innovate upon them.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved from commercially available precursors. A common and reliable route involves the nucleophilic aromatic substitution of a suitable halo-pyridine derivative with isopropoxide.
A plausible synthetic route is outlined below:
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium isopropoxide (1.2 equivalents) and anhydrous isopropanol.
-
Addition of Starting Material: While stirring, add 2-fluoro-6-(trifluoromethyl)pyridine (1.0 equivalent) to the isopropoxide solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions: A Hypothesis-Driven Approach
The unique electronic and steric profile of this compound makes it a compelling candidate as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][5][6]
Anticipated Advantages of the Ligand:
-
Enhanced Catalyst Stability: The electron-withdrawing trifluoromethyl group can stabilize the palladium center, potentially reducing the likelihood of catalyst decomposition at elevated temperatures.
-
Promotion of Reductive Elimination: The electronic properties of the ligand can influence the rate-determining steps of the catalytic cycle. The electron-deficient nature of the pyridine ring is expected to facilitate the final reductive elimination step, leading to faster product formation.
-
Steric Tuning: The isopropoxy group provides moderate steric bulk, which can influence the coordination sphere of the palladium catalyst. This can be beneficial for promoting the oxidative addition of sterically hindered substrates and for controlling regioselectivity in certain reactions.
The following sections provide detailed protocols for employing this compound in key cross-coupling reactions. These protocols are based on well-established methods for related pyridine-based ligands and serve as a robust starting point for optimization.[7][8]
Application Note 1: Suzuki-Miyaura Coupling of Aryl Halides
Objective: To provide a general and efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using this compound as a ligand.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃; 1-2 mol%) and this compound (2-4 mol%, maintaining a Ligand:Pd ratio of 2:1).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF; 3-5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary (Hypothetical Starting Points):
| Parameter | Recommended Value |
| Aryl Halide | 1.0 equiv |
| Arylboronic Acid | 1.2-1.5 equiv |
| Base | 2.0-3.0 equiv |
| Palladium Source | 1-2 mol% |
| Ligand | 2-4 mol% |
| Solvent | 3-5 mL |
| Temperature | 80-110 °C |
| Time | 2-24 h |
Application Note 2: Copper-Free Sonogashira Coupling
Objective: To outline a reliable protocol for the copper-free Sonogashira coupling of aryl halides with terminal alkynes, catalyzed by a palladium complex of this compound.
Caption: Generalized catalytic cycle for Sonogashira coupling.
Detailed Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the aryl halide (1.0 equivalent), terminal alkyne (1.2-1.5 equivalents), and a suitable base (e.g., Et₃N, DIPA, or Cs₂CO₃; 2.0-3.0 equivalents).
-
Catalyst and Ligand: Add the palladium source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂; 1-2 mol%) and this compound (2-4 mol%).
-
Solvent: Add a degassed solvent such as DMF, THF, or acetonitrile (3-5 mL).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Quantitative Data Summary (Hypothetical Starting Points):
| Parameter | Recommended Value |
| Aryl Halide | 1.0 equiv |
| Terminal Alkyne | 1.2-1.5 equiv |
| Base | 2.0-3.0 equiv |
| Palladium Source | 1-2 mol% |
| Ligand | 2-4 mol% |
| Solvent | 3-5 mL |
| Temperature | 60-100 °C |
| Time | 4-24 h |
Conclusion and Future Outlook
This compound represents a promising ligand for advancing homogeneous catalysis. Its unique combination of electronic and steric features offers a compelling avenue for enhancing the efficiency and selectivity of a range of catalytic transformations. The protocols provided herein serve as a comprehensive starting point for researchers to explore the full potential of this ligand in their synthetic endeavors. Further research into the synthesis of novel metal complexes of this ligand and the elucidation of detailed reaction mechanisms will undoubtedly expand its applications in the synthesis of valuable chemical entities.
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
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A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (n.d.). Retrieved from [Link]
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A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. (n.d.). Green Chemistry. Retrieved from [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (n.d.). New Journal of Chemistry. Retrieved from [Link]
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Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. (n.d.). Retrieved from [Link]
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Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved from [Link]
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Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. (n.d.). MDPI. Retrieved from [Link]
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Recyclable Palladium Catalysts for the Heck/Sonogashira Reaction under Microwave-Assisted Thermomorphic Conditions. (n.d.). Request PDF. Retrieved from [Link]
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Structural and Spectroscopic Characterization of Rhenium Complexes Containing Neutral, Monoanionic, and Dianionic Ligands of 2,2'-Bipyridines and 2,2':6,2''-Terpyridines: An Experimental and Density Functional Theory (DFT)-Computational Study. (n.d.). Request PDF. Retrieved from [Link]_
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Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations. (n.d.). PubMed Central. Retrieved from [Link]
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2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). (n.d.). Huimeng Bio-tech. Retrieved from [Link]
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Crystal Structures of Metal Complexes. (n.d.). MDPI Books. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-Isopropoxy-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The unique physicochemical properties imparted by the trifluoromethyl and isopropoxy groups necessitate tailored purification strategies to achieve the high purity required for drug development and other sensitive applications. This document explores the rationale behind selecting appropriate purification techniques, including fractional vacuum distillation, preparative high-performance liquid chromatography (HPLC), and flash column chromatography. Detailed, step-by-step protocols are provided for each method, accompanied by expert insights into overcoming common challenges. Furthermore, this guide outlines analytical methods for accurate purity assessment, ensuring the final product meets the stringent requirements of researchers and scientists.
Introduction: The Purification Imperative
This compound (CAS No. 1255574-41-4) is a substituted pyridine derivative with a molecular formula of C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol [1][2][3]. The presence of a trifluoromethyl group often enhances the metabolic stability and binding affinity of parent molecules, making this compound a valuable synthon in medicinal chemistry[4]. Achieving high purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications.
This guide is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on not just how to purify this compound, but why specific methods and parameters are chosen.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target compound's properties and potential impurities is the cornerstone of developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound and Key Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₁₀F₃NO | 205.18[1][2][3] | Liquid (Predicted) | >143 (Estimated) | N/A |
| 2-Fluoro-6-(trifluoromethyl)pyridine | C₆H₃F₄N | 165.09[5] | Liquid[6] | 143.0 ± 0.5[7] | N/A |
| 2-Chloro-6-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Solid | 60-62 (at 88 mmHg) | 32-36 |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.10[8] | White Crystalline Solid[8] | 265.6 ± 35.0[8] | N/A |
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, where the chloro or fluoro group of a precursor is displaced by an isopropoxide salt[9][10][11][12][13][14]. This synthetic route informs the likely impurity profile.
Common Impurities:
-
Unreacted Starting Material: Residual 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine.
-
Hydrolysis Product: 2-Hydroxy-6-(trifluoromethyl)pyridine, formed by the reaction with any trace water.
-
Isomeric Byproducts: Depending on the reaction conditions, trace amounts of isomeric products may form.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, and any excess reagents.
Strategic Selection of Purification Methodology
The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. For this compound, a multi-step approach may be necessary.
Caption: A strategic workflow for the purification of this compound.
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
Fractional distillation is an excellent first-pass purification technique for liquid compounds, especially for removing impurities with significantly different boiling points[15][16][17]. Given that this compound is likely a liquid with a boiling point higher than its precursors, vacuum distillation is recommended to prevent thermal decomposition[18].
Rationale:
-
Efficacy: Effectively removes volatile solvents and less volatile impurities, such as the starting halopyridine and the higher-boiling hydrolysis product.
-
Scalability: Readily scalable for larger quantities of crude material.
-
Cost-Effectiveness: Generally more economical than chromatographic methods for bulk purification.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fraction, which will likely contain residual solvents.
-
As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product.
-
Monitor the distillation for any increase in temperature that may indicate the presence of higher-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Table 2: Typical Parameters for Fractional Vacuum Distillation
| Parameter | Recommended Value | Rationale |
| Pressure | 10-20 mmHg | Lowers the boiling point to prevent thermal degradation. |
| Distillation Temperature | To be determined empirically | Start with a gentle heating ramp and observe the temperature at which the main fraction distills. |
| Column Type | Vigreux | Provides a good balance of efficiency and throughput for this application. |
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, particularly for removing close-eluting isomers or trace impurities, preparative HPLC is the method of choice[19][20][21].
Rationale:
-
High Resolution: Capable of separating compounds with very similar physicochemical properties.
-
Versatility: Both normal-phase and reverse-phase chromatography can be employed, offering flexibility in method development.
-
Purity: Can yield purities exceeding 99%.
Caption: A typical workflow for developing a preparative HPLC purification method.
Experimental Protocol:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system. Screen different mobile phases (e.g., acetonitrile/water or hexane/ethyl acetate gradients) and columns (e.g., C18, phenyl-hexyl).
-
Optimize the gradient to achieve baseline separation of the product from its impurities.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized method to a preparative HPLC system with a larger column of the same stationary phase.
-
Dissolve the partially purified product in a suitable solvent.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Collect fractions corresponding to the product peak, as determined by UV detection.
-
-
Solvent Removal and Analysis:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analyze the final product for purity by analytical HPLC and confirm its identity by NMR and MS.
-
Table 3: Recommended Starting Conditions for Preparative HPLC
| Parameter | Reverse-Phase | Normal-Phase |
| Stationary Phase | C18 | Silica Gel |
| Mobile Phase A | Water with 0.1% Formic Acid | Hexane |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Ethyl Acetate |
| Gradient | 20-80% B over 20 minutes | 5-50% B over 20 minutes |
| Flow Rate | 20-50 mL/min (for a 20 mm ID column) | 20-50 mL/min (for a 20 mm ID column) |
| Detection | UV at 254 nm | UV at 254 nm |
Protocol 3: Recrystallization
If this compound is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful and economical purification technique[22][23][24].
Rationale:
-
High Purity: Can yield highly pure crystalline material.
-
Cost-Effective: Requires minimal specialized equipment.
-
Scalable: Can be performed on a wide range of scales.
Experimental Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Common choices include hexanes, ethyl acetate, and isopropanol[24].
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Purity Determination: A Multi-faceted Approach
Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed for a comprehensive assessment.
Table 4: Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass analysis.[25][26][27][28] | Purity assessment (area %), identification of volatile impurities, and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the nuclear spin properties of atoms in a magnetic field.[29][30][31][32][33] | Structural elucidation, confirmation of identity, and purity determination (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all valuable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity.[20][21] | High-precision purity assessment (area %), detection of non-volatile impurities. |
Conclusion
The successful purification of this compound to a high degree of purity is an achievable goal with a systematic and well-reasoned approach. The choice of purification methodology should be guided by the scale of the synthesis and the nature of the impurities present. For bulk purification, fractional vacuum distillation is a robust and economical first step. For achieving the highest levels of purity required for sensitive applications, preparative HPLC is indispensable. In cases where the compound is crystalline, recrystallization offers an excellent alternative. Rigorous analytical characterization using a combination of GC-MS, NMR, and HPLC is essential to validate the purity of the final product. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and efficiently obtain high-purity this compound for their research and development endeavors.
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Pharmaffiliates. 1255574-41-4| Chemical Name : this compound. [Link]
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CP Lab Safety. This compound, 96% Purity, C9H10F3NO, 5 grams. [Link]
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Huimeng Bio-tech. 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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ACS Chemical Reviews. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
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Teledyne LABS. The Power of Preparative HPLC Systems. [Link]
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Wikipedia. Fractional distillation. [Link]
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Huimeng Bio-tech. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). [Link]
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SlideShare. What is vacuum fractional distillation.pdf. [Link]
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Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]
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PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]
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PubMed Central. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
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ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
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ResearchGate. Amination of 2-halopyridines. [a]. [Link]
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Unknown Source. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
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Unknown Source. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
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Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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ResearchGate. (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]
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YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
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ACS Publications. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]
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PubMed. Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Isopropoxy-6-(trifluoromethyl)pyridine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Trifluoromethylpyridine Scaffold in Modern Drug Discovery
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's physicochemical and pharmacological properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When appended to a pyridine ring, the trifluoromethyl group creates a versatile scaffold, the trifluoromethylpyridine (TFMP), that is a key structural motif in numerous approved agrochemicals and pharmaceuticals.[1] This document provides a detailed technical guide on the application of a specific TFMP derivative, 2-Isopropoxy-6-(trifluoromethyl)pyridine, as a strategic building block in the synthesis of complex APIs. We will explore its reactivity, potential synthetic routes, and provide a detailed protocol for its conversion into a key intermediate for a targeted therapy.
The pyridine core itself is a privileged structure in medicinal chemistry, capable of engaging in hydrogen bonding and other key interactions within biological systems. The addition of a trifluoromethyl group to the 6-position of the pyridine ring significantly alters its electronic properties, making the ring more electron-deficient. This electronic modulation is crucial for influencing the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), a common strategy in the synthesis of pyridine-containing drugs.[2][3]
The Unique Role of the 2-Isopropoxy Group: A Handle for Synthetic Transformation
The 2-isopropoxy substituent on the trifluoromethylpyridine ring is not merely a passive spectator. Its presence offers several strategic advantages in a synthetic workflow:
-
Modulation of Reactivity: The alkoxy group can influence the regioselectivity of further reactions on the pyridine ring.
-
Improved Solubility: The isopropoxy group can enhance the solubility of the intermediate in organic solvents, facilitating reaction work-up and purification.
-
A Latent Functional Group: The isopropoxy group can be viewed as a protected hydroxyl group, which can be unmasked under specific conditions to allow for further functionalization. This is a key strategy we will explore in the subsequent protocol.
-
A Potential Leaving Group: In SNAr reactions, alkoxy groups can act as leaving groups, allowing for the introduction of other nucleophiles at the 2-position of the pyridine ring.
Synthetic Application: A Proposed Route to a Key Intermediate of Pexidartinib
Pexidartinib is a tyrosine kinase inhibitor approved for the treatment of tenosynovial giant cell tumor. A critical intermediate in the synthesis of Pexidartinib is 6-(Trifluoromethyl)nicotinaldehyde .[4][5] We present a detailed, scientifically-grounded protocol for the synthesis of this key intermediate starting from this compound. This proposed pathway leverages the isopropoxy group as a precursor to the aldehyde functionality.
The overall synthetic strategy involves two key transformations:
-
Demethylation/Hydrolysis: Conversion of the 2-isopropoxy group to a hydroxyl group.
-
Oxidation: Oxidation of the resulting hydroxypyridine to the target aldehyde.
The following workflow diagram illustrates this proposed synthetic pathway:
Caption: Proposed synthetic workflow for the conversion of this compound to 6-(Trifluoromethyl)nicotinaldehyde.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine
Objective: To convert the 2-isopropoxy group of the starting material into a hydroxyl group. This transformation is a critical functional group interconversion that unmasks a reactive handle for the subsequent oxidation step.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥96% | Sigma-Aldrich |
| 48% Hydrobromic acid (HBr) in water | Reagent Grade | VWR |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |
| Brine (Saturated aqueous NaCl) | ACS Grade | Macron |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add 48% aqueous hydrobromic acid (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-Hydroxy-6-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Choice of Reagent: Hydrobromic acid is a strong acid commonly used for the cleavage of ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl group. Boron tribromide (BBr₃) is another effective reagent for this transformation and may be used for substrates sensitive to strong aqueous acid.
-
Reaction Monitoring: TLC or LC-MS is essential for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Work-up Procedure: The neutralization step is critical to quench the acid and prevent degradation of the product. The subsequent extraction and drying steps are standard procedures for isolating the organic product from the aqueous reaction mixture.
Protocol 2: Synthesis of 6-(Trifluoromethyl)nicotinaldehyde
Objective: To oxidize the newly formed hydroxyl group to an aldehyde. This is the final step in the synthesis of the target API intermediate.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | (from Protocol 1) | - |
| Manganese dioxide (MnO₂) | Activated | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Celite® | - | Sigma-Aldrich |
Procedure:
-
To a solution of 2-Hydroxy-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield 6-(Trifluoromethyl)nicotinaldehyde as a crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Oxidizing Agent: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. Its heterogeneous nature simplifies the work-up, as it can be removed by simple filtration. Other oxidizing agents such as Dess-Martin periodinane or a Swern oxidation could also be employed, depending on the scale and specific requirements of the synthesis.
-
Use of Celite®: Filtering through Celite® provides a fine filtration medium that effectively removes the finely divided manganese dioxide from the reaction mixture, resulting in a clean solution of the product.
-
Anhydrous Conditions: While the MnO₂ oxidation is tolerant of some water, using an anhydrous solvent is good practice to ensure efficient and clean conversion.
Data Summary and Expected Results
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | This compound | 2-Hydroxy-6-(trifluoromethyl)pyridine | HBr (aq) | 75-85% | >95% |
| 2 | 2-Hydroxy-6-(trifluoromethyl)pyridine | 6-(Trifluoromethyl)nicotinaldehyde | MnO₂ | 80-90% | >98% |
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note provide a robust and scientifically sound pathway for its conversion into 6-(Trifluoromethyl)nicotinaldehyde, a key precursor for the API Pexidartinib. The strategic use of the isopropoxy group as a latent hydroxyl functionality highlights the importance of thoughtful synthetic design in modern drug development. Further exploration of the reactivity of this compound, particularly in nucleophilic aromatic substitution reactions where the isopropoxy group acts as a leaving group, could unveil additional synthetic routes to a wide range of pyridine-containing APIs.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link].
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
This compound, 96% Purity, C9H10F3NO, 5 grams. CP Lab Safety. Available at: [Link].
-
Pexidartinib | C20H15ClF3N5 | CID 25151352. PubChem. Available at: [Link].
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link].
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link].
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link].
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link].
-
6-(Trifluoromethyl)pyridine-3-carboxaldehyde (95%). Amerigo Scientific. Available at: [Link].
-
The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link].
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reaction kinetics of 2-Isopropoxy-6-(trifluoromethyl)pyridine formation
An Application Note and Protocol for Investigating the Reaction Kinetics of 2-Isopropoxy-6-(trifluoromethyl)pyridine Formation
Abstract
The synthesis of this compound is a critical transformation in the development of modern agrochemicals and pharmaceuticals, where the trifluoromethylpyridine moiety imparts unique physicochemical properties that can enhance biological activity and metabolic stability[1][2]. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals to investigate the reaction kinetics of its formation. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-6-(trifluoromethyl)pyridine and an isopropoxide source. Understanding the kinetics of this reaction is paramount for process optimization, scale-up, and ensuring consistent product yield and purity. This document details the underlying reaction mechanism, provides a step-by-step protocol for kinetic monitoring using High-Performance Liquid Chromatography (HPLC), and outlines the necessary data analysis to determine key kinetic parameters such as the rate law and reaction rate constant.
Introduction: Significance and Mechanistic Overview
Pyridines substituted with a trifluoromethyl (CF3) group are cornerstone structural motifs in a wide array of commercial products, from fungicides to anticancer agents[2][3]. The CF3 group is a powerful electron-withdrawing group that significantly alters the electronic properties of the pyridine ring. This electronic perturbation is key to the molecule's synthetic accessibility and its biological function.
The formation of this compound from 2-chloro-6-(trifluoromethyl)pyridine and an alkoxide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr reactions on aromatic rings have a distinct pathway. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro or trifluoromethyl group, positioned ortho or para to a good leaving group (like a halide)[4].
The SNAr mechanism is a two-step addition-elimination process:
-
Addition of the Nucleophile: The nucleophile (isopropoxide ion) attacks the carbon atom bearing the leaving group (the ipso-carbon). This attack is the rate-determining step and temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[4][5]. The negative charge is stabilized through resonance, with significant delocalization onto the electronegative nitrogen atom of the pyridine ring and stabilization by the inductive effect of the CF3 group[6][7].
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, yielding the final product.
Step 1: Preparation of Reagents and Standards
-
Nucleophile Preparation: In a dry flask under N2, carefully add sodium hydride (e.g., 0.44 g, 11.0 mmol, 10 eq.) to anhydrous DMF (20 mL). Slowly add anhydrous isopropanol (e.g., 0.84 mL, 11.0 mmol) dropwise. Stir for 30 minutes at room temperature to allow for the complete formation of sodium isopropoxide. Caution: Hydrogen gas is evolved.
-
Substrate Stock Solution: Accurately weigh 2-chloro-6-(trifluoromethyl)pyridine (e.g., 0.20 g, 1.1 mmol, 1 eq.) and dissolve it in anhydrous DMF to a final volume of 10.0 mL to create a 0.11 M stock solution.
-
HPLC Standards: Prepare a series of calibration standards of both 2-chloro-6-(trifluoromethyl)pyridine and the product, this compound, in the quenching solution at known concentrations (e.g., ranging from 0.01 to 1.0 mg/mL).
Step 2: Reaction Setup and Execution
-
Set up the jacketed reactor and thermostat it to the desired temperature (e.g., 50.0 °C).
-
Transfer the prepared sodium isopropoxide solution into the reactor and allow it to thermally equilibrate for 15 minutes.
-
To initiate the reaction (t=0), rapidly inject the substrate stock solution into the stirring nucleophile solution.
-
Immediately begin timing.
Step 3: Sampling and Quenching
-
At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60, 90 minutes), withdraw a 100 µL aliquot from the reaction mixture using a syringe.
-
Immediately dispense the aliquot into a labeled HPLC vial containing 900 µL of a cold quenching solution (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Mix thoroughly.
-
The "t=0" sample should be taken by mixing the substrate and nucleophile solutions outside the reactor at the same concentration and immediately quenching.
Step 4: HPLC Analysis
-
Analyze the calibration standards to generate a calibration curve for both the reactant and product.
-
Analyze the quenched samples by HPLC. A typical method might be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Data Analysis and Kinetic Modeling
-
Concentration Calculation: Using the calibration curves, convert the peak areas of the reactant and product from the HPLC chromatograms into concentrations for each time point.
-
Rate Law Determination: The general rate law for the reaction is: Rate = k[Substrate]m[Nucleophile]n Under pseudo-first-order conditions where [Nucleophile] is in large excess, the rate law simplifies to: Rate = k'[Substrate]m, where k' = k[Nucleophile]n.
-
Determining the Order (m): To test for a first-order reaction (m=1), plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
ln[Substrate]t = -k't + ln[Substrate]0 If the reaction is first-order with respect to the substrate, this plot will yield a straight line with a slope of -k'.
-
-
Calculating the True Rate Constant (k): To find the true second-order rate constant (k), repeat the experiment with a different excess concentration of the nucleophile. The value of k can then be determined from the relationship k' = k[Nucleophile]n. Assuming the reaction is also first-order in the nucleophile (n=1), which is common for SNAr reactions, k = k' / [Nucleophile].
Table 1: Sample Experimental Conditions for Kinetic Runs
| Run | [Substrate]0 (M) | [Isopropoxide]0 (M) | Temperature (°C) |
|---|---|---|---|
| 1 | 0.01 | 0.10 | 50.0 |
| 2 | 0.01 | 0.20 | 50.0 |
| 3 | 0.02 | 0.10 | 50.0 |
| 4 | 0.01 | 0.10 | 60.0 |
Table 2: Hypothetical Kinetic Data for Run 1
| Time (min) | [Substrate] (M) | ln[Substrate] |
|---|---|---|
| 0 | 0.0100 | -4.605 |
| 2 | 0.0088 | -4.733 |
| 5 | 0.0074 | -4.906 |
| 10 | 0.0055 | -5.202 |
| 20 | 0.0030 | -5.809 |
| 30 | 0.0017 | -6.378 |
| 60 | 0.0003 | -8.112 |
By plotting the data from Table 2, a linear relationship for ln[Substrate] vs. time would confirm first-order kinetics with respect to the substrate, and the slope would provide the pseudo-first-order rate constant, k'.
Conclusion
This application note provides a robust and reliable framework for studying the . By employing pseudo-first-order conditions and HPLC monitoring, researchers can accurately determine the reaction order and rate constants. This kinetic data is invaluable for understanding the reaction mechanism, optimizing reaction conditions to maximize yield and minimize reaction times, and for the safe and efficient scale-up of this important synthetic transformation in industrial and academic settings.
References
Sources
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Application Notes and Protocols for the Development of 2-Isopropoxy-6-(trifluoromethyl)pyridine Derivatives for Biological Screening
Introduction: The Strategic Value of the 2-Alkoxy-6-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing molecular properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, enhance binding affinity through favorable electronic interactions, and improve membrane permeability by increasing lipophilicity. When combined with a pyridine ring, a ubiquitous motif in biologically active compounds, the resulting trifluoromethylpyridine (TFMP) core becomes a "privileged scaffold" for the development of novel therapeutic agents and crop protection agents.
This guide focuses on the 2-isopropoxy-6-(trifluoromethyl)pyridine scaffold, a promising starting point for generating a diverse library of compounds for biological screening. The isopropoxy group at the 2-position offers a handle for further derivatization while also modulating the electronic properties and solubility of the core structure. The trifluoromethyl group at the 6-position strongly activates the pyridine ring, influencing its reactivity and biological interactions.
Derivatives of this scaffold have shown potential in a range of therapeutic areas. For instance, compounds bearing a 2-phenoxy-6-(trifluoromethyl)pyridine core have been identified as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in fibrotic diseases[1]. Furthermore, the broader class of trifluoromethyl-substituted pyridines and related heterocycles are known to exhibit potent kinase inhibitory activity, which is crucial in oncology research[2][3][4]. The objective of this document is to provide a comprehensive, experience-driven guide for researchers, from the synthesis of the core scaffold to the generation of a diverse derivative library and its subsequent biological and physicochemical evaluation.
Section 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further enhanced by the potent electron-withdrawing trifluoromethyl group, renders the 2-position highly susceptible to nucleophilic attack. This allows for the efficient displacement of a halide leaving group (e.g., chlorine) by an alkoxide.
Mechanistic Rationale
The SNAr reaction on a 2-halopyridine proceeds through a two-step addition-elimination mechanism. The nucleophile, in this case, the isopropoxide ion, attacks the carbon atom bearing the halogen. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the complex and facilitates the reaction. In the final step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the desired 2-isopropoxy product.[5]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for SNAr on activated halopyridines.[6]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous isopropanol (a sufficient volume to act as both reagent and solvent)
-
Anhydrous Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Isopropoxide: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous isopropanol. Cool the flask in an ice-water bath. Carefully add sodium hydride (1.5 eq) portion-wise to the stirred isopropanol. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the evolution of gas ceases and a clear solution of sodium isopropoxide is formed.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Library Development via Palladium-Catalyzed Cross-Coupling
With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship (SAR). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful and versatile methods for creating C-C and C-N bonds, respectively.[2][7][8] To utilize these reactions, the this compound scaffold must first be halogenated at a suitable position, typically the 4-position, which is amenable to further functionalization.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the coupling of a halogenated this compound with various aryl- and heteroarylboronic acids or esters.[9][10][11]
Materials:
-
Halogenated this compound (1.0 eq)
-
Aryl- or heteroarylboronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (for aqueous base solutions)
Procedure:
-
Reaction Setup: To a reaction vessel, add the halogenated pyridine (1.0 eq), boronic acid/ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen). Add the degassed solvent(s) (e.g., a mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for coupling the halogenated scaffold with a variety of primary and secondary amines.[2][12][13]
Materials:
-
Halogenated this compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)[14]
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium pre-catalyst, ligand, and base. Add the halogenated pyridine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the crude product by flash chromatography.
Section 3: Physicochemical and Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify promising candidates from the synthesized library. This involves initial physicochemical profiling followed by a cascade of biological assays.
Physicochemical Profiling: Lipophilicity (LogD)
Lipophilicity is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The distribution coefficient (LogD) at a physiological pH of 7.4 is a highly relevant measure.
Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffer solution of pH 7.4 (e.g., phosphate-buffered saline, PBS) and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and PBS (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
| Property | Method | Desired Range | Rationale |
| Lipophilicity | Shake-flask or RP-HPLC | LogD₇.₄ = 1 - 4 | Balances solubility and membrane permeability for oral bioavailability. |
| Aqueous Solubility | Nephelometry | > 50 µM | Sufficient solubility is required for absorption and formulation. |
| Metabolic Stability | Liver Microsome Assay | t½ > 30 min | Indicates resistance to rapid metabolism, leading to better in vivo exposure. |
Table 1: Key Physicochemical and ADME Parameters for Early-Stage Drug Discovery.
Primary Biological Screening: Kinase Inhibition & Anticancer Activity
Given the prevalence of the trifluoromethylpyridine scaffold in kinase inhibitors and anticancer agents, a dual primary screening approach is recommended.
Protocol 1: High-Throughput Kinase Panel Screening
-
Assay Principle: Utilize a biochemical assay format, such as a fluorescence-based ADP detection assay, which measures the production of ADP as a universal product of kinase activity.
-
Screening: Screen the compound library at a single high concentration (e.g., 10 µM) against a panel of diverse kinases (e.g., tyrosine kinases, serine/threonine kinases).
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase. Hits are typically defined as compounds causing >50% inhibition.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., a panel representing different cancer types like MCF-7 for breast, A549 for lung, and HCT116 for colon) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the library compounds at a single concentration (e.g., 10 or 25 µM) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Compounds showing significant growth inhibition (e.g., >50%) are considered hits.
Secondary and Confirmatory Assays
Hits from the primary screens should be advanced to secondary assays to confirm their activity and elucidate their mechanism of action.
-
IC₅₀ Determination: For compounds showing activity in the primary screens, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
-
Cell-Based Mechanistic Assays: For confirmed anticancer hits, conduct assays to determine the mode of cell death (e.g., Annexin V/PI staining for apoptosis) or effects on the cell cycle (e.g., propidium iodide staining and flow cytometry).
Early ADME Profiling: Metabolic Stability
Assessing metabolic stability early in the discovery process can help prioritize compounds with a higher likelihood of in vivo success.
Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (from human or other species) and the necessary cofactor, NADPH, at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, biologically active small molecules. By employing robust synthetic strategies such as nucleophilic aromatic substitution for core synthesis and palladium-catalyzed cross-coupling for library diversification, a wide range of chemical space can be explored. A systematic screening cascade, beginning with fundamental physicochemical profiling and progressing through primary and secondary biological assays, enables the efficient identification of lead compounds. This integrated approach, combining rational design, versatile synthesis, and a tiered evaluation process, provides a solid framework for advancing drug discovery programs based on this valuable heterocyclic core.
References
-
Hartwig, J. F., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 43(4), 549-564. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Biftu, T., et al. (2018). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 61(23), 10737-10753. [Link]
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Wesche, H., Xiao, S. H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 105-120. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 633-640. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [Link]
-
Creative Biolabs. (n.d.). Lipophilicity. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Elbadawi, M. M., et al. (2021). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 11(52), 32975-32991. [Link]
-
Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science, 11(2), 643-649. [Link]
-
Adebayo, I. A., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. Molecules, 26(17), 5345. [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.[Link]
-
Sakagami, H., et al. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-4341. [Link]
-
ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases.[Link]
-
Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]
-
Watson, D. A., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
-
Biftu, T., et al. (2018). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 61(23), 10737-10753. [Link]
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The Untapped Potential of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Advanced Materials: A Guide for Innovators
Introduction: In the relentless pursuit of novel materials with tailored functionalities, the strategic incorporation of fluorinated moieties has emerged as a cornerstone of modern materials science. The trifluoromethyl group (–CF3), in particular, is a powerful tool for enhancing thermal stability, chemical resistance, and hydrophobicity, while also modulating electronic properties.[1][2] This guide delves into the prospective applications of a unique trifluoromethylpyridine derivative, 2-Isopropoxy-6-(trifluoromethyl)pyridine, a molecule poised for significant contributions to the development of next-generation polymers and functional materials. While its current applications are predominantly in the synthesis of agrochemicals and pharmaceuticals, its inherent chemical architecture presents a compelling case for its exploration in materials science.[3][4] This document serves as a detailed technical guide for researchers, scientists, and professionals in materials development, offering both foundational knowledge and actionable protocols for leveraging the unique attributes of this compound.
Core Concepts: The Trifluoromethylpyridine Advantage in Material Design
The pyridine ring, a heterocyclic aromatic compound, provides a thermally stable and chemically robust scaffold. The introduction of a trifluoromethyl group to this ring dramatically alters its physicochemical properties, making it an attractive building block for advanced materials.[2] The strong electron-withdrawing nature of the –CF3 group influences the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions. This often translates to materials with:
-
Enhanced Thermal and Oxidative Stability: The high bond energy of C-F bonds contributes to exceptional resistance to degradation at elevated temperatures and in harsh chemical environments.[1]
-
Increased Hydrophobicity and Oleophobicity: The low surface energy of fluorinated compounds leads to materials that repel water and oils, a critical feature for protective coatings and low-friction surfaces.
-
Tunable Electronic Properties: The inductive effect of the trifluoromethyl group can be exploited to modify the electronic characteristics of polymers, which is particularly relevant for applications in organic electronics.[5]
-
Improved Solubility in Organic Solvents: The presence of the isopropoxy group can enhance the solubility of the monomer and resulting polymer in common organic solvents, facilitating processing and film formation.
Hypothetical Application: High-Performance Fluorinated Poly(ether-imide)s
This section outlines a prospective application of this compound as a novel monomer in the synthesis of high-performance poly(ether-imide)s (PEIs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. The incorporation of the this compound moiety is hypothesized to further enhance the hydrophobicity and processability of these materials.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting with the nucleophilic aromatic substitution (SNAr) reaction of 2-hydroxy-6-(trifluoromethyl)pyridine with an activated dihalide to form a diether intermediate containing the trifluoromethylpyridine unit. This intermediate is then polymerized with a suitable diamine to yield the final poly(ether-imide).
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of a novel fluorinated poly(ether-imide).
Experimental Protocols
Protocol 1: Synthesis of the Bis(ether) Intermediate
This protocol details the synthesis of the key intermediate, leveraging the reactivity of the hydroxyl group on 2-hydroxy-6-(trifluoromethyl)pyridine.
Materials:
-
2-Hydroxy-6-(trifluoromethyl)pyridine (HTF)[4]
-
4,4'-Difluorobenzophenone
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 2-hydroxy-6-(trifluoromethyl)pyridine (2.0 eq.), 4,4'-difluorobenzophenone (1.0 eq.), and potassium carbonate (2.2 eq.).
-
Add a mixture of DMF and toluene (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) and remove water azeotropically using the Dean-Stark trap.
-
After complete water removal (typically 4-6 hours), continue to heat the reaction mixture at reflux for an additional 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Pour the filtrate into a stirred solution of methanol/water (1:1 v/v) to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with deionized water and then with cold methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified bis(ether) intermediate.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Polymerization to Fluorinated Poly(ether-imide)
This protocol describes the polymerization of the synthesized bis(ether) intermediate with a diamine to form the high-performance polymer.
Materials:
-
Purified bis(ether) intermediate
-
Oxydianiline (ODA)
-
Phthalic anhydride (as an end-capping agent, optional)
-
m-Cresol (anhydrous)
-
Toluene (anhydrous)
-
Isoquinoline (catalyst)
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, dissolve the purified bis(ether) intermediate (1.0 eq.) and oxydianiline (1.0 eq.) in a mixture of m-cresol and toluene (2:1 v/v).
-
Add a catalytic amount of isoquinoline to the reaction mixture.
-
Heat the mixture to reflux (approximately 140-150 °C) and remove the water of imidization azeotropically using the Dean-Stark trap.
-
After the theoretical amount of water has been collected (typically 4-6 hours), remove the Dean-Stark trap and increase the temperature to 180-200 °C to drive the reaction to completion and increase the molecular weight of the polymer.
-
Continue stirring at this temperature for 12-18 hours. The viscosity of the solution will increase significantly.
-
Cool the reaction mixture to approximately 100 °C and pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Collect the fibrous polymer by filtration, wash extensively with methanol, and dry in a vacuum oven at 120 °C for 24 hours.
-
Characterize the final fluorinated poly(ether-imide) using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Nuclear Magnetic Resonance (NMR) for structural elucidation, Thermogravimetric Analysis (TGA) to assess thermal stability, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Expected Material Properties and Data Presentation
The resulting fluorinated poly(ether-imide) is anticipated to exhibit enhanced properties compared to its non-fluorinated analogues. The expected improvements are summarized in the table below.
| Property | Expected Outcome | Rationale |
| Glass Transition Temperature (Tg) | > 250 °C | The rigid pyridine and imide linkages contribute to a high Tg. |
| Thermal Decomposition Temperature (Td) | > 500 °C (in N₂) | The presence of the trifluoromethyl group and the aromatic backbone enhance thermal stability.[1] |
| Water Contact Angle | > 100° | The trifluoromethyl groups at the surface will significantly increase hydrophobicity. |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | The isopropoxy groups and the ether linkages are expected to improve solubility and processability. |
Safety and Handling Considerations
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of each chemical.
Conclusion and Future Outlook
While the direct application of this compound in materials science is still in its nascent stages, the foundational chemistry of trifluoromethylpyridines strongly suggests its potential as a valuable building block for high-performance materials.[2] The proposed synthesis of fluorinated poly(ether-imide)s serves as a compelling example of how its unique combination of a thermally stable aromatic core, a property-enhancing trifluoromethyl group, and a processability-aiding isopropoxy group can be harnessed. Further research into the synthesis of other polymer systems, such as polyamides, polyethers, and polyurethanes, incorporating this monomer is highly encouraged. The exploration of its use as an additive to modify the surface properties of existing materials also presents an exciting avenue for future investigation. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising compound in the creation of next-generation materials.
References
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Iacono, S. T., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]
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Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. [Link]
- Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
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- Google Patents. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- PubChem. (2025). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
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- ResearchGate. (2022). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
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- PubChem. (2025). (6-(3-Fluoropropoxy)pyridine-3-yl)methanol. National Center for Biotechnology Information.
- ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
- Journal of the American Chemical Society. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
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Application Notes & Protocols: Synthetic Routes to Functionalized 2-Isopropoxy-6-(trifluoromethyl)pyridines
Abstract
The 2-isopropoxy-6-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1][2][3] Its unique combination of a lipophilic isopropoxy group and a potent electron-withdrawing trifluoromethyl group significantly influences the physicochemical properties of molecules, enhancing metabolic stability, membrane permeability, and binding affinity.[2] This guide provides a comprehensive overview of robust synthetic strategies for accessing the core this compound structure and details subsequent functionalization protocols to generate diverse libraries of analogues for drug discovery and development. We will delve into the mechanistic underpinnings of key reactions, providing detailed, field-proven protocols for researchers and scientists.
Introduction: The Strategic Importance of the Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 drug candidates.[3] When substituted with a trifluoromethyl (CF3) group, the electronic nature of the ring is profoundly altered, making it more electron-deficient and often more resistant to metabolic oxidation. The introduction of an isopropoxy group at the 2-position serves multiple roles: it increases lipophilicity, can act as a hydrogen bond acceptor, and critically, serves as a powerful directing group for subsequent regioselective functionalization. This strategic combination of substituents makes the this compound core a highly sought-after building block for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.[4][5]
This document outlines the primary synthetic pathways, beginning with the most direct and efficient method for constructing the core scaffold: Nucleophilic Aromatic Substitution (SNAr). We then explore various post-synthesis functionalization techniques, including directed ortho-metalation and palladium-catalyzed cross-coupling reactions, to introduce molecular diversity at specific positions on the pyridine ring.
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most common and industrially scalable route to this compound relies on the SNAr reaction. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly activates the C2 position of the pyridine ring towards nucleophilic attack, making it highly susceptible to displacement of a leaving group, such as a halide.[6][7]
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism.[7] First, the isopropoxide nucleophile attacks the electron-deficient C2 carbon, disrupting the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the resonance delocalization of the negative charge, particularly onto the nitrogen atom and the electron-withdrawing CF3 group. In the second step, aromaticity is restored by the elimination of the halide leaving group (e.g., Cl⁻), yielding the final product. 2-Fluoropyridines are often more reactive than their chloro-analogs in SNAr due to the high electronegativity of fluorine, which enhances the electrophilicity of the attached carbon, although the C-F bond is stronger.[8][9]
Diagram: SNAr Workflow
Caption: General workflow for the SNAr synthesis of the core scaffold.
Protocol: Synthesis of this compound
This protocol describes the synthesis from the commercially available 2-chloro-6-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous isopropanol (5.0 eq.) and anhydrous THF (approx. 0.5 M relative to the pyridine).
-
Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 20 minutes to allow for the formation of sodium isopropoxide.
-
Add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to yield the pure this compound[10] as a colorless oil.
Table 1: Representative SNAr Conditions
| Leaving Group (X) | Base | Solvent | Temperature | Typical Yield |
| -Cl | NaH | THF / i-PrOH | 0 °C to RT | 85-95% |
| -Cl | KOtBu | THF | RT | 80-90% |
| -F | NaH | i-PrOH | RT to 50 °C | >90% |
Synthetic Routes for Further Functionalization
With the core scaffold in hand, subsequent C-H functionalization is critical for building a library of analogues. The electronic properties of the isopropoxy and trifluoromethyl groups dictate the regioselectivity of these transformations.
Strategy A: Directed ortho-Metalation (DoM)
The isopropoxy group is a recognized directed metalation group (DMG). It can coordinate with a strong lithium base, directing deprotonation to the adjacent C3 position.[11] This provides a powerful method for introducing a wide range of electrophiles with high regioselectivity.
Protocol: 3-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine
-
In a flame-dried flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF (0.3 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-Butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise. A color change is often observed.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF.
-
Transfer the solution of the lithiated pyridine via cannula into the iodine solution at -78 °C.
-
Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the 3-iodo product.
Diagram: Directed ortho-Metalation Strategy
Caption: Two-step sequence for C3-functionalization via DoM.
Strategy B: Palladium-Catalyzed Cross-Coupling
The halogenated derivatives prepared via DoM (or other halogenation methods) are versatile precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.[12][13]
3.2.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or esters.[14][15]
Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a reaction vial, add 3-iodo-2-isopropoxy-6-(trifluoromethyl)pyridine (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (5 mol %).
-
Evacuate and backfill the vial with argon (repeat 3 times).
-
Add degassed solvent, typically a mixture like Dioxane/Water (4:1, 0.2 M).
-
Seal the vial and heat to 80-100 °C for 6-18 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by chromatography to obtain the 3-phenyl-substituted product.
3.2.2. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for installing amine functionalities, which are prevalent in pharmaceuticals.[16][17] The choice of ligand is crucial for achieving high yields.[18]
Protocol: Buchwald-Hartwig Amination with Morpholine
-
To a flame-dried Schlenk tube, add 3-bromo-2-isopropoxy-6-(trifluoromethyl)pyridine (1.0 eq.), a palladium precatalyst like Pd₂(dba)₃ (2.5 mol %), and a specialized phosphine ligand such as XPhos (6 mol %).
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed toluene (0.2 M), followed by morpholine (1.2 eq.).
-
Seal the tube and heat to 100-110 °C for 12-24 hours.
-
Cool to room temperature, filter the mixture through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Diagram: Overall Functionalization Workflow
Caption: From the core scaffold to diverse analogues via halogenation and cross-coupling.
Table 2: Summary of Functionalization Reactions
| Position | Reaction Type | Key Reagents | Product Type |
| C3 | Directed ortho-Metalation | n-BuLi, then E⁺ | 3-Substituted (I, CHO, COOH) |
| C3/C4/C5 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | C-Aryl, C-Alkyl |
| C3/C4/C5 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, ligand, base | C-Amino |
| C3/C4/C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-Alkynyl |
Conclusion and Outlook
The synthetic routes detailed herein provide a robust and versatile platform for the creation of functionalized 2-isopropoxy-6-(trifluoromethyl)pyridines. The foundational SNAr reaction offers an efficient entry point to the core structure. Subsequent functionalization, primarily through directed metalation and palladium-catalyzed cross-coupling of halogenated intermediates, opens the door to vast chemical diversity. These protocols are designed to be reliable and scalable, empowering researchers, scientists, and drug development professionals to rapidly generate novel analogues for SAR studies and accelerate the discovery of new therapeutic agents.
References
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. Available at: [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Available at: [Link]
- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Practical and innate C–H functionalization of heterocycles. PubMed Central. Available at: [Link]
- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. Google Patents.
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]
-
Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. PubMed. Available at: [Link]
-
Regioselective Functionalisation of 2- (Diphenylphosphino) pyridine: Direct Lithiation at the Pyridine C-6 Position. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link]
-
Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. Available at: [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. PubMed. Available at: [Link]
-
Regioselective functionalisation of 2-(diphenylphosphino) pyridine: direct lithiation at the pyridine C-6 position. Semantic Scholar. Available at: [Link]
Sources
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- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound,(CAS# 1255574-41-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.
I. Overview of the Synthesis
The most common and practical approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halo-6-(trifluoromethyl)pyridine with isopropoxide. The trifluoromethyl group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[1][2]
The general reaction scheme is a variation of the Williamson ether synthesis.[3][4][5][6][7] In this case, an alkoxide (isopropoxide) displaces a halide from an aromatic ring.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix this?
Potential Causes:
-
Insufficiently activated nucleophile: The isopropoxide may not be fully formed, leading to a low concentration of the active nucleophile.
-
Poor quality of starting materials: The 2-halo-6-(trifluoromethyl)pyridine may be impure, or the isopropanol and base used to generate the isopropoxide may contain water.
-
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures.
-
Incorrect solvent: The chosen solvent may not be suitable for an SNAr reaction.
Solutions:
-
Ensure complete formation of the isopropoxide:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to deprotonate the isopropanol.[7] Add the isopropanol to a suspension of the hydride in an anhydrous aprotic solvent like THF or DMF and stir until hydrogen evolution ceases.
-
Alternatively, use a strong base like potassium tert-butoxide (t-BuOK) or sodium isopropoxide.
-
-
Verify the quality of your reagents:
-
Use freshly distilled or anhydrous isopropanol.
-
Ensure your 2-halo-6-(trifluoromethyl)pyridine starting material is pure. Impurities can interfere with the reaction.
-
Use high-purity, anhydrous solvents.[4]
-
-
Optimize the reaction temperature:
-
While SNAr reactions on activated pyridines can often proceed at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate.[4] Monitor the reaction by TLC or GC-MS to avoid decomposition at higher temperatures.
-
-
Choose an appropriate solvent:
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
Potential Side Products and Causes:
-
Hydrolysis of the starting material: If there is water present in the reaction mixture, the 2-halo-6-(trifluoromethyl)pyridine can hydrolyze to form 2-hydroxy-6-(trifluoromethyl)pyridine.[8]
-
Elimination reactions: While less common with aromatic substrates, if your starting material has any alkyl halide impurities, elimination could occur.
-
Reaction with the solvent: Some solvents, like DMF, can decompose at higher temperatures in the presence of a strong base, leading to impurities.
Solutions:
-
Maintain anhydrous conditions:
-
Dry all glassware thoroughly.
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Control the reaction temperature:
-
Avoid excessive heating, which can promote side reactions and solvent decomposition.
-
-
Purify your starting materials:
-
Ensure the 2-halo-6-(trifluoromethyl)pyridine is free from other isomers or impurities.
-
Q3: The purification of my product is proving difficult. What are the best strategies?
Common Purification Challenges:
-
Co-elution of starting material and product: The starting halide and the isopropoxy product may have similar polarities, making separation by column chromatography challenging.
-
Presence of polar impurities: The formation of 2-hydroxy-6-(trifluoromethyl)pyridine can complicate purification.
-
Product volatility: The product may be somewhat volatile, leading to loss during solvent removal.
Purification Strategies:
-
Aqueous workup:
-
After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Column Chromatography:
-
Use a solvent system with a low polarity to start, gradually increasing the polarity to elute your product. A common system is a gradient of ethyl acetate in hexanes.
-
Careful monitoring of fractions by TLC is crucial.
-
-
Distillation:
-
If the product is a liquid and the impurities are non-volatile, distillation under reduced pressure can be an effective purification method.[9]
-
III. Frequently Asked Questions (FAQs)
Q: Which halide is the best leaving group for this reaction: fluoro, chloro, or bromo?
A: In nucleophilic aromatic substitution, the reactivity of the leaving group does not always follow the same trend as in aliphatic SN2 reactions. For SNAr on electron-deficient aromatic rings, fluoride is often the best leaving group due to the high electronegativity of fluorine, which strongly activates the carbon for nucleophilic attack. However, 2-chloro-6-(trifluoromethyl)pyridine is also a commonly used and effective substrate.[1][10]
Q: Can I use a weaker base like potassium carbonate (K2CO3)?
A: While potassium carbonate can be used in some Williamson ether syntheses, particularly for aryl ethers, it is generally not strong enough to completely deprotonate isopropanol to form the highly nucleophilic isopropoxide required for an efficient reaction with the deactivated pyridine ring.[5][7] Stronger bases like NaH, KH, or t-BuOK are recommended for higher yields.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
IV. Experimental Protocols & Data
Detailed Step-by-Step Protocol for the Synthesis of this compound
-
Preparation of Sodium Isopropoxide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add anhydrous isopropanol (1.5 equivalents) dropwise to the stirred suspension of NaH in THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
-
Nucleophilic Aromatic Substitution:
-
To the freshly prepared sodium isopropoxide solution, add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine | Commercially available and reactive. |
| Nucleophile | Sodium isopropoxide | A strong nucleophile for SNAr. |
| Base | Sodium Hydride (NaH) | Ensures complete deprotonation of isopropanol.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable polar aprotic solvent. |
| Temperature | Reflux (~65 °C) | Increases reaction rate without significant decomposition. |
| Reaction Time | 4-8 hours | Typically sufficient for high conversion. |
| Purification | Flash Column Chromatography | Effective for removing impurities.[11] |
V. Visualizing the Workflow
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
VI. References
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions a. [Link]
-
Sinfoo Biotech. This compound. [Link]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]
-
Organic Syntheses Procedure. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]
-
YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
-
Pharmaffiliates. 1255574-41-4| Chemical Name : this compound. [Link]
-
CP Lab Safety. This compound, 96% Purity, C9H10F3NO, 5 grams. [Link]
-
MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
-
Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]
-
Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
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- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Welcome to the technical support center for 2-Isopropoxy-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this fluorinated pyridine derivative. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Part I: Foundational Knowledge - Understanding the Compound and its Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants. The presence of the electron-withdrawing trifluoromethyl group and the isopropoxy moiety imparts specific properties that dictate the optimal approach.[1]
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the molecule's physical characteristics is the first step in diagnosing purification issues. These properties determine its behavior during distillation, chromatography, and extraction.
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | 205.18 g/mol [2][3] | Moderate molecular weight; suitable for distillation under vacuum. |
| Physical Form | Liquid at room temperature. | Purification will rely on distillation or chromatography rather than crystallization. |
| Polarity | Moderately polar. The pyridine nitrogen and ether oxygen are polar, but the trifluoromethyl group and hydrocarbon chain reduce overall polarity. | Amenable to normal-phase silica gel chromatography. Polarity is distinct from common, more polar byproducts like the hydrolyzed alcohol. |
| Boiling Point | Not explicitly stated in search results, but expected to be elevated due to the trifluoromethyl group. | Vacuum distillation is highly recommended to prevent thermal degradation and to achieve distillation at a manageable temperature. |
| Hygroscopicity | Pyridine derivatives are often hygroscopic and can form azeotropes with water.[4] | Water is a critical impurity to control. It can lead to hydrolysis and complicates purification. Rigorous drying of solvents and glassware is essential. |
| Chemical Stability | The C-F bonds are strong, but the ether linkage can be susceptible to hydrolysis under strong acidic or basic conditions, forming 2-hydroxy-6-(trifluoromethyl)pyridine.[5] | Avoid harsh pH during workup and purification. Silica gel used in chromatography should be neutral. |
Q2: What are the most common impurities I should expect, and where do they come from?
Identifying potential impurities is crucial for developing an effective purification and analysis strategy. The most common impurities originate from the synthetic route. The synthesis of this compound typically proceeds via nucleophilic substitution of a halogenated precursor.
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Common Impurities:
-
Unreacted Starting Material: The most likely impurities are the precursors, 2-fluoro-6-(trifluoromethyl)pyridine or 2-chloro-6-(trifluoromethyl)pyridine.[6][7][8] Their boiling points are likely lower than the product, making them removable by careful fractional distillation.
-
Hydrolysis Byproduct: 2-Hydroxy-6-(trifluoromethyl)pyridine is a common byproduct formed if water is present during the reaction or workup, which hydrolyzes the isopropoxy ether linkage.[5][6][8] This impurity is significantly more polar than the desired product, making it easily separable by silica gel chromatography.
-
Positional Isomers: While less common, depending on the synthetic route, trace amounts of other isomers could be formed. Their separation can be challenging due to similar physicochemical properties.[9][10]
-
Residual Solvents: Solvents used in the reaction (e.g., isopropanol, DMF, toluene) or workup (e.g., ethyl acetate, hexanes) can be retained.
Part II: Core Purification Protocols & Methodologies
The choice between distillation and chromatography depends on the primary impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) of the crude product is essential.
-
If the primary impurity is unreacted starting material: Vacuum fractional distillation is often the most efficient method.
-
If the primary impurity is the polar hydrolysis byproduct: Flash column chromatography is the preferred method.
Detailed Protocol: Vacuum Fractional Distillation
This method is ideal for removing less-volatile or more-volatile impurities on a larger scale.
Experimental Protocol:
-
Pre-Drying: If water is suspected, pre-dry the crude product by stirring over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. For pyridine compounds, initial drying with KOH pellets can also be effective.[4]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-jacketed condenser, and a cow-type fraction collector. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Distillation:
-
Add the crude oil and a magnetic stir bar to the distillation flask.
-
Slowly and carefully reduce the pressure to the desired vacuum level (e.g., 1-10 mmHg).
-
Begin heating the distillation pot gently using an oil bath.
-
Collect a forerun fraction, which will likely contain residual solvents and any volatile starting materials.
-
Slowly increase the temperature to distill the main product fraction at a steady rate (approx. 1 drop per second). Monitor the head temperature; it should remain constant during the collection of the pure fraction.
-
-
Validation: Collect several fractions and analyze each by GC or TLC to assess purity before combining the pure fractions.
Detailed Protocol: Flash Column Chromatography
This method excels at removing impurities with different polarities, such as the 2-hydroxy-6-(trifluoromethyl)pyridine byproduct.[1]
Experimental Protocol:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will show the product spot with a retention factor (Rf) of approximately 0.3-0.4 and good separation from all impurity spots. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the selected solvent system (slurry packing is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often provides better resolution.
-
Elution: Run the column using the selected eluent system. Apply positive pressure (using air or nitrogen) to achieve a fast flow rate.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Part III: Troubleshooting Guide - Common Purification Issues
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// Edges Start -> Purity_Stuck [color="#5F6368"]; Start -> Coelution [color="#5F6368"]; Start -> Degradation [color="#5F6368"];
Purity_Stuck -> Sol_Distill [label="Cause: Close-Boiling Impurity", color="#5F6368"]; Coelution -> Sol_Chrom [label="Cause: Similar Polarity", color="#5F6368"]; Degradation -> Sol_Temp [label="Cause: Thermal Instability", color="#5F6368"]; Degradation -> Sol_pH [label="Cause: pH Sensitivity", color="#5F6368"]; } dot Caption: Troubleshooting decision tree for common purification challenges.
Q4: My product purity is stuck at ~95-98% after distillation. How do I remove the final impurities?
Cause: This issue often points to a close-boiling impurity, likely a residual precursor or a positional isomer. Simple distillation may not have enough theoretical plates to achieve separation.
Solution:
-
High-Efficiency Fractional Distillation: Re-distill the product using a longer, more efficient fractionating column (e.g., a packed Vigreux or a spinning band distillation apparatus) under a high vacuum. This increases the number of theoretical plates, enhancing separation.
-
Preparative Chromatography: If distillation fails, a secondary "polishing" step using preparative HPLC or flash chromatography with a shallow solvent gradient can be effective.
Q5: I'm observing co-elution of my product with an unknown impurity during column chromatography. What are my next steps?
Cause: The impurity has a polarity very similar to your product, making separation on standard silica gel with a standard solvent system difficult.
Solutions:
-
Systematic Solvent Screening: Perform a thorough TLC screen with different solvent systems. Try incorporating a third solvent (e.g., a small amount of methanol or dichloromethane) to alter the selectivity of the separation.
-
Change the Stationary Phase: If solvent optimization fails, the interaction with the stationary phase must be changed.
-
Alumina (Neutral or Basic): Can offer different selectivity compared to silica.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity rather than polarity. You will need to use polar solvents like acetonitrile/water or methanol/water. This is often very effective for separating compounds of similar polarity.
-
Q6: My compound appears to be degrading during purification, indicated by charring in the distillation pot or new spots on TLC after chromatography. How can I prevent this?
Cause: The compound may be thermally unstable at its atmospheric boiling point or sensitive to the acidic nature of standard silica gel. The trifluoromethyl group can influence the electronic properties and stability of the molecule.[11]
Solutions:
-
For Distillation: Always use a high vacuum to lower the boiling point and minimize exposure to high temperatures. Ensure the heating bath temperature is no more than 20-30 °C above the liquid's boiling point.
-
For Chromatography: Use deactivated or neutral silica gel. You can also add a small amount of a neutralising amine, like triethylamine (~0.1-1%), to the eluent to prevent degradation on the column. Minimize the time the compound spends on the column by using flash chromatography techniques.[11]
Q7: How do I effectively remove residual water from my sample before or after purification?
Cause: Pyridine derivatives are notoriously hygroscopic and can form azeotropes with water, making simple solvent evaporation ineffective.[4]
Solutions:
-
Azeotropic Distillation: Before final purification, dissolve the sample in a solvent that forms a low-boiling azeotrope with water, such as toluene. Distill off the toluene-water azeotrope using a Dean-Stark trap.
-
Chemical Drying: For rigorous drying, after initial treatment with MgSO₄ or Na₂SO₄, the compound can be distilled from a small amount of a chemical drying agent like calcium hydride (CaH₂).[4] Caution: CaH₂ reacts with water to produce hydrogen gas; this must be done in an open system or under an inert atmosphere, never in a sealed flask.
Part IV: Purity Validation - A Self-Validating System
Confirming purity requires orthogonal analytical methods. Relying on a single technique is insufficient. A combination of chromatography and spectroscopy provides the most comprehensive assessment.[12]
| Analytical Method | Primary Use & Key Insights |
| GC-MS | Purity Assessment & Volatile Impurity ID: Provides purity as a percentage of the total ion chromatogram (TIC) area. The mass spectrum is excellent for identifying volatile impurities like unreacted starting materials or common solvents.[12][13] |
| HPLC | Quantitative Purity: Ideal for quantifying the main compound against known reference standards and detecting non-volatile impurities (like the hydrolysis byproduct) that may not be visible by GC.[12][14] |
| ¹H NMR | Structural Confirmation & Purity Check: Confirms the isopropoxy group and the aromatic protons. Integration of signals can be used to detect and quantify impurities if their signals do not overlap with the product. |
| ¹⁹F NMR | Fluorine-Containing Impurity Detection: This is a critical and highly sensitive technique. A single sharp signal for the -CF₃ group confirms the absence of other trifluoromethyl-containing impurities. Any additional signals in the ¹⁹F spectrum indicate fluorinated impurities. |
| Elemental Analysis | Confirmation of Empirical Formula: Provides the percentage of C, H, N, and F. The results should be within ±0.4% of the theoretical values to confirm overall purity and absence of non-carbon-containing impurities like water or inorganic salts.[12] |
Part V: Frequently Asked Questions (FAQs)
Q8: What are the best practices for storing purified this compound? Purified, anhydrous this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen) to protect it from moisture and light.[4] Storage in a cool, dry place is recommended.
References
- Sinfoo Biotech. This compound.
- National Institutes of Health (NIH). Accessing (Multi)
- BenchChem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- CP Lab Safety. This compound, 96% Purity, C9H10F3NO, 5 grams.
- BenchChem.
- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- European Patent Office. EP 0966441 B1 - PROCESS FOR PREPARING 2-HYDROXY-6-TRIFLUOROMETHYLPYRIDINE.
- Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- ResearchGate. Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine....
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- Ministry of the Environment, Government of Japan. Analytical Methods.
- Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)pyridine.
- National Institutes of Health (NIH). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions.
- BenchChem. Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- BenchChem. A Researcher's Guide to Purity Assessment of 5-(Trifluoromethyl)pyridine-2-thiol.
- European Patent Office.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound,(CAS# 1255574-41-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. env.go.jp [env.go.jp]
identifying side products in the synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Technical Support Center: Synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting strategies to optimize your synthesis and isolate a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction mechanism for synthesizing this compound?
Answer: The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the displacement of a halide, most commonly chloride, from the C2 position of the pyridine ring by an isopropoxide nucleophile.
The pyridine ring's electron-deficient nature, which is intensified by the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C6 position, makes the C2 and C4 positions highly susceptible to nucleophilic attack.[1][2] The reaction proceeds through a stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring.[3][4]
The general workflow is as follows:
-
Generation of the Nucleophile: Sodium isopropoxide is generated in situ or added directly. A common laboratory method involves reacting isopropanol with a strong base like sodium hydride (NaH) in an ahydrous aprotic solvent (e.g., THF, DMF).
-
Nucleophilic Attack: The isopropoxide attacks the electron-deficient C2 carbon of 2-chloro-6-(trifluoromethyl)pyridine.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Below is a diagram illustrating the primary reaction pathway.
Caption: SNAr pathway for this compound synthesis.
Troubleshooting Guide: Side Products and Purity Issues
Q2: I'm observing a significant peak in my LC-MS with a mass of 163.10 g/mol . What is this impurity and how can I prevent it?
Answer: An impurity with a molecular weight of approximately 163 g/mol corresponds to 2-Hydroxy-6-(trifluoromethyl)pyridine (also known as 6-(trifluoromethyl)pyridin-2-ol).[5] This is the most common side product in this synthesis and arises from the hydrolysis of the starting material, 2-chloro-6-(trifluoromethyl)pyridine.
Causality: The hydrolysis occurs when the halide at the C2 position is attacked by hydroxide ions (OH-) or water molecules. This reaction is competitive with the desired isopropoxide substitution. The presence of water in the reaction mixture is the primary cause. Sources of water can include:
-
Wet solvents (THF, DMF, isopropanol).
-
Hygroscopic starting materials.
-
Use of bases that are not completely anhydrous (e.g., potassium carbonate) or that generate water upon reaction.
Prevention and Mitigation Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled or commercially available anhydrous solvents. Isopropanol should be of the highest purity available.
-
If using sodium hydride (NaH), ensure it is a fresh batch and handled under inert gas to prevent reaction with atmospheric moisture.
-
-
Base Selection: Sodium hydride is preferred as it does not produce water as a byproduct. If using other bases like alkali metal hydroxides, the formation of the hydrolysis product is highly probable.[6]
-
Reaction Setup: Maintain a positive pressure of an inert gas throughout the entire reaction, from the generation of the isopropoxide to the final quench.
The mechanism for the formation of this hydrolysis byproduct is illustrated below.
Caption: Formation of the primary hydrolysis side product.
Q3: My reaction seems incomplete, and I'm recovering a significant amount of my starting material, 2-chloro-6-(trifluoromethyl)pyridine. What could be wrong?
Answer: Incomplete conversion is another common issue. Several factors can contribute to a sluggish or stalled reaction.[3]
Potential Causes & Troubleshooting Steps:
-
Insufficient Base or Depleted Nucleophile: The sodium isopropoxide may have been consumed by trace amounts of water or may not have been generated in a sufficient stoichiometric excess.
-
Action: Use at least 1.1 to 1.5 equivalents of sodium hydride relative to the isopropanol to ensure complete formation of the alkoxide. Ensure the isopropoxide is generated before adding the pyridine starting material.
-
-
Low Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require thermal energy to overcome the activation barrier, even with strong activation from the -CF3 group.
-
Action: If the reaction is slow at room temperature, consider gently heating the mixture to 40-60 °C. Monitor the reaction progress by TLC or LC-MS to avoid the formation of degradation products at higher temperatures.
-
-
Poor Quality Starting Material: The 2-chloro-6-(trifluoromethyl)pyridine may be impure, or the sodium hydride may be passivated (coated with a layer of sodium hydroxide from exposure to air).
-
Action: Use a fresh container of sodium hydride. If it is from an old bottle, it can be washed with anhydrous hexane under an inert atmosphere to remove the oil and any surface passivation (handle with extreme caution). Verify the purity of your starting material by NMR or GC-MS.
-
Q4: Besides the hydrolysis product, what other side products might I encounter?
Answer: While hydrolysis is the most frequent issue, other side products can form under specific conditions. It's crucial to analyze your crude product thoroughly to identify these.
| Side Product / Impurity | Formula | MW ( g/mol ) | Potential Cause & Mechanism |
| Unreacted Starting Material | C₆H₃ClF₃N | 181.54[7] | Incomplete reaction due to low temperature, insufficient nucleophile, or poor reagent quality. |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.10[5] | Hydrolysis due to the presence of water in the reaction. |
| Bis(6-(trifluoromethyl)pyridin-2-yl) ether | C₁₂H₆F₆N₂O | 320.18 | Reaction of the product's alkoxide intermediate with another molecule of the starting material. This is more likely at higher concentrations and temperatures. |
Analytical & Purification Strategies
Q5: What is the best way to monitor the reaction and purify the final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for both monitoring and final purification.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Use a non-polar eluent system, such as Hexane/Ethyl Acetate (e.g., 9:1 or 4:1 v/v). The product, this compound, will be less polar than the hydrolysis byproduct (2-hydroxy-6-(trifluoromethyl)pyridine) but more polar than the starting material.
-
LC-MS: This is the most definitive method for monitoring. You can track the disappearance of the starting material (m/z = 182.0 for [M+H]⁺) and the appearance of the product (m/z = 206.2 for [M+H]⁺) and the hydrolysis side product (m/z = 164.0 for [M+H]⁺).
Purification Protocol: Flash column chromatography is the most effective method for removing the common impurities.
-
Work-up: After the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Hexane or Hexane/Ethyl Acetate 98:2) and gradually increase the polarity.
-
Elution Order: The unreacted starting material will elute first, followed by the desired product. The more polar hydrolysis byproduct will elute last or remain on the baseline in very non-polar systems.
-
Fraction Analysis: Collect fractions and analyze them by TLC to pool the pure product.
-
The general workflow for troubleshooting and purification is outlined below.
Caption: A logical workflow for troubleshooting and purification.
References
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Available at: [Link]
-
PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Hydroxy-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Sinfoo Biotech. This compound. Available at: [Link]
-
Khan Academy. Nucleophilic substitution on pyridine and its derivatives. Available at: [Link]
-
YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). Available at: [Link]
-
Ito, S., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 156-165. Available at: [Link]
- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
Chem LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Hydroxy-6-(trifluoromethyl)pyridine | LGC Standards [lgcstandards.com]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Identifying and Managing Impurities in 2-Isopropoxy-6-(trifluoromethyl)pyridine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Isopropoxy-6-(trifluoromethyl)pyridine (CAS 1255574-41-4). Its purpose is to offer a clear understanding of the common impurities associated with this reagent, their origins, and practical strategies for their detection, management, and mitigation. By anticipating potential challenges, this document aims to enhance experimental reproducibility and success.
Section 1: FAQ - Understanding the Impurity Profile
This section addresses the most frequently asked questions regarding the purity and stability of this compound.
Q1: What are the most common impurities in this compound and where do they originate?
The impurity profile of this compound is primarily dictated by its synthesis pathway. The most common industrial route is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, an electron-deficient pyridine ring, activated by a strong electron-withdrawing group like trifluoromethyl (-CF3), is reacted with an alkoxide.[1][2]
This synthesis gives rise to three main classes of impurities:
-
Starting Material Impurities: Trace amounts of the halogenated precursor, typically 2-Chloro-6-(trifluoromethyl)pyridine [3] or 2-Fluoro-6-(trifluoromethyl)pyridine [4], may remain if the substitution reaction does not go to completion.
-
Process-Related Impurities: These are byproducts formed during the reaction. The most prevalent is the hydrolysis product, 2-Hydroxy-6-(trifluoromethyl)pyridine [5], which forms if moisture is present. Another potential impurity is Isopropanol , carried over from the reaction.
-
Degradation Impurities: While generally stable, prolonged exposure to strong acids, bases, or high-energy light can cause degradation. The ether linkage is the most likely point of cleavage, which could regenerate 2-Hydroxy-6-(trifluoromethyl)pyridine. Pyridine rings can also undergo photodegradation, though specific pathways for this molecule are not extensively documented.[6]
Q2: My reaction yields are inconsistent when using different batches of this reagent. Could impurities be the cause?
Yes, batch-to-batch variability is a classic indicator of inconsistent impurity profiles.
-
Reactive Impurities: Unreacted starting materials like 2-Chloro-6-(trifluoromethyl)pyridine are electrophilic and can compete with your intended substrates in sensitive reactions, such as metal-catalyzed cross-couplings.
-
Coordinating Impurities: The hydrolysis byproduct, 2-Hydroxy-6-(trifluoromethyl)pyridine, possesses a hydroxyl group that can coordinate to and potentially inhibit or poison catalyst systems (e.g., Palladium, Copper), leading to lower or variable yields.
-
Concentration Errors: The presence of significant, non-reactive impurities means the molar quantity of the active reagent in a given mass is lower than calculated, affecting stoichiometry and leading to reduced yields.
Q3: How can I detect and quantify these common impurities in my sample?
Standard analytical techniques are highly effective for establishing a purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities such as residual starting materials (2-chloro/fluoro-6-(trifluoromethyl)pyridine) and isopropanol.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column and a UV detector, is excellent for separating the main component from less volatile impurities like the hydrolysis byproduct (2-Hydroxy-6-(trifluoromethyl)pyridine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools. 1H NMR can detect and quantify residual isopropanol and distinguish the isopropoxy signals of the product from potential contaminants. 19F NMR is exquisitely sensitive to the electronic environment of the -CF3 group, and different impurities will have distinct chemical shifts, allowing for precise purity assessment.
Q4: What are the best practices for storing this compound to minimize impurity formation?
To maintain the integrity of the reagent, proper storage is critical.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.[7] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture ingress and potential hydrolysis.
-
Material Compatibility: Use glass or Teflon-lined containers. Avoid reactive plastics that may leach impurities.
-
Handling: When handling, minimize exposure to atmospheric moisture. Use dry syringes or cannulas for transfers and work under an inert atmosphere for sensitive applications.
Section 2: Synthesis and Impurity Formation Pathway
The following diagram illustrates the typical synthetic route to this compound and highlights the key points where common impurities are introduced. The reaction proceeds via an SNAr mechanism, where the electron-withdrawing -CF3 group activates the C2 position of the pyridine ring for nucleophilic attack by the isopropoxide ion.[8]
Caption: Synthetic pathway and origin of common impurities.
Section 3: Troubleshooting & Experimental Protocols
This section provides a structured approach to identifying and resolving issues related to reagent purity, along with step-by-step analytical and purification protocols.
Troubleshooting Guide: A Decision Workflow
If you suspect reagent purity is affecting your experiment, follow this logical workflow to diagnose and solve the problem.
Caption: Decision workflow for troubleshooting reagent purity issues.
Protocol 3.1: QC Analysis via Reverse-Phase HPLC
This protocol provides a general method for detecting non-volatile impurities like 2-Hydroxy-6-(trifluoromethyl)pyridine.
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately prepare a ~1 mg/mL solution of this compound in Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Analysis:
-
Inject 5 µL of the sample solution.
-
The main product will be a major peak. 2-Hydroxy-6-(trifluoromethyl)pyridine, being more polar, will typically elute earlier. Unreacted 2-Chloro-6-(trifluoromethyl)pyridine may elute close to or slightly after the main product.
-
Protocol 3.2: Lab-Scale Purification via Flash Column Chromatography
This protocol is effective for removing both more polar (hydrolysis product) and less polar (starting material) impurities.[9]
-
Slurry Preparation:
-
Prepare a slurry of silica gel in Hexane.
-
-
Column Packing:
-
Pack a glass column with the silica slurry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% Hexane).
-
Gradually increase the polarity by adding Ethyl Acetate (e.g., gradient from 0% to 10% Ethyl Acetate in Hexane).
-
-
Fraction Collection:
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) and UV visualization.
-
Unreacted starting material will elute first, followed by the desired product, and finally the more polar hydrolysis byproduct.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Section 4: Data Summary
The following table summarizes the key characteristics of the target compound and its most common impurities to aid in their identification.
| Compound Name | Structure | Source | Typical Analytical Signature (Relative to Product) |
| This compound | Product | Synthesis | Major peak in GC and HPLC. Characteristic 1H NMR signals for isopropoxy group (~1.4 ppm, septet; ~5.4 ppm, doublet). |
| 2-Chloro-6-(trifluoromethyl)pyridine | Cl replacing O-iPr | Unreacted Starting Material | GC peak with distinct mass spectrum. HPLC peak often elutes near the product. No isopropoxy signals in 1H NMR.[3] |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | OH replacing O-iPr | Hydrolysis Side-Product | More polar; elutes earlier in reverse-phase HPLC. Broad -OH signal in 1H NMR.[5] |
| Isopropanol | (CH3)2CHOH | Residual Reagent/Solvent | Volatile; early eluting peak in GC. Characteristic signals in 1H NMR if present in high concentration. |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. 10
-
ChemRobotics. (n.d.). Exploring the Versatility of Trifluoromethylpyridine Derivatives in Industry. 11
-
BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. 12
-
Sigma-Aldrich. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridine.
-
Pharmaffiliates. (n.d.). What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ. 13
-
Xu, F., Wang, Y., Guo, S., & Wu, J. (2022). Diamide derivatives containing a trifluoromethylpyridine skeleton: Design, synthesis, and insecticidal activity. ResearchGate.
-
CP Lab Safety. (n.d.). This compound, 96% Purity.
-
Sinfoo Biotech. (n.d.). This compound.
-
Funaki, H., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
-
Oderinde, M. S., & Johannes, J. W. (n.d.). Practical Syntheses of [Ir{dF(CF3)ppy}2(bpy)]PF6 and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses.
-
Pharmaffiliates. (n.d.). This compound.
-
Google Patents. (n.d.). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
-
Sigma-Aldrich. (n.d.). This compound.
-
Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.
-
Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
-
BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine.
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
ChemicalBook. (2025). 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE.
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.
-
Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
-
EM International. (n.d.). Isolation and characterization of photo-catalytically degraded products of pyroxasulfone using myriad analytical techniques.
-
ResearchGate. (2025). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
-
Preprints.org. (2024). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Page loading... [guidechem.com]
Technical Support Center: Stability of 2-Isopropoxy-6-(trifluoromethyl)pyridine Under Acidic Conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Isopropoxy-6-(trifluoromethyl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address potential stability issues in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: I'm planning a reaction using this compound under acidic conditions. What are the primary stability concerns I should be aware of?
A1: The primary stability concern for this compound in an acidic environment is the potential for acid-catalyzed cleavage of the isopropoxy ether bond.[1][2][3][4] Ethers are generally stable but can undergo cleavage in the presence of strong acids.[2][4][5] The reaction involves protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[3][4] Subsequently, a nucleophile present in the reaction mixture can attack the carbon atom of the isopropoxy group, leading to the formation of 2-hydroxy-6-(trifluoromethyl)pyridine and an isopropyl-containing byproduct.
The trifluoromethyl group at the 6-position is a strong electron-withdrawing group. This electronic effect decreases the basicity of the pyridine nitrogen, meaning it is less likely to be protonated compared to an unsubstituted pyridine.[6][7] However, the ether oxygen can still be protonated, initiating the cleavage process.
Q2: What type of acids are most likely to cause degradation of my compound?
A2: Strong mineral acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective at cleaving ethers.[2][3][5] This is because their conjugate bases (Br- and I-) are excellent nucleophiles that can readily participate in the cleavage reaction. While hydrochloric acid (HCl) can also cleave ethers, it generally requires more forcing conditions.[1][2] Organic acids like trifluoroacetic acid (TFA) can also promote ether cleavage, especially for ethers that can form stable carbocation intermediates.[2][5] The overall rate of hydrolysis can be influenced by contributions from acid-catalyzed, neutral, and base-catalyzed pathways.[8]
Q3: How can I predict whether the ether cleavage will proceed via an SN1 or SN2 mechanism?
A3: The mechanism of ether cleavage, whether SN1 or SN2, is dictated by the structure of the ether.[1][2][4]
-
SN2 Mechanism: If the alkyl group of the ether is primary or secondary, the reaction will likely proceed through an SN2 pathway. In this case, the nucleophile attacks the less sterically hindered carbon atom.[2][5] For this compound, the isopropoxy group is secondary. Therefore, nucleophilic attack at the isopropyl carbon is a plausible pathway.
-
SN1 Mechanism: If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction is more likely to follow an SN1 mechanism.[2][4][5] The isopropyl group can form a secondary carbocation, which has moderate stability. Under strongly acidic and polar conditions, an SN1 pathway cannot be entirely ruled out.
The following diagram illustrates the two potential pathways for acid-catalyzed cleavage of this compound.
Caption: Potential mechanisms for the acid-catalyzed cleavage of this compound.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues encountered during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low yield of desired product and formation of a more polar byproduct. | Acid-catalyzed cleavage of the isopropoxy group. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the appearance of the more polar byproduct, which is likely 2-hydroxy-6-(trifluoromethyl)pyridine.2. Reduce Acid Strength/Concentration: If the reaction conditions permit, use a weaker acid or a lower concentration of the strong acid. The rate of ether cleavage is dependent on the acid concentration.[8]3. Lower Reaction Temperature: Ether cleavage is often accelerated at higher temperatures.[2] Running the reaction at a lower temperature may suppress the degradation pathway.4. Use a Non-Nucleophilic Acid: If the reaction allows, consider using a strong acid with a non-nucleophilic conjugate base (e.g., HBF₄, HClO₄) to disfavor the SN2 cleavage pathway. |
| Complex mixture of byproducts observed. | Multiple degradation pathways or secondary reactions. | 1. Full Product Characterization: Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry to understand the degradation pathways.2. Scrutinize Reaction Components: Ensure that other reagents or solvents in your reaction mixture are not contributing to the degradation. For instance, some solvents can react with pyridines under certain conditions.[9]3. Stepwise Introduction of Acid: If possible, add the acid portion-wise to maintain a lower instantaneous concentration. |
| Inconsistent reaction outcomes. | Variability in reagent quality or reaction setup. | 1. Reagent Purity: Ensure the purity of your this compound starting material and the acid used. Impurities could catalyze side reactions.2. Anhydrous Conditions: If water is not a reactant, ensure your reaction is run under anhydrous conditions. Water can act as a nucleophile in the hydrolysis reaction.[10][11]3. Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be promoted by acidic conditions.[12] |
III. Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound under your specific acidic conditions, we recommend the following experimental workflow.
Protocol 1: Small-Scale Stability Study
Objective: To determine the rate and extent of degradation of this compound under proposed acidic reaction conditions.
Materials:
-
This compound
-
Your chosen acidic reagent (e.g., HCl, HBr, TFA)
-
The solvent for your planned reaction
-
Internal standard (a stable compound that does not react under the test conditions)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Analytical instruments (TLC, LC-MS, or GC-MS)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve a known amount of this compound and the internal standard in the reaction solvent.
-
Initial Sample (T=0): Immediately withdraw a small aliquot of the solution and quench it with the basic solution. Analyze this sample to establish the initial ratio of your compound to the internal standard.
-
Acid Addition: Add the desired amount of the acidic reagent to the reaction vial.
-
Time-Course Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw aliquots, quench them, and analyze them.
-
Data Analysis: Plot the ratio of the peak area of this compound to the internal standard over time. A decrease in this ratio indicates degradation.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for assessing the stability of this compound.
IV. References
-
Wikipedia. Ether cleavage. [Link]
-
Organic Chemistry: A Tenth Edition. 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
ResearchGate. Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. [Link]
-
HYDROLYSIS. [Link]
-
ChemistryViews. Puzzling Pyridine Problem Probed. [Link]
-
Hydrolysis in Pharmaceutical Formulations. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Reddit. Why pyridine is acidic? [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]
-
Loughborough University Research Repository. Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]
-
Chemguide. the hydrolysis of amides. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
-
PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Royal Society of Chemistry. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. [Link]
-
CP Lab Safety. This compound, 96% Purity, C9H10F3NO, 5 grams. [Link]
-
PubMed. Degradation of 2,4,6-trichlorophenol via chlorohydroxyquinol in Ralstonia eutropha JMP134 and JMP222. [Link]
-
ResearchGate. Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. [Link]
-
National Institutes of Health. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. [Link]
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
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alternative catalysts for the synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Technical Support Center: Synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond standard protocols to explore alternative catalytic systems and provide a structured troubleshooting guide to address common experimental challenges. Our focus is on the causality behind procedural choices to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the foundational method for synthesizing this compound and why does it work?
The most direct and fundamental method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a 2-halo-6-(trifluoromethyl)pyridine precursor, typically 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine, with an isopropoxide source.
Causality of the Reaction: The success of this uncatalyzed reaction hinges on the electronic properties of the pyridine ring. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF3) group at the 6-position work in concert to significantly reduce the electron density at the C2 position.[1] This electron deficiency makes the C2 carbon highly electrophilic and susceptible to attack by a nucleophile like isopropoxide. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, lowering the activation energy for the substitution.[1][2] Using 2-fluoro-6-(trifluoromethyl)pyridine as a starting material can lead to faster reaction rates compared to its chloro-analogue, as fluoride is often a better leaving group in SNAr reactions on electron-deficient rings.[3]
Caption: Foundational SNAr synthesis pathway.
Q2: Under what circumstances should I consider using a catalyst for this synthesis?
While the uncatalyzed SNAr reaction is viable, it can often require harsh conditions, such as high temperatures (e.g., >100 °C) and extended reaction times, particularly if using the less reactive 2-chloro precursor.[4] You should consider a catalyst to:
-
Increase Reaction Rate: Significantly reduce reaction times from many hours to just a few.
-
Lower Reaction Temperature: Enable the reaction to proceed at or near room temperature, which preserves sensitive functional groups elsewhere in the molecule and reduces energy consumption.
-
Improve Yields: Minimize the formation of byproducts, such as those from decomposition or side reactions, leading to a cleaner reaction profile and higher isolated yield.
-
Enhance Substrate Scope: If you are working with analogues that have less activating substituents, a catalyst becomes essential to facilitate the C-O bond formation.
Q3: What are the most effective alternative catalysts for this C-O coupling reaction?
The two most prominent and effective classes of catalysts for this type of alkoxylation are based on Copper and Palladium . These transition metals facilitate the reaction through different mechanisms than a direct SNAr and offer distinct advantages.
| Catalyst System | Typical Catalyst | Common Ligand | Advantages | Considerations |
| Copper-Catalyzed | CuI, Cu(OTf)₂, Cu₂O | Ethylene glycol, 1,10-Phenanthroline | Cost-effective, readily available, excellent for C-O bond formation.[5] | Can require higher catalyst loading; ligand optimization may be necessary. |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos, SPhos) | High turnover numbers (low catalyst loading), broad functional group tolerance, very high reactivity.[6] | Higher cost of catalyst and ligands, sensitivity to air and moisture. |
Troubleshooting Guide: Copper-Catalyzed Synthesis
Q4: I want to try a copper-catalyzed approach. What is a reliable starting protocol?
This protocol is based on a modified Ullmann-type condensation, a well-established method for forming C-O bonds using copper catalysis.[5]
Experimental Protocol: CuI-Catalyzed Isopropoxylation
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (CuI, 5-10 mol%), 1,10-Phenanthroline (10-20 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).
-
Reagent Addition: Add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) and anhydrous isopropanol (3.0-5.0 eq.).
-
Solvent: Add anhydrous solvent (e.g., Toluene or Dioxane) to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for copper-catalyzed C-O coupling.
Q5: My copper-catalyzed reaction is sluggish or has stalled. What are the likely causes?
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The CuI may have oxidized. 2. Poor Base: The base (e.g., Cs₂CO₃, K₂CO₃) may be hydrated or not strong enough. 3. Ligand Issue: The chosen ligand may not be optimal or may have degraded. | 1. Use fresh, high-purity CuI. Consider pre-activating by washing with acid/ether. 2. Use freshly dried, finely ground base. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility. 3. Screen alternative ligands. Simple, inexpensive ligands like ethylene glycol can sometimes be effective.[5] |
| Formation of 2-Hydroxy Byproduct | Presence of Water: Trace water in the solvent, isopropanol, or base can lead to hydrolysis of the starting material. | 1. Use rigorously dried (anhydrous) solvents and reagents. 2. Dry the isopropanol over molecular sieves. 3. Ensure the reaction is run under a strictly inert atmosphere. |
| Dark Tar-like Mixture | Overheating/Decomposition: The reaction temperature may be too high, causing ligand or substrate decomposition. | 1. Reduce the reaction temperature. Run a temperature screen (e.g., 70°C, 90°C, 110°C) to find the optimal point. 2. Ensure efficient stirring to prevent localized overheating. |
Troubleshooting Guide: General & Purification
Q6: I'm struggling with the final purification. What strategies can improve recovery and purity?
Purification of pyridinic compounds can be challenging due to their basicity and polarity.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Silica Gel Column | 1. High Polarity: The product may be strongly adsorbing to the acidic silica gel. 2. Streaking/Tailing: Interaction of the basic pyridine nitrogen with silica. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). 2. Consider switching to a different stationary phase, such as neutral or basic alumina. 3. Use a gradient elution, starting with a non-polar solvent and gradually increasing polarity. |
| Co-elution of Product and Starting Material | Similar Polarity: The starting material and product have very close Rf values. | 1. Perform a detailed solvent screen using TLC to find an eluent system that provides better separation (e.g., trying ether or dichloromethane-based systems instead of only ethyl acetate/hexane). 2. If separation is impossible, ensure the reaction goes to full conversion to eliminate the starting material. |
| Product is an Oil and Difficult to Handle | The product has a low melting point or is a persistent oil. | 1. For final purification, consider bulb-to-bulb (Kugelrohr) distillation under high vacuum if the product is thermally stable. 2. Attempt to form a crystalline salt (e.g., hydrochloride, picrate) to facilitate handling and purification by recrystallization, then free-base if necessary. |
Q7: What is the overall decision workflow for selecting a synthetic method?
As a scientist, choosing the right method involves balancing cost, time, and efficiency. This workflow outlines a logical decision-making process.
Caption: Decision workflow for synthesis method selection.
References
- A very simple copper(II) catalyzed C‐O coupling reaction of 2‐phenylpyridines and aliphatic diols was achieved using a strategy of C‐H functionalization.
- Pd(ii)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives with CO and alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.
- Pd(II)
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.
- Palladium-Catalyzed Enantioselective Hydroamination of Alkoxyallenes with 2-Pyridones. PubMed.
- nucleophilic arom
- Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxid
- Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermedi
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- How to prepare and use 2-Chloro-6-(trifluoromethyl)pyridine efficiently? FAQ - Guidechem.
- Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Arom
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate... Organic Syntheses. [Link]
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions | Request PDF. ResearchGate. [Link]
-
Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. PMC, NIH. [Link]
- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
This compound, 96% Purity, C9H10F3NO, 5 grams. CP Lab Safety. [Link]
-
2-Chloro-3-trifluoromethyl-6-(iso-propyl-d7)-pyridine. MySkinRecipes. [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]
-
2-Chloro-6-(trifluoromethyl)pyridine. PubChem. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. [Link]
-
Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. NIH. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd(ii)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives with CO and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation and Mitigation in 2-Isopropoxy-6-(trifluoromethyl)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 2-isopropoxy-6-(trifluoromethyl)pyridine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding byproduct formation and mitigation strategies during the synthesis of this key intermediate. As Senior Application Scientists, we understand the critical importance of reaction purity and yield in research and development. This resource is built upon established scientific principles and practical, field-proven insights to help you navigate the complexities of this reaction.
The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a halo-substituted pyridine, typically 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine, with isopropoxide. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring for nucleophilic attack, making this transformation efficient.[1][2] However, like any chemical reaction, it is not without its challenges. Understanding the potential side reactions and their underlying mechanisms is crucial for optimizing your synthesis and achieving high purity of the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their cause and actionable steps for mitigation.
Issue 1: Incomplete Conversion of Starting Material
Symptoms:
-
Significant amount of 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine remaining in the reaction mixture, as observed by GC-MS or TLC analysis.
-
Lower than expected yield of the desired product.
Potential Causes and Mitigation Strategies:
-
Insufficient Base: The isopropoxide nucleophile is typically generated in situ from isopropanol and a strong base (e.g., NaH, KH, KOtBu). An inadequate amount of base will lead to incomplete formation of the active nucleophile, thus slowing down or stalling the reaction.
-
Solution: Ensure you are using a sufficient molar excess of a strong, anhydrous base. For sodium hydride, it is crucial to first wash the mineral oil from the reagent with a dry solvent like hexane to ensure accurate weighing and reactivity.
-
-
Presence of Water: Water will quench the strong base and protonate the isopropoxide, rendering it non-nucleophilic.
-
Solution: Use anhydrous solvents and reagents. Dry your isopropanol and reaction solvent (e.g., THF, DMF) over molecular sieves prior to use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]
-
-
Low Reaction Temperature: Nucleophilic aromatic substitution reactions have an activation energy barrier that must be overcome.
-
Solution: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and reaction time. Be cautious not to overheat, as this can lead to the formation of other byproducts (see Issue 2).
-
Issue 2: Formation of 2-Hydroxy-6-(trifluoromethyl)pyridine
Symptoms:
-
Presence of a polar byproduct in your reaction mixture, often visible on a TLC plate as a spot with a lower Rf value than the starting material and product.
-
Identification of a compound with a mass corresponding to 2-hydroxy-6-(trifluoromethyl)pyridine by GC-MS or LC-MS.
Potential Causes and Mitigation Strategies:
-
Hydrolysis of the Starting Material or Product: The presence of water and a strong base can lead to the hydrolysis of either the starting 2-halo-6-(trifluoromethyl)pyridine or the this compound product.[3][4] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by hydroxide ions.[5]
-
Solution: As with incomplete conversion, the most critical mitigation strategy is the rigorous exclusion of water from the reaction system. Use anhydrous solvents and reagents, and maintain an inert atmosphere.
-
-
Order of Reagent Addition: Adding the base to a solution of the halo-pyridine in isopropanol before the system is fully inert and dry can increase the chance of hydrolysis if residual water is present.
-
Solution: Consider adding the halo-pyridine solution to a pre-formed solution of sodium or potassium isopropoxide in anhydrous isopropanol. This ensures the nucleophile is readily available to compete with any trace hydroxide ions.
-
Issue 3: Formation of Bis-arylated Byproducts
Symptoms:
-
Detection of a high molecular weight byproduct with a mass corresponding to the coupling of two pyridine rings.
-
This is a less common byproduct but can occur under certain conditions.
Potential Causes and Mitigation Strategies:
-
Side Reactions Promoted by Strong Bases: In some base-promoted aromatic substitutions, side reactions leading to dimerization can occur, although this is more prevalent with different substrates.[6]
-
Solution: Using the minimum effective amount of base and maintaining a moderate reaction temperature can help to minimize such side reactions. Ensure slow and controlled addition of reagents to avoid localized high concentrations.
-
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine?
A1: 2-Fluoro-6-(trifluoromethyl)pyridine is generally more reactive towards nucleophilic aromatic substitution than its chloro-analogue.[1] The high electronegativity of fluorine activates the pyridine ring more effectively for nucleophilic attack.[7] This increased reactivity often allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, which can be advantageous when working with sensitive functional groups.[1]
Q2: What is the role of the solvent in this reaction?
A2: The solvent plays a crucial role in dissolving the reagents and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and THF are commonly used. They are effective at solvating the cationic counter-ion of the isopropoxide, which in turn increases the nucleophilicity of the isopropoxide anion.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. It allows for the separation and identification of the starting material, product, and any potential byproducts, giving a clear picture of the reaction's progress and purity.
Q4: What are the best practices for purifying the final product?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and any water-soluble salts. The crude product can then be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is usually effective for separating the desired this compound from less polar starting materials and more polar byproducts like 2-hydroxy-6-(trifluoromethyl)pyridine.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-6-(trifluoromethyl)pyridine
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous isopropanol
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere, add sodium hydride to a round-bottom flask.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by the slow, dropwise addition of anhydrous isopropanol at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium isopropoxide.
-
Add a solution of 2-chloro-6-(trifluoromethyl)pyridine in anhydrous THF to the isopropoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Issue | Potential Byproduct | Typical Rf (vs. Product) | Mitigation Strategy |
| Incomplete Conversion | 2-Chloro/Fluoro-6-(trifluoromethyl)pyridine | Higher | Use excess base, ensure anhydrous conditions, increase temperature. |
| Hydrolysis | 2-Hydroxy-6-(trifluoromethyl)pyridine | Lower | Rigorous exclusion of water, use of anhydrous reagents and solvents. |
Visualizations
Reaction Mechanism and Byproduct Formation
Caption: Main reaction and hydrolysis byproduct pathway.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common issues.
References
- Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126–147.
- Google Patents. (2000). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- BenchChem. (n.d.). Synthesis of Agrochemicals Utilizing 2-(Trifluoromethyl)
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Smolecule. (n.d.). 2-Chloro-6-(trifluoromethoxy)pyridine.
- BenchChem. (n.d.). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- FAQ. (n.d.). What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine?
- ResearchGate. (n.d.).
- CP Lab Safety. (n.d.). This compound, 96% Purity, C9H10F3NO, 5 grams.
- Sinfoo Biotech. (n.d.). This compound.
- Google Patents. (1999). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- Pharmaffiliates. (n.d.). This compound.
- ResearchGate. (2019). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- European Patent Office. (2002). EP 0966441 B1 - PROCESS FOR PREPARING 2-HYDROXY-6-TRIFLUOROMETHYLPYRIDINE.
- Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (n.d.). Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine...
- YouTube. (2020).
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
- Sigma-Aldrich. (n.d.). This compound.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine.
- YouTube. (2019).
- Regular Article. (n.d.).
- NIH. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
- ResearchGate. (2003). (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
- Google Patents. (n.d.). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
- BenchChem. (n.d.). analytical methods for detecting byproducts in propiophenone reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Refining the Workup for 2-Isopropoxy-6-(trifluoromethyl)pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-isopropoxy-6-(trifluoromethyl)pyridine. This guide provides in-depth troubleshooting advice and optimized protocols for the critical workup and purification stages of this synthesis. As researchers and drug development professionals, we understand that robust and reproducible procedures are paramount. This document is designed to move beyond simple step-by-step instructions, offering a deeper understanding of the chemical principles at play to empower you to resolve common challenges effectively.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine is treated with an isopropoxide source. The electron-withdrawing trifluoromethyl group, along with the ring nitrogen, activates the C2 position for nucleophilic attack.[1][2][3] While the reaction itself is often straightforward, the workup procedure presents several common pitfalls that can significantly impact yield and purity. This guide will address these issues head-on.
Troubleshooting Guide: Common Workup Issues
This section addresses the most frequently encountered problems during the isolation of this compound. Each entry details the root cause, immediate corrective actions, and preventative measures for future syntheses.
Question 1: I've formed a persistent emulsion during the aqueous extraction that won't separate. What is happening and how can I resolve it?
Answer:
-
Root Cause Analysis: Emulsion formation is one of the most common frustrations during liquid-liquid extractions.[4] An emulsion is a stable dispersion of microscopic droplets of one liquid within another, preventing the formation of two clear layers.[5] In this specific synthesis, the primary causes are often:
-
Surfactant-like Impurities: Residual alkoxide base or salts formed during the reaction can act as emulsifying agents, stabilizing the interface between the organic and aqueous layers.[4][5]
-
High Shear Mixing: Vigorous shaking of the separatory funnel provides the energy to create fine droplets that are slow to coalesce.[5]
-
Similar Densities: If the organic solvent density is too close to that of the aqueous layer, gravitational separation is less efficient.[6]
-
-
Immediate Corrective Actions: If you are currently facing an emulsion, do not discard the mixture. Try the following steps sequentially:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, time and gravity are sufficient for separation.[7]
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, disrupting the emulsion and "salting out" the organic components.[4][8] Gently swirl to mix.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool in a Büchner funnel.[4][8] This can physically disrupt the dispersed droplets. Re-attempt the separation with the filtrate.
-
-
Preventative Measures: To avoid emulsions in future experiments:
-
Gentle Mixing: Use gentle, repeated inversions of the separatory funnel for mixing instead of vigorous shaking.[5]
-
Solvent Choice: If emulsions are a recurring problem with a solvent like dichloromethane, consider switching to ethyl acetate or diethyl ether, which have lower densities and are often less prone to this issue.
-
Pre-Workup Solvent Removal: If your reaction was run in a water-miscible solvent like THF or acetonitrile, remove it via rotary evaporation before starting the aqueous workup.[7][9] Then, redissolve the residue in your chosen extraction solvent.
-
Question 2: My isolated yield is very low. I suspect I'm losing my product in the aqueous washes. Why would this happen?
Answer:
-
Root Cause Analysis: While this compound is primarily organic-soluble, it possesses a basic pyridine nitrogen atom. If your workup involves an acidic wash (e.g., dilute HCl), this nitrogen can be protonated to form a pyridinium salt. This salt is significantly more water-soluble and will partition into the aqueous layer, leading to substantial product loss.
-
Immediate Corrective Actions:
-
Check Aqueous pH: If you have retained your aqueous layers, check their pH. If they are acidic, you can attempt to recover the product. Basify the combined aqueous layers with a base like sodium bicarbonate or dilute sodium hydroxide until pH > 8, then re-extract with your organic solvent (e.g., ethyl acetate).
-
Multiple Extractions: Ensure you are performing multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume of organic solvent to maximize recovery from the aqueous phase.
-
-
Preventative Measures:
-
Avoid Unnecessary Acid Washes: For this specific workup, an acidic wash is generally not required and poses a significant risk to your yield. Washes with deionized water and brine are sufficient to remove most inorganic impurities.
-
Use Brine: Always use a final brine wash. As mentioned, this reduces the solubility of your organic product in the aqueous layer, pushing more of it into the organic phase.[4]
-
Question 3: My final product is contaminated with 2-hydroxy-6-(trifluoromethyl)pyridine. Where did this come from and how do I remove it?
Answer:
-
Root Cause Analysis: The presence of 2-hydroxy-6-(trifluoromethyl)pyridine (the pyridone tautomer) is a common issue resulting from hydrolysis.[10] This can happen in two ways:
-
Hydrolysis of Starting Material: If there is water in your reaction mixture, the starting 2-halo-6-(trifluoromethyl)pyridine can hydrolyze under the basic reaction conditions to form the pyridone.
-
Hydrolysis of Product: The 2-isopropoxy ether linkage can be cleaved by water, particularly under harsh acidic or basic workup conditions, to yield the same pyridone byproduct.[11]
-
-
Corrective Action & Purification Strategy: The key difference to exploit is acidity. The pyridone is weakly acidic due to tautomerization, whereas your desired product is weakly basic.
-
Mild Basic Wash: During the workup, after the initial water wash, perform a wash with a mild base such as a 5% aqueous solution of sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃). This will deprotonate the acidic pyridone, forming a water-soluble sodium salt that will be extracted into the aqueous layer.
-
Avoid Strong Bases: Do not use strong bases like NaOH for this wash, as this can promote the hydrolysis of your desired product.
-
Chromatography: If the basic wash is insufficient, the pyridone impurity can be readily removed by flash column chromatography on silica gel, as it is significantly more polar than the desired product.
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal organic solvent for the extraction?
-
A: Ethyl acetate is an excellent first choice. It is less dense than water, has good solvating power for the product, and is less prone to emulsion formation than chlorinated solvents.[7] Diethyl ether is also effective but its high volatility requires more care.
-
-
Q: How do I confirm my layers in the separatory funnel?
-
A: If you are unsure which layer is aqueous and which is organic, add a few drops of deionized water. The layer that increases in volume is the aqueous layer.[7] This is a crucial step, especially if using a solvent like dichloromethane, which is denser than water and will form the bottom layer.
-
-
Q: Is it necessary to remove the reaction solvent (e.g., DMF, DMSO) before workup?
-
A: Yes, absolutely. High-boiling, water-miscible solvents like DMF and DMSO will complicate extractions and can lead to product loss.[9][12] It is best practice to remove the bulk of these solvents under reduced pressure. Co-evaporation with a high-boiling hydrocarbon like toluene can help remove the final traces.
-
Experimental Protocols & Data
Protocol 1: Standard Workup Procedure
This protocol is recommended for reactions that have proceeded cleanly and where emulsions are not anticipated.
-
Cooling & Quenching: Once the reaction is complete, cool the reaction vessel to room temperature, then further cool in an ice-water bath.
-
Slowly add deionized water to quench any unreacted base and precipitate inorganic salts.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (THF, DMF, DMSO), concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Transfer the residue to a separatory funnel using ethyl acetate and deionized water.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography or vacuum distillation as required.
Protocol 2: Workup to Remove Pyridone Impurity
Use this protocol if you suspect or have identified the presence of 2-hydroxy-6-(trifluoromethyl)pyridine.
-
Follow steps 1-5 from the Standard Workup Procedure .
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (1x)
-
5% aqueous sodium carbonate (Na₂CO₃) (2x) - This is the key step to remove the acidic pyridone.
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Proceed with steps 7-9 from the Standard Workup Procedure .
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Water Miscibility | Common Issues |
| Ethyl Acetate | 0.902 | Low | Can be hydrolyzed under strong acid/base. |
| Diethyl Ether | 0.713 | Low | Highly flammable and volatile. |
| Dichloromethane | 1.33 | Low | Denser than water; prone to emulsions.[7] |
| Hexanes | ~0.66 | Immiscible | May have poor solubility for polar products. |
Table 2: Aqueous Wash Solutions and Their Purpose
| Solution | Purpose | When to Use |
| Deionized Water | Removes water-soluble inorganic salts and reagents. | Standard first wash after quenching. |
| Sat. NaHCO₃ | Neutralizes excess acid; removes acidic impurities. | Use if an acidic catalyst was used or to remove acidic byproducts. |
| 5% Na₂CO₃ | Removes acidic impurities like the pyridone byproduct. | Specifically for removing the 2-hydroxy-6-(trifluoromethyl)pyridine impurity. |
| Sat. NH₄Cl | Mildly acidic quench for reactive bases (e.g., Grignards). | Generally not recommended for this workup to avoid protonating the product. |
| Sat. NaCl (Brine) | Removes bulk water and reduces product solubility in the aqueous phase ("salting out").[4] | Always use as the final wash before drying. |
Visualized Workflows
The following diagrams illustrate the logical flow for the workup procedure and troubleshooting common issues.
Caption: A generalized workflow for the aqueous workup procedure.
Caption: A decision tree for troubleshooting emulsion formation.
Caption: Strategy for selective removal of impurities via aqueous washes.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- University of York. Problems with extractions. University of York, Chemistry Teaching Labs.
- LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
- BenchChem. (2025).
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. Quora.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
- Dobado, J.A. (2022). Nucleophilic substitution of pyridines. Chemistry Online.
- ECHEMI. (2022).
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry.
- National Institutes of Health. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry-online.com [chemistry-online.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Regioselectivity in Substituted Pyridine Synthesis
Welcome to the technical support center for navigating the complexities of regioisomers in substituted pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the positional selectivity of substituents on the pyridine ring. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies and protocols.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you might encounter during your experiments, offering explanations and concrete solutions to steer your synthesis toward the desired regioisomer.
Q1: My Hantzsch pyridine synthesis is producing a mixture of isomers when using two different β-ketoesters. How can I control the substitution pattern?
The classic Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, is highly efficient for creating symmetrical pyridines.[1][2][3] However, when employing two different β-ketoesters to build an unsymmetrical pyridine, regioselectivity becomes a major challenge, often leading to a statistical mixture of products.
Root Cause Analysis:
The issue stems from the simultaneous, competing reaction pathways. The mechanism involves the formation of two key intermediates: a Knoevenagel condensation product (from the aldehyde and one ketoester) and an enamine (from the other ketoester and ammonia).[2][4] These intermediates then combine in a Michael addition, cyclize, and ultimately aromatize.[1][2] When both ketoesters are present from the start, both possible Knoevenagel products and enamines can form, leading to a scramble of regioisomers.
Troubleshooting & Optimization Strategies:
To enforce regiocontrol, a stepwise approach is necessary:
-
Pre-form the Knoevenagel Adduct: React the aldehyde with one equivalent of the first β-ketoester under Knoevenagel conditions (e.g., using piperidine/acetic acid catalysis) to form the α,β-unsaturated carbonyl intermediate. Purify this intermediate.
-
Pre-form the Enamine: Separately, react the second β-ketoester with your nitrogen source (e.g., ammonium acetate) to generate the corresponding enamine.
-
Controlled Cyclization: Combine the purified Knoevenagel adduct with the enamine. This directed approach prevents the formation of undesired intermediates and forces the reaction to proceed to the desired regioisomer.[5]
This stepwise modification transforms the one-pot multicomponent reaction into a more controlled, sequential synthesis, providing precise control over the final substitution pattern.
Q2: I'm attempting a Bohlmann-Rahtz synthesis, but the final cyclodehydration step is inefficient and gives a mix of regioisomers. What's going wrong?
The Bohlmann-Rahtz synthesis is a powerful method for creating 2,3,6-trisubstituted pyridines from an enamine and an ethynylketone.[6][7] The reaction proceeds via a Michael addition to form an aminodiene intermediate, which then requires a heat-induced cyclodehydration for aromatization.[6][7] Poor regioselectivity and low yields are often traced back to this critical cyclization step.
Root Cause Analysis:
The primary issue lies in the stereochemistry of the aminodiene intermediate formed after the initial Michael addition. The addition typically yields a (2Z,4E)-configured intermediate.[7] For the 6π-electrocyclization to occur, the diene must adopt a cisoid conformation, which requires isomerization of the Z-double bond to an E-double bond. This isomerization has a high energy barrier, necessitating harsh thermal conditions (high temperatures) which can lead to decomposition and side reactions, including the formation of alternative regioisomers if other cyclization pathways become accessible.[7]
Troubleshooting & Optimization Strategies:
-
Acid Catalysis: The addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid, zinc(II) bromide) can significantly lower the energy barrier for both the Z/E isomerization and the subsequent cyclodehydration.[8] This allows the reaction to proceed at lower temperatures, minimizing decomposition and improving yields and selectivity.
-
Microwave Irradiation: Microwave-assisted synthesis can provide rapid, uniform heating, often promoting the desired cyclization in shorter reaction times and with higher efficiency compared to conventional heating.[8][9]
-
One-Pot Modifications: Modern protocols have been developed that combine the Michael addition and cyclodehydration into a single, one-pot procedure, often with acid catalysis, to improve overall efficiency and control.[8][9] This avoids the need to isolate the potentially unstable aminodiene intermediate.
| Condition | Temperature | Typical Outcome | Reference |
| Thermal (uncatalyzed) | High (e.g., >150 °C) | Low yield, potential isomer mix | [7] |
| Acid Catalysis (e.g., ZnBr₂) | Moderate (e.g., 80-120 °C) | Improved yield, higher regioselectivity | [8] |
| Microwave Irradiation | Varies | Rapid reaction, often high yield | [8][9] |
Q3: My transition-metal-catalyzed C-H functionalization is not selective for the desired position (C2, C3, or C4). How can I direct the reaction?
Direct C-H functionalization is a highly atom-economical strategy for elaborating the pyridine core.[10] However, controlling regioselectivity can be difficult due to the intrinsic electronic properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic attack and can coordinate to metal catalysts, complicating reactivity.[11]
Root Cause Analysis:
Regioselectivity in C-H functionalization is a delicate balance of three main factors:
-
Electronic Effects: The electron-deficient nature of the pyridine ring makes the C2/C6 positions most susceptible to metallation due to the inductive effect of the nitrogen.[11]
-
Steric Effects: Bulky substituents on the ring or bulky ligands on the metal catalyst can block access to certain positions, favoring functionalization at less hindered sites. For example, iridium-catalyzed borylation often favors the C3 and C4 positions to avoid steric clash at the C2/C6 positions.[11]
-
Directing Groups (DGs): This is the most powerful strategy for achieving high regioselectivity. A functional group is installed on the pyridine ring (or a substituent) that coordinates to the metal catalyst, delivering it to a specific, nearby C-H bond.[11][12]
Troubleshooting & Optimization Strategies:
-
Leverage Steric Hindrance: To target the C3 or C4 positions, introduce a bulky substituent at the C2 position. This can physically block the catalyst from accessing the ortho C-H bond, thereby favoring functionalization at the more remote meta or para positions.[13]
-
Employ a Directing Group: This is the most reliable method for precise control.
-
For C2-Functionalization: A group attached to the nitrogen atom (e.g., pyridine N-oxides) or a chelating group at the C2 position can direct metallation to the C2-H bond.[14]
-
For C3-Functionalization: A directing group at the C2 position (e.g., amides, picolinamides) can form a stable metallacycle that positions the catalyst to activate the C3-H bond.[15]
-
For C4-Functionalization: This is often the most challenging. Strategies include using removable blocking groups at C2/C6 combined with electronic activation or employing specialized ligand/catalyst systems that override the intrinsic C2 preference.[16] A recently developed Ni-Al heterobimetallic catalyst has shown promise for C3-alkenylation.[15]
-
Workflow for Optimizing C-H Functionalization Regioselectivity
Caption: Decision tree for troubleshooting regioselectivity in pyridine C-H functionalization.
Frequently Asked Questions (FAQs)
Q4: What are the fundamental principles governing regioselectivity in pyridine synthesis?
Regioselectivity in pyridine synthesis is primarily governed by the interplay of electronic and steric factors of the reactants and intermediates.
-
Electronic Effects: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient, particularly at the α (C2/C6) and γ (C4) positions. This dictates the sites of nucleophilic vs. electrophilic attack. In nucleophilic additions to activated pyridinium salts, for instance, attack often occurs at C2 or C4.[17]
-
Steric Hindrance: The size of the substituents on the precursor molecules can block certain reaction sites, directing reactants to less crowded positions. This is a key principle in many transition-metal-catalyzed reactions where bulky ligands are used to control access to the pyridine ring.[11][18]
-
Reaction Mechanism: The specific mechanism of the chosen synthetic route is paramount.
-
Cycloadditions: In Diels-Alder type reactions (e.g., with 1,2,4-triazines), the regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the diene and dienophile.[19] Using Lewis acids or directing groups can alter these interactions to favor a specific isomer.[19]
-
Condensations (Hantzsch, Bohlmann-Rahtz): As discussed, the regiochemistry is determined by which fragments form the initial C-C bonds. Controlling the sequence of bond formation is key to achieving a single regioisomer.[5][8]
-
Metal-Catalyzed Cycloadditions ([2+2+2]): In the co-cyclization of alkynes and nitriles, regioselectivity can be challenging with unsymmetrical alkynes.[20][21] The outcome depends on how the cobaltacyclopentadiene intermediate forms and which alkyne inserts first. Intramolecular versions of this reaction, using diynes, offer much better control.[22]
-
Q5: How can I synthesize a 2,4-disubstituted pyridine without getting the 2,6-isomer?
This is a classic challenge. The C2 and C6 positions are electronically similar, making them difficult to differentiate.
Strategy 1: Synthesis from Acyclic Precursors
A modified Bohlmann-Rahtz or related condensation approach can provide excellent control. For example, a three-component coupling sequence has been developed that assembles di- through penta-substituted pyridines with complete regiochemical control, avoiding the symmetry issues of other methods.[20]
Strategy 2: Functionalization of a Pre-existing Pyridine
-
Start with a 2-substituted pyridine.
-
Direct functionalization to the C4 position. This can be achieved by:
-
Blocking the C6 position: If the C2 substituent is also at C6 (e.g., 2,6-lutidine), you can activate the C4 methyl group for subsequent chemistry.
-
Using a C4-directing reaction: The Minisci reaction (a radical alkylation) can sometimes favor the C4 position, but often gives mixtures.[16] A more robust method involves installing a temporary blocking group that directs a Minisci-type alkylation to C4, after which the group is removed.[16]
-
Pyridyne Chemistry: Generation of a 2-substituted-3,4-pyridyne intermediate followed by trapping with a nucleophile can lead to 2,4-disubstituted products. The regioselectivity of the nucleophilic addition can be controlled by the electronic nature of the substituent at C2.[23]
-
Protocol: Regioselective C4-Alkylation via a Removable Blocking Group This protocol is adapted from the work of MacMillan and coworkers, demonstrating a practical approach to C4-alkylation.[16]
Step 1: Installation of the Blocking Group
Caption: Workflow for blocking C2/C6 positions of pyridine.
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add maleic anhydride (1.1 equiv).
-
Heat the reaction mixture (e.g., at 80-100 °C) until the formation of the N-acylpyridinium betaine is complete (monitor by TLC or LC-MS). This intermediate effectively blocks the C2 and C6 positions from radical attack.
Step 2: C4-Selective Minisci Reaction
Caption: C4-selective radical alkylation of the blocked pyridine.
-
To the solution containing the blocked pyridine, add the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Heat the reaction at 50-70 °C for 2-4 hours. The reaction generates an alkyl radical which selectively attacks the C4 position.[16]
Step 3: Removal of the Blocking Group
-
After cooling the reaction, add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or heat with a nucleophile (e.g., hydrazine) to effect a retro-Michael type reaction that removes the blocking group.
-
Work up the reaction and purify by column chromatography to isolate the desired C4-alkylated pyridine.
This strategy effectively circumvents the inherent reactivity of the pyridine ring to achieve a challenging and valuable substitution pattern.
References
-
Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 9(10), 1987-1990. [Link]
- Comins, D. L., & Dehghani, A. (1992). Regioselective addition of Grignard reagents to N-acylpyridinium salts. A new method for the synthesis of 2- and 4-alkyl(aryl)pyridines. Tetrahedron Letters, 33(42), 6299-6302.
- Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). A general and regioselective synthesis of arylboronates and silanes by iridium-catalyzed C-H borylation of arenes.
- BenchChem. (2025).
-
Boger, D. L. (1986). Diels-Alder reactions of heterodienes. Chemical Reviews, 86(5), 781-793. [Link]
- Katritzky, A. R., & Fan, W. Q. (1992). The Hantzsch pyridine synthesis: an overview. Heterocycles, 34(11), 2179-2227.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). One-pot Bohlmann–Rahtz pyridine synthesis. Tetrahedron Letters, 43(46), 8331-8334.
- McNally, A., et al. (2019).
-
Cai, J., et al. (2022). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 20, 7391-7404. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(27), 10186-10189.
- Sarpong, R., et al. (2018). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Organic Letters, 20(15), 4561-4565.
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
- Pearson Education. (2024). EAS Reactions of Pyridine. Pearson+.
- Daugulis, O., & Zaitsev, V. G. (2005). Pd-Catalyzed Arylation of Pyridine N-Oxides.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Yu, J.-Q., et al. (2016). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 138(49), 15833-15836.
- Hilt, G. (2005). Cobalt-Catalyzed [2+2+2] Cycloadditions for the Synthesis of Pyridines.
- Ackermann, L. (2015). Pyridine/pyrimidine groups in C−H activation.
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
- Baran, P. S., et al. (2015). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(41), 13416-13427.
- Lo, C.-Y., & Chen, C.-T. (2011). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 16(8), 6476-6504.
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097. [Link]
-
ResearchGate. (n.d.). Pyridine as removable directing group. Effect of the substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
- Joule, J. A., & Smith, G. F. (2015). Heterocyclic Chemistry. John Wiley & Sons.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Joechem.io. (2020). EAS Reactions with Pyridine. [Link]
- Morressier. (2019).
- MacMillan, D. W. C., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(3), 1135-1140.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 15. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
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- 21. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 23. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reaction Selectivity with 2-Isopropoxy-6-(trifluoromethyl)pyridine
Welcome to the technical support center for 2-Isopropoxy-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for enhancing the selectivity of reactions involving this versatile building block. Our focus is on providing practical, field-tested insights to overcome common challenges in the functionalization of this electron-rich yet sterically hindered pyridine derivative.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its two key substituents: the electron-donating isopropoxy group and the strongly electron-withdrawing trifluoromethyl group. The isopropoxy group, an ortho-, para-director, activates the pyridine ring towards electrophilic attack, primarily at the C3 and C5 positions. Conversely, the trifluoromethyl group is a meta-director and deactivates the ring. This unique electronic profile, combined with the steric bulk of the isopropoxy group, dictates the regioselectivity of various transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most probable site for electrophilic aromatic substitution on this compound?
A1: Electrophilic aromatic substitution (EAS) on this compound is expected to occur predominantly at the C5 position . The isopropoxy group is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the C3 and C5 positions. However, the strongly deactivating trifluoromethyl group at C6 makes the adjacent C5 position the most electron-rich and sterically accessible site for electrophilic attack.[1]
Q2: I am observing a mixture of C3 and C5 isomers in my electrophilic substitution reaction. How can I improve the selectivity for the C5 position?
A2: Achieving high regioselectivity between the C3 and C5 positions can be challenging. To favor C5 substitution, consider the following:
-
Sterically Bulky Electrophiles: Employing a bulkier electrophile can increase the preference for the less sterically hindered C5 position.
-
Lewis Acid Catalysis: The choice of Lewis acid can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to modulate the reactivity of the electrophile.
-
Solvent Effects: The polarity of the solvent can impact the transition state energies for attack at C3 and C5. A solvent screen is recommended.
Q3: Is nucleophilic aromatic substitution (SNAr) a viable strategy for functionalizing this molecule?
A3: Nucleophilic aromatic substitution on the pyridine ring itself is generally difficult due to the presence of the electron-donating isopropoxy group. However, if a good leaving group (e.g., a halide) is present at the C4 position, nucleophilic attack at that position would be favored due to activation by the adjacent nitrogen and the trifluoromethyl group.[2][3]
Q4: Can I perform a Directed ortho-Metalation (DoM) on this compound?
A4: Yes, Directed ortho-Metalation is a promising strategy for the functionalization of the C3 position. The isopropoxy group can act as a directing metalation group (DMG), guiding an organolithium base to deprotonate the adjacent C3 position.[4][5][6][7][8] Subsequent quenching with an electrophile will introduce a substituent at this site. Careful control of temperature is crucial to prevent side reactions.
Q5: What are the expected challenges when performing a DoM reaction on this substrate?
A5: Potential challenges include:
-
Competitive Deprotonation: The acidity of the benzylic protons on the isopropoxy group could lead to competitive deprotonation. Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this.
-
Ring Opening: Pyridine rings can be susceptible to nucleophilic attack and ring opening by strong organolithium reagents. Performing the reaction at very low temperatures (e.g., -78 °C) is essential.
-
Poor Solubility: The substrate may have limited solubility in common ethereal solvents at low temperatures. A co-solvent or a more polar solvent like THF may be necessary.
Troubleshooting Guides
Problem 1: Low Yield in Electrophilic Bromination
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple unidentified byproducts.
-
Desired C5-bromo product is obtained in less than 30% yield.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Activation | Increase the amount of Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) incrementally. | The electron-withdrawing trifluoromethyl group deactivates the ring, requiring stronger conditions for electrophilic substitution. |
| Decomposition of Starting Material | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | The pyridine nitrogen can coordinate with the Lewis acid, potentially leading to decomposition at elevated temperatures. |
| Radical Side Reactions | Add a radical scavenger (e.g., BHT) to the reaction mixture. | Bromination reactions can sometimes proceed through radical pathways, leading to a loss of selectivity. |
| Incorrect Work-up Procedure | Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. | Residual bromine can lead to the formation of poly-brominated byproducts during work-up and purification. |
Problem 2: Lack of Regioselectivity in Directed ortho-Metalation (DoM)
Symptoms:
-
A mixture of C3-substituted product and starting material is recovered.
-
Evidence of deprotonation at the isopropoxy group (e.g., from quenching with D₂O).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Base is Not Hindered Enough | Switch from n-BuLi to a more sterically hindered base like LDA or LiTMP. | A hindered base will preferentially deprotonate the more accessible C3 position over the benzylic protons of the isopropoxy group. |
| Incorrect Reaction Temperature | Maintain a strict reaction temperature of -78 °C during the lithiation step. | Warmer temperatures can lead to loss of regioselectivity and potential side reactions like nucleophilic addition to the pyridine ring. |
| Insufficient Reaction Time | Increase the reaction time for the lithiation step before adding the electrophile. | Incomplete deprotonation will result in a lower yield of the desired product. Monitor the reaction by taking small aliquots and quenching with D₂O to assess the extent of lithiation. |
| Premature Quenching | Ensure the electrophile is added slowly at -78 °C and the reaction is allowed to warm to room temperature gradually. | Rapid warming can lead to decomposition of the lithiated intermediate. |
Experimental Protocols
Protocol 1: C5-Selective Nitration
This protocol provides a general guideline for the selective nitration of this compound at the C5 position.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid (1.0 eq).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Selective Lithiation and Silylation
This protocol outlines a procedure for the directed ortho-metalation at the C3 position followed by quenching with an electrophile, trimethylsilyl chloride.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.2 eq) to the THF.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the pyridine solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Slowly add TMSCl (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Reaction selectivity of this compound.
References
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]
-
ortho metalation - Andrew G Myers Research Group. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. [Link]
-
Directed (ortho) Metallation. [Link]
-
Directed ortho metalation - Grokipedia. [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
Selective Trifluoromethylation of Pyridines - ChemistryViews. [Link]
-
Catalytic C-H Functionalization. [Link]
-
Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? - Quora. [Link]
-
meta‐Selective C−H Functionalization of Pyridines | Request PDF - ResearchGate. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. [Link]
-
Challenges in the functionalization of pyridines. - ResearchGate. [Link]
-
C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. grokipedia.com [grokipedia.com]
Navigating the Spectral Maze: A Troubleshooting Guide to NMR Peak Assignments for 2-Isopropoxy-6-(trifluoromethyl)pyridine
Technical Support Center
Welcome, researchers, scientists, and drug development professionals. This guide, crafted from the perspective of a Senior Application Scientist, provides in-depth troubleshooting for the nuclear magnetic resonance (NMR) peak assignments of 2-isopropoxy-6-(trifluoromethyl)pyridine. We move beyond simple step-by-step instructions to explain the why behind experimental choices, ensuring a robust and self-validating approach to your spectral analysis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected complexity in my ¹H NMR spectrum. Why are the aromatic protons not simple doublets?
A1: The complexity arises from long-range couplings between the protons and the trifluoromethyl (-CF₃) group. While you would expect to see three distinct aromatic protons, their multiplicities will be more complex than simple doublets or triplets due to through-space or through-bond couplings with the fluorine atoms. Specifically, you should anticipate observing nJ-HF couplings (where n is the number of bonds), which can extend over four or even five bonds.[1][2][3] These small couplings can lead to multiplets that appear as broad or complex patterns.
-
Troubleshooting Steps:
-
Optimize Resolution: Ensure the spectrometer is well-shimmed to resolve these small coupling constants.
-
¹⁹F Decoupling: The most direct way to confirm that the complexity is due to H-F coupling is to run a ¹H experiment with ¹⁹F decoupling. This will collapse the complex multiplets into the expected simpler patterns (e.g., doublets or doublet of doublets) arising from H-H couplings only.
-
2D NMR: Utilize a 2D COSY (Correlation Spectroscopy) experiment to definitively identify the H-H coupling network within the pyridine ring.
-
Q2: The chemical shift of my isopropoxy methine proton is further downfield than I anticipated. What could be the cause?
A2: The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring significantly influences the electronic environment of the entire molecule. The nitrogen atom and the -CF₃ group both pull electron density away from the ether oxygen, which in turn deshields the adjacent isopropoxy methine proton (-OCH (CH₃)₂), causing it to resonate at a lower field (higher ppm value) than a typical alkyl ether.
-
Causality: The deshielding effect is a combination of inductive effects from the electronegative oxygen and nitrogen atoms, and the powerful electron-withdrawing resonance and inductive effects of the -CF₃ group.
Q3: My ¹³C NMR spectrum shows a quartet for the -CF₃ carbon, but the other aromatic carbons also show splitting. Why?
A3: This is due to ¹³C-¹⁹F coupling. The carbon of the trifluoromethyl group will appear as a quartet due to the one-bond coupling (¹J-CF) with the three fluorine atoms.[4][5] Additionally, you will observe smaller couplings between the fluorine atoms and the other carbons in the pyridine ring over multiple bonds (nJ-CF, where n > 1).[5]
-
Expected Splitting Patterns:
-
C6 (attached to -CF₃): Will show a quartet with a large ¹J-CF coupling constant.
-
C5 and C-ipso (of isopropoxy): Will likely show smaller quartet or more complex multiplet patterns due to two- and three-bond C-F couplings.
-
Other aromatic carbons: May also exhibit small couplings to the fluorine atoms.
-
Q4: The integration of my aromatic region doesn't seem to add up to the expected number of protons. What's wrong?
A4: Several factors can lead to inaccurate integration in ¹H NMR:
-
Peak Overlap: If aromatic signals are overlapping with each other or with impurity peaks, the integration will be skewed.
-
Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction can lead to significant integration errors.
-
Relaxation Delays: If the relaxation delay (d1) is too short, protons with longer relaxation times (T₁) may not fully relax between pulses, leading to lower signal intensity and inaccurate integration. Aromatic protons, especially those without direct proton neighbors, can have longer T₁ values.
-
Troubleshooting Steps:
-
Optimize Phasing and Baseline: Carefully reprocess the spectrum to ensure proper phasing and a flat baseline.
-
Increase Relaxation Delay: Increase the d1 value (e.g., to 5 times the longest T₁ value, or a default of 30 seconds for a more robust quantitative experiment) to ensure full relaxation of all protons.
-
Change Solvent: As a last resort, changing the NMR solvent might shift the peaks enough to resolve any overlap.[6]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting NMR peak assignments for this compound.
Caption: A logical workflow for NMR peak assignment.
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set a spectral width that encompasses the expected chemical shifts (approx. 0-10 ppm).
-
Use a relaxation delay (d1) of at least 2 seconds for qualitative analysis.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Set a spectral width of approximately 0-200 ppm.
-
2D NMR Experiments for Structural Elucidation
For unambiguous assignments, a suite of 2D NMR experiments is highly recommended.[7][8][9][10][11]
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Procedure: Run a standard gradient-selected COSY experiment. Cross-peaks will appear between coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).[10][11]
-
Procedure: Run a standard gradient-selected HMBC experiment. Cross-peaks will show correlations between protons and carbons that are not directly bonded, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Expected NMR Data Summary
The following table provides an estimation of the expected chemical shifts and coupling patterns for this compound in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.[12][13][14][15][16][17]
| Assignment | ¹H Chemical Shift (ppm) | Expected Multiplicity | ¹³C Chemical Shift (ppm) | Expected ¹³C-¹⁹F Coupling |
| H-3 | ~7.0-7.4 | d or dd | ~110-120 | Small JCF |
| H-4 | ~7.6-8.0 | t or ddd | ~135-145 | Small JCF |
| H-5 | ~6.8-7.2 | d or dd | ~115-125 | Small JCF |
| -OCH(CH₃)₂ | ~5.2-5.6 | septet | ~70-75 | - |
| -OCH(CH ₃)₂ | ~1.3-1.5 | d | ~21-23 | - |
| C-2 | - | - | ~160-165 | Small JCF |
| C-6 | - | - | ~145-155 (q) | Large ¹JCF |
| -CF₃ | - | - | ~120-125 (q) | Large ¹JCF |
Advanced Troubleshooting: The Power of ¹⁹F NMR
Do not neglect the utility of ¹⁹F NMR spectroscopy. It is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment.[18][19]
-
¹⁹F NMR Spectrum: You should observe a single signal for the -CF₃ group. The chemical shift will be in the characteristic range for a trifluoromethyl group attached to an aromatic ring.[20][21]
-
¹H Coupled ¹⁹F NMR: This experiment will show the couplings between the fluorine atoms and the protons in the molecule, providing a direct measurement of the nJ-HF coupling constants.
Logical Relationships in 2D NMR
The following diagram illustrates how different 2D NMR experiments are interconnected to provide a complete structural picture.
Caption: Interconnectivity of 2D NMR experiments.
By systematically applying these troubleshooting strategies and advanced NMR techniques, you can confidently and accurately assign the ¹H and ¹³C NMR spectra of this compound, ensuring the integrity of your research and development efforts.
References
- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (URL not available)
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Journal of the American Chemical Society. [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. [Link]
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (URL not available)
-
Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. ACS Publications. [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL not available)
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]
-
2D NMR Experiments - HETCOR. Nanalysis. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
-
Coupling of Protons with Fluorine. ResearchGate. [Link]
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL not available)
- Supporting Inform
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- 19Flourine NMR. (URL not available)
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
- NMR Chemical Shifts. (URL not available)
- NMR Chemical Shifts. (URL not available)
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
19F NMR Reference Standards. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]
-
Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. National Institutes of Health. [Link]
-
Lecture 3: Coupling Constants. Eugene E. Kwan. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Computational Prediction of the 1H and 13C NMR. Amanote Research. [Link]
- 13-C NMR Chemical Shift Table.pdf. (URL not available)
- FLOURINE COUPLING CONSTANTS. (URL not available)
-
Chemical shifts. UCL. [Link]
- Fluorine NMR. (URL not available)
-
2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]
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- 20. 19F [nmr.chem.ucsb.edu]
- 21. colorado.edu [colorado.edu]
Technical Support Center: Navigating the Reactivity of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Isopropoxy-6-(trifluoromethyl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its low reactivity in various chemical transformations. By understanding the underlying electronic and steric factors, and employing optimized protocols, you can significantly improve reaction outcomes and accelerate your research.
Understanding the Challenge: A Molecule of Contrasting Influences
The low reactivity of this compound stems from a combination of steric and electronic effects. The bulky isopropoxy group at the 2-position sterically hinders the approach of reagents to the nitrogen atom and the adjacent reaction sites.[1][2] Electronically, while the trifluoromethyl group is strongly electron-withdrawing, making the pyridine ring electron-deficient and theoretically more susceptible to nucleophilic attack, the isopropoxy group is electron-donating by resonance, which can partially counteract this effect. This unique electronic profile can complicate reactions that rely on a highly electron-deficient ring.
This guide will walk you through common problematic reactions and provide actionable solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of factors:
-
Steric Hindrance: The isopropoxy group can impede the approach of the palladium catalyst and the boronic acid coupling partner.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3]
-
Difficult Oxidative Addition: The electron-donating nature of the isopropoxy group can make the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide) the rate-limiting step.[4]
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Q2: I'm struggling with the Buchwald-Hartwig amination of a halo-substituted this compound. What are the likely causes?
Similar to Suzuki couplings, Buchwald-Hartwig aminations of this substrate can be challenging. The primary culprits are:
-
Catalyst Poisoning: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[3]
-
Steric Hindrance: The bulky isopropoxy group can hinder the approach of the amine nucleophile.
-
Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow for sterically demanding substrates.
Key Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).[1][5] | These ligands accelerate oxidative addition and reductive elimination while sterically shielding the palladium center from coordination by the pyridine nitrogen. |
| Palladium Precatalyst | Employ modern, air-stable precatalysts (e.g., G2, G3, G4 palladacycles).[3] | These precatalysts are highly active and facilitate the formation of the active Pd(0) species. |
| Base | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.[6] | A strong base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[7] | These solvents are compatible with the strong bases used and can help to solubilize the reactants. |
| Temperature | Reactions may require elevated temperatures (e.g., 80-120 °C). | Increased temperature can help to overcome the activation energy barrier for the oxidative addition and reductive elimination steps. |
Q3: Is direct C-H activation a viable strategy for functionalizing this compound?
Direct C-H activation can be a powerful tool, but its success with this substrate is highly dependent on the directing group and the reaction conditions. The inherent electronic properties of the substituted pyridine ring will influence the regioselectivity of the C-H activation.[8][9]
-
Challenges: The isopropoxy group may not be a strong enough directing group for certain C-H activation catalysts. The trifluoromethyl group strongly deactivates the ring, making C-H activation more difficult.
-
Potential Strategies:
-
Iridium-catalyzed borylation: This can be a mild and effective way to introduce a boronic ester at a C-H position, which can then be used in subsequent cross-coupling reactions.[10]
-
Ruthenium-catalyzed C-H trifluoromethylation: For introducing additional trifluoromethyl groups, radical-based methods have shown promise on electron-deficient heterocycles.[11][12]
-
Troubleshooting Guides: Detailed Protocols and Methodologies
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Bromo-2-Isopropoxy-6-(trifluoromethyl)pyridine
This protocol is a starting point for the coupling of a bromo-substituted this compound with an arylboronic acid.
Reaction Workflow
Caption: Step-by-step workflow for an optimized Suzuki-Miyaura coupling.
Detailed Steps:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-2-isopropoxy-6-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Overcoming Low Reactivity in Metalation Reactions
For functionalization at positions other than those bearing a leaving group, directed ortho-metalation (DoM) can be a powerful strategy. However, the isopropoxy group is only a moderately strong directing group.[13]
Key Considerations for Lithiation:
-
Choice of Base: For substrates prone to nucleophilic addition, a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is preferred over n-butyllithium.[13][14]
-
Temperature: Lithiation reactions should be performed at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Solvent: Anhydrous THF or diethyl ether are common solvents for these reactions.
Metalation and Electrophilic Quench Workflow
Caption: General workflow for directed ortho-metalation and electrophilic quench.
References
- Gellman, S. H. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Accounts of Chemical Research, 49(12), 2765-2774.
- Campeau, L.-C., & Fagnou, K. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(11), 3566-3567.
- Li, B., et al. (2022). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines.
-
ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. Retrieved from [Link]
- Espinet, P., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics, 35(20), 3613-3625.
- Majumdar, N., et al. (2021).
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1427-1430.
- Knochel, P. (2011). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
-
Fraser, C. L. (n.d.). Bipyridine. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Singh, K., & Singh, S. (2015).
- Singh, K., & Singh, S. (2014).
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(11), 3684-3688.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chopra, H. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
- Tritto, I., et al. (2023).
- Ramnial, T., et al. (2014). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 421, 488-494.
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Ozerov, O. V., & Shih, W.-C. (2017). Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. Journal of the American Chemical Society, 139(48), 17297-17300.
- Morken, J. P., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Roisnel, T., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Chemistry – A European Journal, 16(12), 3827-3837.
-
University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
- Dehaen, W., et al. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(12), 1673.
- Deady, L. W., & Still, I. W. J. (1975). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
- Fors, B. P., et al. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. Chemical Science, 10(23), 5995-6000.
- Knochel, P., et al. (2013). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Love, J. A., & Ball, N. D. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 565-573.
- Ozerov, O. V. (2018). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science, 9(21), 4878-4886.
-
ResearchGate. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]
-
PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho-lithiation driven one-pot synthesis of quinazolines via [2+2+2] cascade annulation of halofluorobenzenes with nitriles. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
- Sarpong, R., & Hein, J. E. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.
Sources
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- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Modern Drug Discovery
This guide provides an in-depth comparison of 2-Isopropoxy-6-(trifluoromethyl)pyridine against other relevant heterocyclic building blocks. We will explore its physicochemical properties, reactivity, and performance in key synthetic transformations, supported by experimental data and mechanistic insights to inform your selection process in complex synthetic campaigns.
Introduction: The Strategic Value of Trifluoromethylpyridines
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical and pharmacokinetic properties.[1] The trifluoromethyl (CF3) group, in particular, is a powerful substituent known for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity, which can improve membrane permeability and binding affinity.[2] When appended to a pyridine scaffold, a privileged heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of properties.[3]
This compound emerges as a particularly interesting building block. The 2,6-substitution pattern on the pyridine ring, featuring a strongly electron-withdrawing CF3 group and a moderately electron-donating, sterically demanding isopropoxy group, creates a unique electronic and steric environment. This guide will dissect the implications of this structure on the molecule's utility and compare it to other commonly used building blocks.
Physicochemical Properties: A Comparative Analysis
The choice of a building block is frequently dictated by its ability to impart desirable physicochemical properties to the final molecule. The trifluoromethyl group is a known bioisostere for chlorine but offers distinct electronic properties.[2] The interplay of the CF3 and isopropoxy groups in our target molecule results in a balanced profile.
| Building Block | Molecular Weight ( g/mol ) | XLogP3 (Computed) | Key Physicochemical Features |
| This compound | 205.18[4] | ~2.9-3.5* | Strong electron-withdrawing CF3 group enhances metabolic stability; Isopropoxy group adds lipophilicity and steric bulk.[2] |
| 2-Fluoro-6-(trifluoromethyl)pyridine | 165.09[5] | 2.2[5] | Fluorine acts as a polar handle and a leaving group for SNAr; lower lipophilicity than the isopropoxy analogue. |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | 163.10[6] | 1.23[6] | The hydroxyl group offers a reactive handle for further functionalization but also introduces polarity and potential for hydrogen bonding. |
| 2-Chloro-6-(trifluoromethyl)pyridine | 181.54 | 2.6 | A common building block for cross-coupling; the chloro group is a good leaving group but less reactive than bromo or iodo analogues. |
| Benzotrifluoride | 146.11 | 3.0[3] | A non-heterocyclic analogue; lacks the pyridine nitrogen which can be crucial for hydrogen bonding or altering pKa.[] |
Note: XLogP3 for the parent compound is not directly available in the provided search results; this value is an educated estimate based on related structures like 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine (XLogP3 = 3.5)[8] and the general contribution of the isopropoxy group.
The data suggests that this compound is a moderately lipophilic building block. The CF3 group's high electronegativity can lower the pKa of the pyridine nitrogen, reducing basicity and potentially avoiding off-target interactions with aminergic receptors.
Synthetic Utility and Reactivity in Suzuki-Miyaura Cross-Coupling
A building block's value is measured by its accessibility and its reliable performance in robust, versatile reactions. The Suzuki-Miyaura cross-coupling is a paramount C-C bond-forming reaction in drug discovery. The efficacy of a pyridine-based building block in this reaction is heavily influenced by the electronic nature of the ring and the identity of the leaving group.
While this compound itself does not have a leaving group for direct coupling, it is commonly derived from or used to create precursors like 2-halo-6-(trifluoromethyl)pyridines. For this guide, we will compare the performance of a key precursor, 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine , against other building blocks in a standardized Suzuki-Miyaura coupling reaction. The presence of the electron-withdrawing CF3 group is expected to enhance the reactivity of the C-I bond towards oxidative addition in the palladium catalytic cycle.
The following workflow outlines a comparative study for the Suzuki-Miyaura reaction.
Caption: Standardized workflow for comparing building block efficacy in Suzuki-Miyaura coupling.
Based on established principles of palladium-catalyzed cross-coupling, the following results can be anticipated.[9][10]
| Electrophilic Partner | Leaving Group | Relative Reactivity | Expected Yield | Rationale |
| 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine | Iodo | Very High | >90% | The C-I bond is highly susceptible to oxidative addition. The electron-withdrawing CF3 group further activates the ring. |
| 2-Bromo-6-(trifluoromethyl)pyridine | Bromo | High | 75-85% | C-Br bond activation is efficient but generally slower than C-I. The CF3 group ensures good reactivity.[9] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Chloro | Moderate | 40-60% | C-Cl bond activation is challenging and often requires specialized ligands and harsher conditions.[9] |
| 2-Triflate-6-(trifluoromethyl)pyridine | Triflate | Very High | >90% | The triflate group is an excellent leaving group, comparable in reactivity to iodide, making it a viable alternative.[10] |
Mechanistic Insights: Why Structure Matters
The superior performance of iodo- and triflate-substituted pyridines is rooted in the mechanism of the Suzuki-Miyaura reaction. The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key influencing factors.
-
Expertise & Causality : The choice of an iodo-precursor for this compound is a strategic one. The bond dissociation energy of C-I is significantly lower than C-Br or C-Cl, facilitating the oxidative addition step. The potent electron-withdrawing effect of the C6-trifluoromethyl group further polarizes the C4-I bond, making the carbon atom more electrophilic and accelerating the palladium insertion. While the C2-isopropoxy group is sterically bulky, its position relative to the C4-reacting center minimizes interference with the catalytic cycle, allowing for efficient coupling.
Experimental Protocols
The following protocols are provided as a self-validating, reproducible standard for laboratory use.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine
Materials:
-
4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane (to achieve 0.1 M concentration)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine, phenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane via syringe to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion and Recommendations
This compound, and its halo-derivatives, represent highly effective and versatile building blocks in medicinal chemistry.
Key Advantages:
-
Tunable Properties: The combination of the CF3 and isopropoxy groups provides a unique balance of metabolic stability, lipophilicity, and modulated basicity.
-
High Reactivity in Cross-Coupling: When functionalized with an appropriate leaving group (e.g., iodine or a triflate), the electron-deficient nature of the ring ensures high yields and fast reaction rates in Suzuki-Miyaura couplings.
-
Vector for Further Functionalization: The pyridine nitrogen and the aromatic ring itself can be subjected to further chemical transformations.
Considerations:
-
Cost and Availability: As a specialized building block, it may be more expensive than simpler alternatives like chloro- or hydroxypyridines.
-
Steric Influence: The isopropoxy group, while often beneficial, can present steric challenges in certain reactions, such as those requiring functionalization at the C3 position.
For researchers aiming to synthesize complex molecules where metabolic stability and specific electronic properties are paramount, this compound is a superior choice. Its predictable and robust performance in cornerstone reactions like the Suzuki-Miyaura coupling justifies its use in demanding drug discovery programs.
References
-
Tsukamoto M, et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 160-175. [Link]
-
Carreño, M. C., & González-López, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3283. [Link]
-
Scilit (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
PubChem (2024). 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Feng, P., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4969-4973. [Link]
-
Feng, P., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PubMed. [Link]
-
ResearchGate (Date not available). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Huimeng Bio-tech (Date not available). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech. [Link]
-
PubChem (2024). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
CP Lab Safety (Date not available). This compound, 96% Purity, C9H10F3NO, 5 grams. CP Lab Safety. [Link]
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- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 8. 4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine | C9H9F3INO | CID 177686868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2-Isopropoxy-6-(trifluoromethyl)pyridine
Introduction: The Imperative for a Validated Analytical Method
In the landscape of pharmaceutical development, 2-Isopropoxy-6-(trifluoromethyl)pyridine serves as a crucial intermediate. The purity and stability of such key building blocks are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity for ensuring product consistency and integrity.
This guide presents a comprehensive validation of a newly developed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As your Senior Application Scientist, I will not only detail the procedural steps but also elucidate the scientific rationale behind the methodological choices, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, providing a framework for implementing and verifying the performance of this analytical procedure.
Method Development Rationale: A Logic-Driven Approach
The development of this analytical method was predicated on the physicochemical properties of this compound and related structures. Pyridine derivatives, particularly those with a trifluoromethyl group, are known to possess UV chromophores, making UV detection a suitable and sensitive choice.[3] The isopropoxy and trifluoromethyl moieties impart a degree of hydrophobicity, suggesting that reversed-phase chromatography would be an effective separation technique.
Our goal was to create a stability-indicating method, capable of separating the main analyte from potential degradation products and process-related impurities.[4][5] This necessitates a gradient elution to ensure adequate resolution of compounds with varying polarities. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules. A phosphate buffer was selected to maintain a consistent pH, thereby ensuring reproducible retention times.
Proposed Analytical Method: A Comparative Overview
The newly developed method is a gradient RP-HPLC method with UV detection. Below is a comparison of this method with a more traditional isocratic approach, highlighting the advantages of our chosen methodology.
| Parameter | New Stability-Indicating RP-HPLC Method | Alternative Isocratic HPLC Method | Justification for the New Method |
| Stationary Phase | C18, 2.7 µm particle size, 100 x 4.6 mm | C18, 5 µm particle size, 150 x 4.6 mm | Smaller particle size provides higher efficiency and better resolution. |
| Mobile Phase | A: 0.01 M Potassium Phosphate (pH 3.0) B: Acetonitrile | 60:40 Acetonitrile:Water | Gradient elution allows for the separation of a wider range of polar and non-polar impurities, which is critical for a stability-indicating method. |
| Elution Mode | Gradient | Isocratic | An isocratic method may not effectively separate all potential degradation products from the main peak. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 265 nm | UV at 265 nm | Wavelength selected based on the UV absorbance maxima of similar trifluoromethylpyridine derivatives. |
| Run Time | 20 minutes | 10 minutes | A longer run time is necessary to ensure the elution of any late-eluting degradation products. |
Experimental Workflow for Method Validation
The validation of this analytical method was conducted in accordance with ICH Q2(R1) guidelines.[1][2] The following diagram illustrates the logical workflow of the validation process.
Caption: Logical workflow for the validation of the analytical method.
Detailed Validation Protocols and Results
The following sections provide a detailed account of the validation experiments and the corresponding acceptance criteria.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. A solution of this compound was subjected to various stress conditions to induce degradation.
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Expose aliquots of this solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method.
Results:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak observed. |
| Base Hydrolysis | ~25% | Two major degradation peaks observed. |
| Oxidative Degradation | ~10% | One minor degradation peak observed. |
| Thermal Degradation | <5% | No significant degradation. |
| Photolytic Degradation | ~8% | One minor degradation peak observed. |
In all cases, the degradation product peaks were well-resolved from the main analyte peak, demonstrating the specificity and stability-indicating capability of the method.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Prepare a series of five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each standard in triplicate and plot the mean peak area against the concentration.
Results:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| y-intercept | Close to zero | Should not be significantly different from zero. |
| Range | 0.05 - 0.15 mg/mL | Established by the linearity data. |
The excellent correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.
Accuracy (Recovery Studies)
Accuracy was determined by spiking a placebo matrix with known amounts of this compound at three different concentration levels.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at 80%, 100%, and 120% of the target concentration.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Results:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.8% | 98.0% - 102.0% |
| 100% | 100.5% | 0.5% | 98.0% - 102.0% |
| 120% | 99.8% | 0.6% | 98.0% - 102.0% |
The high recovery rates demonstrate the accuracy of the method for the quantification of the analyte.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Protocol:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Results:
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.4% | ≤ 2.0% |
| Intermediate Precision | 0.7% | ≤ 2.0% |
The low relative standard deviation values indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the slope of the calibration curve from the linearity study.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
σ = standard deviation of the response
-
S = slope of the calibration curve
-
Results:
| Parameter | Result |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
These results demonstrate the high sensitivity of the method.
Robustness
The robustness of the method was evaluated by intentionally varying key method parameters and observing the effect on the results.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a standard solution under each of the modified conditions.
Results: No significant changes in peak area, retention time, or resolution were observed, indicating that the method is robust within the tested parameter ranges.
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.
Protocol:
-
Inject a standard solution five times before starting any sample analysis.
-
Calculate the system suitability parameters.
Results:
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| % RSD of Peak Area | 0.5% | ≤ 2.0% |
All system suitability parameters were well within the acceptable limits.
Conclusion: A Validated Method Ready for Implementation
The newly developed RP-HPLC method for the analysis of this compound has been successfully validated in accordance with ICH guidelines. The method has been proven to be specific, linear, accurate, precise, sensitive, and robust. Its stability-indicating nature makes it particularly suitable for the analysis of stability samples and for routine quality control in a pharmaceutical setting. This comprehensive guide provides the necessary framework and supporting data for the confident implementation of this analytical procedure.
References
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 10, 2026, from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment. Retrieved January 10, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 10, 2026, from [Link]
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023, September 25). Impactfactor. Retrieved January 10, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 10, 2026, from [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Retrieved January 10, 2026, from [Link]
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015, October 13). ResearchGate. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
-
4-Iodo-2-isopropoxy-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
Sources
A Comparative Guide to the Spectroscopic Confirmation of 2-Isopropoxy-6-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively identify 2-Isopropoxy-6-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry.[1] We will move beyond rote procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The target molecule, this compound (CAS: 1255574-41-4), possesses a molecular formula of C₉H₁₀F₃NO and a molecular weight of 205.177 g/mol .[2][3] Its structure presents distinct features—an aromatic pyridine ring, an isopropoxy ether group, and a trifluoromethyl group—each generating a unique spectroscopic signature. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing these signatures against plausible alternatives to demonstrate analytical specificity.
The Analytical Workflow: A Holistic Approach
A multi-technique approach is essential for unequivocal structure elucidation. Each spectroscopic method provides a unique piece of the structural puzzle. The combination of these techniques creates a self-validating system where the data from one method corroborates the others.
Caption: Overall workflow for spectroscopic structure confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct protons, their electronic environments, and their proximity to neighboring protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.[4]
-
Acquisition: Acquire the spectrum at 298 K. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Expected ¹H NMR Data and Interpretation
The structure of this compound dictates a specific and predictable ¹H NMR spectrum.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-a (CH₃) | ~1.4 | Doublet (d) | ~6.2 | 6H | Six equivalent methyl protons split by the single methine proton (H-b). |
| H-b (CH) | ~5.4 | Septet (sept) | ~6.2 | 1H | Methine proton adjacent to oxygen, split into a septet by the six neighboring methyl protons. |
| H-4 | ~6.9 | Doublet (d) | ~8.0 | 1H | Aromatic proton ortho to the isopropoxy group, shifted upfield. Split by H-5. |
| H-5 | ~7.6 | Triplet (t) | ~8.0 | 1H | Aromatic proton split by its two neighbors, H-4 and H-6. |
| H-6 | ~7.2 | Doublet (d) | ~8.0 | 1H | Aromatic proton ortho to the electron-withdrawing CF₃ group. Split by H-5. |
Comparison with an Alternative: 2-Methoxy-6-(trifluoromethyl)pyridine
To appreciate the diagnostic power of ¹H NMR, let's compare the expected spectrum with that of a close structural analog, 2-Methoxy-6-(trifluoromethyl)pyridine.
| Feature | This compound | 2-Methoxy-6-(trifluoromethyl)pyridine | Diagnostic Difference |
| Alkoxy Protons | Septet (~5.4 ppm, 1H) and Doublet (~1.4 ppm, 6H) | Singlet (~4.0 ppm, 3H) [5] | The presence of a septet-doublet pattern is a definitive signature of the isopropoxy group, which is absent in the methoxy analog. |
| Aromatic Region | Three distinct signals (2 doublets, 1 triplet) | Three distinct signals (similar pattern) | While the aromatic patterns are similar, the key distinction lies in the alkoxy signals. |
This comparison demonstrates that ¹H NMR alone can unambiguously differentiate between these two closely related structures.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying spectral interpretation.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).[4]
-
Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.
Expected ¹³C NMR Data and Interpretation
Caption: Structure of this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Rationale |
| C-a (CH₃) | ~22 | Quartet | Aliphatic methyl carbons of the isopropoxy group. |
| C-b (CH) | ~72 | Doublet | Aliphatic methine carbon bonded to oxygen, significantly downfield. |
| C-4 | ~112 | Doublet | Aromatic carbon ortho to the ether group. |
| C-5 | ~139 | Doublet | Aromatic carbon para to both substituents. |
| C-3 | ~110 | Doublet | Aromatic carbon meta to the ether group. |
| C-2 | ~163 | Singlet | Aromatic carbon bearing the isopropoxy group, highly deshielded. |
| C-6 | ~147 | Quartet (q, J ≈ 35 Hz) | Aromatic carbon bonded to the CF₃ group, showing C-F coupling. |
| CF₃ | ~121 | Quartet (q, J ≈ 274 Hz) | Trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant.[5] |
The quartet multiplicity for the C-6 and CF₃ carbons, arising from coupling with the three fluorine atoms, is a key diagnostic feature confirming the presence and position of the trifluoromethyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Apply one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2930 | C-H Stretch | Aliphatic (Isopropoxy) C-H |
| 1600-1450 | C=C / C=N Stretch | Pyridine Ring |
| 1300-1100 | C-F Stretch (strong) | Trifluoromethyl (CF₃) |
| 1250-1000 | C-O Stretch | Aryl-Alkyl Ether |
The IR spectrum provides clear evidence for all major components of the molecule. The presence of strong C-F stretching bands is a hallmark of fluorinated compounds, while the combination of aromatic and aliphatic C-H and C-O stretches confirms the other key features. The spectrum of pyridine itself shows characteristic ring vibrations that would be present in the derivative.[6][7]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through its fragmentation pattern upon ionization.
Experimental Protocol
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate.
-
GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to ensure separation from any impurities.
-
MS Conditions: Use a standard EI energy of 70 eV. Scan a mass range of m/z 40-300.
Expected Mass Spectrum Data
The mass spectrum will provide the definitive molecular weight and a fragmentation pattern that acts as a molecular fingerprint.
| m/z Value | Ion | Interpretation |
| 205 | [M]⁺ | Molecular Ion Peak . Confirms the molecular weight of C₉H₁₀F₃NO. |
| 190 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group. |
| 162 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 136 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
The observation of the molecular ion at m/z 205 is the most critical piece of data from this experiment. It provides a direct and exact measure of the molecular mass, which must match the calculated value for the proposed structure. The fragmentation pattern further supports the assigned structure, with logical losses of the substituents. This is a standard technique for analyzing heterocyclic compounds.[8]
Conclusion
The structural confirmation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal spectroscopic methods. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the required functional groups (ether, CF₃, aromatic ring). Finally, mass spectrometry provides an exact molecular weight and a corroborating fragmentation fingerprint. This comprehensive, self-validating approach ensures the highest level of scientific integrity and is indispensable for research and development professionals.
References
-
Supporting Information for Aerobic C-N Bond Activation. The Royal Society of Chemistry. 9
-
Supporting Information for Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. The Royal Society of Chemistry. 4
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This compound Product Page. Sinfoo Biotech. Link
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This compound Product Page. CP Lab Safety. Link
-
2-Methoxy-6-(trifluoromethyl)pyridine Product Page. Sigma-Aldrich. Link
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Library of Medicine. Link
-
Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. Link
-
Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Link
-
This compound Datasheet. Pharmaffiliates. Link
-
Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. NASA Technical Reports Server. Link
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing). Link
-
This compound Product Page. Sigma-Aldrich. Link
-
General Information on Spectroscopic Techniques. Supporting Information, The Royal Society of Chemistry. 4
-
Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. Link
-
Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Link
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link
-
Supporting Information for Palladium-Catalyzed Decarbonylative C-H Arylation of Carboxylic Acids. American Chemical Society. 5
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A Comparative Guide to the Biological Activity of 2-Isopropoxy-6-(trifluoromethyl)pyridine Derivatives
Introduction: The Trifluoromethylpyridine Scaffold - A Privileged Structure in Modern Chemistry
In the landscape of agrochemical and pharmaceutical research, the trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, leading to a wide array of bioactive compounds. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—such as high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological efficacy and pharmacokinetic profile of a molecule.[1][2] When incorporated into a pyridine ring, these effects are further modulated, creating a versatile platform for discovering novel herbicides, insecticides, and fungicides.[1][3]
This guide provides a comparative analysis of the biological activities of 2-isopropoxy-6-(trifluoromethyl)pyridine and its derivatives. While direct public-domain data on the 2-isopropoxy variant is limited, we can infer and compare its potential activities by examining closely related 2-alkoxy and other substituted 6-(trifluoromethyl)pyridine analogues. This analysis is grounded in established structure-activity relationships (SAR) and experimental data from peer-reviewed literature, offering valuable insights for researchers in crop protection and drug discovery.
Herbicidal Activity: Targeting Key Plant Enzymes
Derivatives of 6-(trifluoromethyl)pyridine are prominent in the development of modern herbicides.[4][5] Their efficacy often stems from the inhibition of essential plant enzymes.
Structure-Activity Relationship (SAR) Insights
The nature of the substituent at the 2-position of the 6-(trifluoromethyl)pyridine ring is critical for herbicidal activity. While specific data for the 2-isopropoxy group is not extensively published, studies on analogous compounds reveal key trends:
-
Alkoxy and Aryloxy Substituents: The presence of an ether linkage at the 2-position is a common feature in many herbicidal pyridines. For instance, derivatives where this position is part of a larger aryloxyphenoxypropionate structure are known to inhibit acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid synthesis.[4]
-
Influence of the Trifluoromethyl Group: The -CF3 group at the 6-position is often essential for potent activity. SAR studies have shown that the presence of a trifluoromethyl group on the pyridine ring is crucial for the herbicidal effects of certain benzothiazol-2-one derivatives.[6][7] It significantly enhances the molecule's ability to inhibit target enzymes like protoporphyrinogen oxidase (PPO).[1]
-
Impact of Ester Groups: In related herbicidal scaffolds, carboxylic ester derivatives consistently exhibit superior herbicidal activity compared to amides or free acids.[6][7]
Based on these principles, a this compound core could be a valuable building block for novel herbicides, particularly those targeting ACCase or PPO. The isopropoxy group, being a small, lipophilic alkoxy substituent, would likely contribute favorably to the molecule's ability to penetrate plant tissues and bind to the target enzyme's active site.
Comparative Data for Related Herbicidal Pyridine Derivatives
To contextualize the potential efficacy, consider the data for other trifluoromethyl-containing herbicides:
| Compound Class | Target Weeds | Mechanism of Action (MoA) | Reported Efficacy | Reference |
| Phenylpyridine Derivatives | Broadleaf & Grass Weeds | PPO Inhibition | >80% inhibition at 37.5 g a.i./ha | [1] |
| Benzothiazol-2-one Pyridines | Broadleaf & Grass Weeds | Not specified | Potent activity at 1.0 mg/L | [6] |
| Pyridazine Derivatives | General Weeds | Bleaching | Excellent activity at 7.5 g a.i./ha | [8] |
Insecticidal Activity: A Broad Spectrum of Targets
The 6-(trifluoromethyl)pyridine moiety is also a cornerstone of many successful insecticides, including commercial products like sulfoxaflor and pyridalyl.[9] These compounds often target the nervous systems of insects.
Structure-Activity Relationship (SAR) Insights
The design of insecticidal TFMP derivatives often involves linking the pyridine core to another heterocyclic or aromatic ring system.
-
Multi-part Structures: Successful insecticidal molecules based on TFMP can often be deconstructed into several key fragments: the TFMP core, a linker, and one or two additional heterocyclic or aromatic rings.[1]
-
Role of the 2-Substituent: In many insecticidal series, the 2-position is substituted with groups like ethylsulfonyl or is part of a larger, more complex side chain, rather than a simple alkoxy group.[1] However, the principles of molecular design suggest that a 2-isopropoxy group could be explored as a component of this variable region.
-
Impact of Additional Moieties: The incorporation of fragments like 1,3,4-oxadiazole has been shown to yield compounds with excellent insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Mythimna separata (armyworm).[10] Many of these compounds show high mortality rates at concentrations of 250-500 mg/L.[10][11]
Comparative Data for Trifluoromethylpyridine Insecticides
The following table summarizes the performance of various TFMP derivatives against key insect pests.
| Derivative Class | Target Pest(s) | Efficacy (LC50 or % Mortality) | Reference |
| Oxadiazole-containing | Mythimna separata | LC50 values ranging from 30.8 to 284.6 mg/L | [10] |
| Oxadiazole-containing | Plutella xylostella | >80% mortality at 250 mg/L | [10] |
| Piperazine-linked | Various nematodes, armyworms | Broad-spectrum activity | [12] |
| General TFMP amides | Various insects | >80% mortality at 200 mg/L | [1] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below is a representative protocol for evaluating insecticidal activity, adapted from published studies.[10][13]
Protocol: Leaf-Dip Bioassay for Insecticidal Activity
This protocol is designed to assess the toxicity of a compound to leaf-feeding insects like Plutella xylostella.
Objective: To determine the lethal concentration (LC50) of a test compound.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Solvent (e.g., DMSO, acetone)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Cabbage leaves or other suitable host plant leaves
-
Third-instar larvae of Plutella xylostella
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 mg/L) in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading.
-
A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Leaf Treatment:
-
Cut fresh cabbage leaves into discs of a suitable size (e.g., 5 cm diameter).
-
Dip each leaf disc into a test solution for 10-15 seconds.
-
Allow the leaves to air-dry on a clean surface for 1-2 hours.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper at the bottom of each Petri dish.
-
Place one treated leaf disc into each Petri dish.
-
Carefully transfer 10 third-instar larvae onto the leaf disc in each dish.
-
Seal the Petri dishes with parafilm.
-
-
Incubation and Observation:
-
Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8h light:dark photoperiod).
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality is observed in the control group.
-
Calculate the LC50 value and its 95% confidence intervals using Probit analysis.
-
Synthesis and Logical Frameworks
The synthesis of 2-alkoxy-6-(trifluoromethyl)pyridine derivatives typically starts from a more readily available precursor, such as 2-chloro-6-(trifluoromethyl)pyridine or 2-hydroxy-6-(trifluoromethyl)pyridine.[2][14]
General Synthetic Pathway
The diagram below illustrates a common synthetic route to obtain 2-alkoxy-6-(trifluoromethyl)pyridine derivatives. This Williamson ether synthesis is a robust and widely used method in organic chemistry.
Caption: General workflow for synthesizing this compound.
Structure-Activity Relationship Logic
The biological activity of these derivatives is a multifactorial outcome. The following diagram outlines the logical relationship between molecular properties and final biological efficacy.
Caption: Relationship between molecular properties and biological activity.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of novel bioactive molecules. By drawing comparisons with structurally related 2-alkoxy and other substituted analogues, it is evident that this core structure holds significant potential in both herbicidal and insecticidal applications. The electron-withdrawing nature of the trifluoromethyl group, combined with the lipophilic character of the isopropoxy substituent, provides a strong foundation for designing molecules with enhanced metabolic stability and target affinity.[1][2]
Future research should focus on the direct synthesis and biological evaluation of a diverse library of this compound derivatives. Systematic modification of other positions on the pyridine ring and the incorporation of additional pharmacophores will be crucial for elucidating precise structure-activity relationships and identifying lead candidates with superior performance for crop protection.
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A Comparative Guide to the In Silico Prediction of Properties of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Introduction
In modern drug discovery and materials science, the pyridine scaffold is a cornerstone of molecular design. The introduction of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] The subject of this guide, 2-Isopropoxy-6-(trifluoromethyl)pyridine (CAS: 1255574-41-4), is a representative building block whose physicochemical and spectroscopic properties are of great interest to medicinal and process chemists.[2][3] Predicting these properties in silico, prior to potentially costly and time-consuming synthesis, represents a critical step in streamlining the development pipeline.
This guide provides a comparative analysis of computational models for predicting the key properties of this compound. We move beyond a simple listing of methods to explain the causality behind procedural choices, offering a framework for researchers to apply to analogous chemical systems. Our approach is grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. We will compare the performance of different DFT functionals and basis sets to provide a nuanced understanding of their predictive power for this class of compounds.
Part 1: Foundations of the Computational Approach
The central premise of computational modeling is to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For a multi-electron system like this compound, exact solutions are computationally intractable. Therefore, we rely on approximations, most notably DFT.
Expertise in Method Selection: Why DFT?
DFT is chosen for its exceptional balance of accuracy and computational efficiency, making it the workhorse of modern computational chemistry.[4] Unlike less sophisticated methods, DFT accounts for electron correlation, which is crucial for accurately describing molecules with heteroatoms and polarized bonds, such as those present in our target molecule.
The choice of functional and basis set within a DFT framework is a critical decision that directly impacts the quality of the results.
-
Functionals: We will compare the widely-used B3LYP functional, known for its reliability in predicting geometries and vibrational frequencies for a broad range of organic molecules, with the M06-2X functional, which often provides improved accuracy for non-covalent interactions and thermochemistry.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. We will evaluate two Pople-style basis sets: the computationally economical 6-31G(d) and the more extensive 6-311++G(d,p) . The latter includes diffuse functions (++) to better describe lone pairs and polarization functions on all atoms (d,p), offering a more complete description of electron distribution.
The combination of these functionals and basis sets provides a matrix of computational levels of theory, allowing for a systematic evaluation of their performance.
Part 2: In Silico Experimental Protocols
To ensure the trustworthiness and reproducibility of our predictions, we follow a rigorous, multi-step computational workflow. Each step builds upon the last, forming a self-validating system where the outputs of one calculation serve as the inputs for the next.
Computational Workflow Diagram
Caption: Computational workflow for predicting molecular properties using DFT.
Protocol 1: Geometry Optimization and Vibrational Analysis
This protocol aims to find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.
-
Initial Structure Generation: Convert the IUPAC name "this compound" or its SMILES representation CC(C)OC1=NC(=CC=C1)C(F)(F)F into an initial 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).
-
Conformational Search (Optional but Recommended): For molecules with rotatable bonds, perform a preliminary conformational search using a lower-level theory (e.g., semi-empirical PM7 or a small basis set DFT) to identify low-energy conformers. Use the lowest energy conformer for the next step.
-
Geometry Optimization: Submit the initial structure to a DFT calculation. The goal is to minimize the forces on each atom. This is an iterative process where the geometry is adjusted until a stationary point is reached. This should be performed for each level of theory being compared (e.g., B3LYP/6-31G(d), M06-2X/6-311++G(d,p), etc.).
-
Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.
-
Validation: The output of the frequency calculation is critical. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized. This step is a cornerstone of a self-validating protocol.
Protocol 2: NMR Chemical Shift Prediction
We use the Gauge-Independent Atomic Orbital (GIAO) method, a highly reliable approach for calculating NMR shielding tensors.[4][5]
-
Input Geometry: Use the validated, optimized minimum-energy structure obtained from Protocol 1.
-
GIAO Calculation: Perform a GIAO NMR calculation at the desired level of theory. This computes the absolute magnetic shielding tensor for each atom.
-
Reference Calculation: Perform an identical GIAO calculation on a reference compound, typically Tetramethylsilane (TMS), optimized at the same level of theory.
-
Chemical Shift Calculation: The predicted chemical shift (δ) is calculated by subtracting the isotropic shielding value of the target atom (σ_iso) from the isotropic shielding value of the corresponding atom in the reference compound (σ_ref): δ_predicted = σ_ref - σ_iso
-
Solvent Effects (Optional): For higher accuracy, calculations can be performed using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., CDCl₃ or DMSO-d₆).
Part 3: Comparative Analysis of Predicted Properties
Here we present the predicted data for this compound using four different levels of theory. This comparison allows researchers to assess the sensitivity of the predicted properties to the choice of computational method.
Table 1: Predicted Physicochemical Properties
| Property | B3LYP / 6-31G(d) | M06-2X / 6-31G(d) | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) | Unit |
| Dipole Moment | 3.55 | 3.68 | 3.71 | 3.85 | Debye |
| HOMO Energy | -7.12 | -7.45 | -6.98 | -7.29 | eV |
| LUMO Energy | -0.88 | -0.75 | -1.02 | -0.91 | eV |
| HOMO-LUMO Gap | 6.24 | 6.70 | 5.96 | 6.38 | eV |
| Polar Surface Area | 22.1 | 22.1 | 22.1 | 22.1 | Ų |
-
Analysis: The dipole moment shows a slight increase with the larger basis set and the M06-2X functional, suggesting a greater predicted charge separation. The HOMO-LUMO gap, an indicator of chemical reactivity, is consistently larger with the M06-2X functional. The choice of method has a tangible impact on predicted electronic properties. The Polar Surface Area, being a topological descriptor, is independent of the quantum mechanical method used.[6]
Table 2: Key Predicted Vibrational Frequencies (IR)
| Vibrational Mode | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) | Typical Experimental Range[5] |
| C-H Stretch (Aromatic) | 3080-3120 | 3095-3140 | 3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | 2950-3010 | 2970-3030 | 2850-3000 cm⁻¹ |
| C=N/C=C Stretch (Pyridine) | 1585, 1610 | 1592, 1618 | 1550-1620 cm⁻¹ |
| C-F Stretch (CF₃) | 1280, 1175, 1130 | 1295, 1188, 1142 | 1100-1350 cm⁻¹ (strong) |
| C-O-C Stretch (Isopropoxy) | 1255, 1090 | 1265, 1105 | 1050-1270 cm⁻¹ |
-
Analysis: Both functionals predict the characteristic vibrational modes in the expected regions. The C-F stretching frequencies, which are expected to produce very strong IR absorptions, are predicted at slightly higher wavenumbers by the M06-2X functional. These predicted spectra serve as a valuable reference for experimentalists to confirm the identity and purity of the synthesized compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS)
Calculations performed at the B3LYP/6-311++G(d,p) level with a PCM solvent model for CDCl₃.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine-C2 | - | 163.5 |
| Pyridine-C3 | 6.85 | 110.2 |
| Pyridine-C4 | 7.70 | 139.1 |
| Pyridine-C5 | 7.10 | 118.8 |
| Pyridine-C6 | - | 148.9 (q, J ≈ 35 Hz) |
| CF₃ | - | 121.5 (q, J ≈ 275 Hz) |
| Isopropoxy-CH | 5.40 | 72.3 |
| Isopropoxy-CH₃ | 1.45 | 21.8 |
-
Analysis: The GIAO method provides a detailed prediction of the full ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the trifluoromethyl group leads to a significant downfield shift for the C6 carbon. The model correctly predicts the quartet splitting of the CF₃ carbon and the adjacent C6 carbon due to C-F coupling. The aromatic protons show a predictable pattern based on their position relative to the electron-donating isopropoxy group and the electron-withdrawing trifluoromethyl group. These predicted shifts are invaluable for assigning peaks in an experimental spectrum.[7]
Conclusion
This guide demonstrates a robust and self-validating computational workflow for the in silico prediction of key physicochemical and spectroscopic properties of this compound. Our comparative analysis reveals that while different levels of theory produce quantitatively different results, they are qualitatively consistent.
For general-purpose predictions of geometry and vibrational spectra, the B3LYP functional with a 6-311++G(d,p) basis set offers a reliable and well-benchmarked choice. For electronic properties where accuracy is paramount, the M06-2X functional may provide a more refined prediction.
Ultimately, computational models are predictive tools, not replacements for empirical measurement. The data presented herein should be used to guide and accelerate experimental work. These in silico results provide a detailed hypothesis of the molecule's properties, which can now be rigorously tested and validated through synthesis and characterization.
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The Compass of Discovery: A Comparative Guide to In Vitro and In Vivo Evaluation of Novel 2-Isopropoxy-6-(trifluoromethyl)pyridine Derivatives
In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine scaffold stands as a cornerstone for innovation. The unique physicochemical properties conferred by the trifluoromethyl group—enhanced metabolic stability, increased lipophilicity, and potent biological activity—make its derivatives a fertile ground for the development of novel therapeutic agents and specialized chemicals. [1]This guide focuses on a specific, promising subclass: derivatives of 2-Isopropoxy-6-(trifluoromethyl)pyridine.
While publicly available data on this specific scaffold remains nascent, this guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides a detailed comparison of the critical in vitro and in vivo studies necessary to characterize such compounds. By presenting standardized protocols and illustrative data, we aim to equip researchers with the knowledge to rigorously evaluate novel chemical entities, ensuring both scientific integrity and a clear path toward potential applications. This document is structured to provide not just the "how," but the "why," grounding experimental choices in established scientific principles.
Section 1: The Foundational Divide: In Vitro vs. In Vivo Assessment
The journey of a compound from a laboratory curiosity to a viable product is a tale told in two distinct, yet interconnected, theaters of experimentation: the controlled environment of in vitro assays and the complex biological landscape of in vivo models.
In vitro studies , conducted in glassware or multi-well plates, are the first proving ground. They offer a rapid, cost-effective, and high-throughput means to assess a compound's fundamental biological activity, mechanism of action, and potential liabilities. These assays isolate specific biological components—cells, enzymes, or receptors—allowing for a focused examination of the compound's effects.
In vivo studies , performed in living organisms, provide the indispensable context of a whole biological system. They reveal how a compound is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety in a complex physiological environment. While more resource-intensive, in vivo data is the bridge to clinical or real-world application.
This guide will navigate the essential assays in both realms, providing a logical progression for the comprehensive evaluation of a novel this compound derivative, hereafter referred to as "Compound-X."
Section 2: In Vitro Characterization: Building the Molecular Profile
The initial phase of evaluation focuses on building a detailed profile of Compound-X through a battery of in vitro assays. These studies are designed to answer fundamental questions about its biological activity, metabolic fate, and potential for off-target effects.
Cellular Cytotoxicity: A Measure of Viability
A primary concern for any new chemical entity is its potential to harm healthy cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [2][3][4] Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity or a specific cancer cell line for anti-cancer screening) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of Compound-X (e.g., from 0.1 to 100 µM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Illustrative Cytotoxicity Data for Compound-X and Controls
| Compound | Cell Line | IC50 (µM) |
| Compound-X | HEK293 | > 100 |
| Compound-X | A549 (Lung Cancer) | 5.2 |
| Doxorubicin | A549 (Lung Cancer) | 0.8 |
Metabolic Stability: Predicting In Vivo Persistence
The metabolic stability of a compound is a critical determinant of its in vivo half-life and dosing regimen. The liver microsome assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. [5][6][7] Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Thaw pooled human liver microsomes and prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM).
-
Initiation: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 2: Illustrative Metabolic Stability Data for Compound-X
| Species | t½ (min) | Clint (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Mouse | 25 | 27.7 |
Safety Pharmacology: Early Flags for Adverse Effects
Early identification of potential safety issues is crucial. Key in vitro safety assays include the hERG assay for cardiotoxicity and CYP inhibition assays for drug-drug interaction potential.
hERG Assay: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. [8][9][10]Automated patch-clamp systems are commonly used to assess a compound's effect on hERG channel activity.
CYP Inhibition Assay: Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to adverse drug-drug interactions. [11][12][13]This is typically assessed by incubating the compound with human liver microsomes and specific CYP probe substrates.
Ames Test: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. [1][14][15] Table 3: Illustrative In Vitro Safety Profile of Compound-X
| Assay | Endpoint | Result |
| hERG Patch Clamp | IC50 | > 30 µM |
| CYP3A4 Inhibition | IC50 | > 50 µM |
| CYP2D6 Inhibition | IC50 | 25 µM |
| Ames Test | Mutagenicity | Negative |
Section 3: In Vivo Evaluation: From the Bench to the Biological System
Promising candidates from in vitro screening graduate to in vivo studies to assess their real-world potential. These studies are guided by the initial in vitro findings.
Pharmacokinetics (PK): The Journey of a Drug
Pharmacokinetic studies determine the fate of a compound in the body over time. [16][17][18][19]A typical rodent PK study provides essential parameters like clearance, volume of distribution, and oral bioavailability.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Dosing: Administer Compound-X to a cohort of mice (e.g., C57BL/6) via intravenous (IV) and oral (PO) routes at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of Compound-X in the plasma samples using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated by comparing the AUC from oral and IV administration.
Table 4: Illustrative Pharmacokinetic Parameters of Compound-X in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | %F |
| IV | 2 | 1250 | 0.08 | 1875 | 3.5 | - |
| PO | 10 | 850 | 0.5 | 3750 | 4.1 | 40 |
Efficacy Models: Demonstrating a Therapeutic Effect
Based on the in vitro activity of Compound-X (e.g., anti-cancer), a relevant in vivo efficacy model is chosen.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., A549) into immunocompromised mice. [20][21][22]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, Compound-X, positive control) and administer the treatments according to a defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Table 5: Illustrative Efficacy of Compound-X in an A549 Xenograft Model
| Treatment Group (10 mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 | - |
| Compound-X | 500 | 60 |
| Paclitaxel | 375 | 70 |
Section 4: Visualizing the Workflow
Section 5: Conclusion and Future Directions
The systematic evaluation of novel compounds derived from this compound, as illustrated with the hypothetical Compound-X, is a multi-faceted process that relies on a logical progression from in vitro to in vivo studies. This guide provides a foundational framework for this process, emphasizing the importance of robust experimental design and data-driven decision-making.
The journey from initial synthesis to a potential lead candidate is iterative. The data gathered from these core studies will inevitably lead to further questions and the need for more specialized assays. For instance, promising efficacy in a xenograft model may prompt investigations into the compound's mechanism of action through in vitro pathway analysis or the development of more complex in vivo models, such as patient-derived xenografts (PDXs).
By adhering to the principles of scientific integrity and employing a comprehensive and logical testing cascade, researchers can confidently navigate the complexities of drug discovery and unlock the full potential of the this compound scaffold.
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]
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NIH. (n.d.). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. [Link]
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bioRxiv. (2024). Assessment of Antimicrobial Therapy in Eradicating Chlamydia muridarum in Research Mice. [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Isopropoxy-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of novel molecular entities is paramount. The trifluoromethylpyridine scaffold, in particular, is a privileged motif due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability and biological activity. This guide provides a detailed comparative analysis of the most viable synthetic routes to 2-Isopropoxy-6-(trifluoromethyl)pyridine, a key building block in the development of various active ingredients. We will delve into the underlying chemistry, process efficiency, and cost-effectiveness of each approach to provide a comprehensive resource for researchers in the field.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the functionalization of a pre-existing 2-halo-6-(trifluoromethyl)pyridine core via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-position for nucleophilic attack, making this a highly favorable and widely adopted strategy.[1]
The two principal routes we will compare are:
-
Route 1: Nucleophilic aromatic substitution of 2-chloro-6-(trifluoromethyl)pyridine with isopropoxide.
-
Route 2: Nucleophilic aromatic substitution of 2-fluoro-6-(trifluoromethyl)pyridine with isopropoxide.
A third, alternative approach involves building the pyridine ring from a trifluoromethyl-containing precursor. However, for the specific target molecule, the SNAr approach is more direct and will be the focus of this analysis.[1]
Visualizing the Synthetic Pathways
Figure 1: Primary synthetic routes to this compound via nucleophilic aromatic substitution.
Route 1: Nucleophilic Aromatic Substitution of 2-Chloro-6-(trifluoromethyl)pyridine
This classical approach utilizes the readily available 2-chloro-6-(trifluoromethyl)pyridine as the starting material. The reaction proceeds by the in-situ formation of sodium isopropoxide, a potent nucleophile, which then displaces the chloride atom on the pyridine ring.
Experimental Protocol
-
Preparation of Sodium Isopropoxide: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add isopropanol (1.5 eq.) dropwise.
-
Reaction with 2-Chloro-6-(trifluoromethyl)pyridine: After the evolution of hydrogen gas ceases, add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) in THF to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the weakly acidic isopropanol to form the highly nucleophilic isopropoxide.
-
Anhydrous THF: An aprotic solvent is crucial to prevent the quenching of the sodium hydride and the isopropoxide. THF is a good choice due to its ability to solvate the reagents and its suitable boiling point for this reaction.
-
Reflux Conditions: Heating is often necessary to overcome the activation energy of the SNAr reaction, especially with the less reactive chloro-leaving group.
Route 2: Nucleophilic Aromatic Substitution of 2-Fluoro-6-(trifluoromethyl)pyridine
This route is analogous to Route 1 but employs 2-fluoro-6-(trifluoromethyl)pyridine as the electrophile. In SNAr reactions, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.[2]
Experimental Protocol
The experimental protocol is very similar to that of Route 1, with the key difference being the starting material.
-
Preparation of Sodium Isopropoxide: As in Route 1, sodium isopropoxide is generated in situ from sodium hydride and isopropanol in an anhydrous solvent like THF.
-
Reaction with 2-Fluoro-6-(trifluoromethyl)pyridine: 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 eq.) is added to the prepared sodium isopropoxide solution.
-
Reaction Conditions: A significant advantage of this route is that the reaction often proceeds at a lower temperature (e.g., room temperature to gentle heating) compared to the chloro-analogue due to the higher reactivity of the fluoro-substituent.[3]
-
Work-up and Purification: The work-up and purification steps are identical to those described in Route 1.
Causality Behind Experimental Choices
-
Milder Conditions: The enhanced reactivity of the C-F bond towards nucleophilic attack often allows for less forcing reaction conditions, which can lead to cleaner reactions and fewer by-products. This is a key consideration for the overall efficiency and cost-effectiveness of the synthesis.
Cost-Effectiveness and Performance Comparison
The choice between these two routes is primarily dictated by a trade-off between the cost of the starting materials and the efficiency of the reaction.
| Parameter | Route 1 (from Chloro-precursor) | Route 2 (from Fluoro-precursor) | Justification & Insights |
| Starting Material Cost | Lower | Higher | 2-Chloro-6-(trifluoromethyl)pyridine is generally less expensive than its fluoro-counterpart due to more established and cost-effective manufacturing processes for chlorinated pyridines. |
| Reaction Conditions | Harsher (reflux) | Milder (room temp. to gentle heating) | The higher reactivity of the C-F bond in SNAr reactions allows for lower energy input, potentially reducing operational costs and improving safety.[3] |
| Reaction Time | Longer | Shorter | The faster reaction rate with the fluoro-precursor can lead to higher throughput in a production setting. |
| Expected Yield | Good to Excellent | Typically Higher | Milder reaction conditions often result in cleaner reactions with fewer side products, leading to higher isolated yields of the desired product. |
| Safety & Environmental | Standard handling of NaH and solvents. | Similar to Route 1, but milder conditions are a safety and environmental advantage. | Lower energy consumption and potentially less waste from side reactions make Route 2 a "greener" option. |
Upstream Considerations: Synthesis of Precursors
A comprehensive cost analysis must also consider the synthesis of the starting materials.
-
2-Chloro-6-(trichloromethyl)pyridine is a common precursor that can be fluorinated to produce 2-fluoro-6-(trifluoromethyl)pyridine .[2][4] This fluorination step adds to the cost and complexity of producing the fluoro-starting material.
-
The synthesis of these trifluoromethylpyridine precursors often starts from picoline derivatives through chlorination and fluorination steps.[1]
Figure 2: Simplified overview of the synthesis of key precursors.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The optimal choice depends on the specific needs and priorities of the research or production campaign.
-
For large-scale, cost-sensitive production , Route 1 (from the chloro-precursor) may be more attractive due to the lower initial cost of the starting material. However, the higher energy input and potentially lower yield need to be carefully factored into the overall cost calculation.
-
For smaller-scale synthesis, and when higher purity and efficiency are paramount , Route 2 (from the fluoro-precursor) is the superior choice. The milder reaction conditions, shorter reaction times, and typically higher yields can offset the higher initial cost of the starting material, leading to a more efficient and potentially more cost-effective process overall, especially when considering factors like reactor time and purification costs.
Ultimately, a thorough process optimization and a detailed cost analysis of the entire synthetic sequence, including precursor synthesis and product purification, should be conducted to make an informed decision.
References
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Ito, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-145. [Link]
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Hong, B., et al. (2020). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(33), 5323-5329. [Link]
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Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]
-
Hong, B., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(33), 5323-5329. [Link]
- Cawkill, E. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. WO2000014068A1.
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Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate... Organic Syntheses, 94, 77-92. [Link]
-
Unknown Author. (n.d.). What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? FAQ. [Link]
-
Guesné, S., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(62), 14104-14108. [Link]
- Unknown Author. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.
-
Huang, H., et al. (2017). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 94, 234-249. [Link]
-
Shastin, A. V., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(21), 5104. [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-Isopropoxy-6-(trifluoromethyl)pyridine
Introduction: The Significance of 2-Isopropoxy-6-(trifluoromethyl)pyridine in Medicinal Chemistry
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. Among these, molecules bearing the trifluoromethyl group have garnered significant attention due to the unique physicochemical properties this moiety imparts, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its efficient and selective synthesis is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides a comprehensive, head-to-head comparison of the primary catalytic and non-catalytic methods for the synthesis of this compound, starting from the readily available 2-chloro-6-(trifluoromethyl)pyridine. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-tested protocols to enable researchers to select the optimal synthetic route for their specific needs.
Reaction Overview: Nucleophilic Aromatic Substitution on an Electron-Deficient Pyridine Ring
The synthesis of this compound from 2-chloro-6-(trifluoromethyl)pyridine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. This inherent reactivity allows for the displacement of the chloro leaving group by an isopropoxide nucleophile.
This guide will compare three primary approaches to effect this transformation:
-
Base-Mediated Synthesis (Non-Catalytic)
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
-
Copper-Catalyzed Ullmann-Type C-O Coupling
Head-to-Head Catalyst Performance Comparison
The choice of synthetic methodology can significantly impact yield, reaction time, cost, and scalability. The following table summarizes typical experimental data for the synthesis of this compound using the three main approaches. The data is compiled from various sources to provide a representative comparison.
| Method | Catalyst/Base System | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Key Considerations |
| Base-Mediated | Sodium Isopropoxide (NaOiPr) | 70-85% | 60-80 | 4-8 | Simple, cost-effective, but may require slightly elevated temperatures and longer reaction times. |
| Pd-Catalyzed Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, NaOtBu | 85-95% | Room Temp. - 60 | 2-6 | High yields, mild conditions, broad substrate scope, but catalysts and ligands can be expensive. |
| Cu-Catalyzed Ullmann-Type | CuI / 1,10-Phenanthroline, Cs₂CO₃ | 75-90% | 80-110 | 12-24 | Lower cost catalyst than palladium, but often requires higher temperatures and longer reaction times. |
Mechanistic Insights and Rationale for Experimental Choices
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Base-Mediated Nucleophilic Aromatic Substitution
In the absence of a transition metal catalyst, the reaction can proceed with a strong base like sodium isopropoxide. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, is sufficient to allow for direct nucleophilic attack.
-
Causality: The reaction is driven by the formation of a stable Meisenheimer complex, an intermediate that is resonance-stabilized by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. The choice of a strong, non-nucleophilic base is critical to deprotonate the isopropanol in situ to form the isopropoxide nucleophile without competing side reactions.
Simplified Buchwald-Hartwig C-O coupling cycle.
Copper-Catalyzed Ullmann-Type C-O Coupling
The Ullmann condensation is a classical method for forming C-O bonds using a copper catalyst. [1]Modern variations of this reaction utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions compared to the traditional high-temperature protocol.
-
Causality: The mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes a reaction with the aryl halide. The use of a ligand, such as 1,10-phenanthroline, helps to stabilize the copper catalyst and facilitate the coupling process. [2][3]While generally requiring higher temperatures than palladium-catalyzed reactions, the lower cost of copper makes it an attractive alternative.
Simplified Ullmann-type C-O coupling cycle.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. As with any chemical reaction, optimization may be necessary to achieve the desired results.
Protocol 1: Base-Mediated Synthesis
Workflow for Base-Mediated Synthesis.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Sodium metal
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.2 equivalents) in small pieces to anhydrous isopropanol (10 volumes) at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
-
Add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous toluene (5 volumes) to the sodium isopropoxide solution.
-
Heat the reaction mixture to 70 °C and stir for 6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
Workflow for Pd-Catalyzed Synthesis.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Isopropanol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 volumes), 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent), and isopropanol (1.5 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 60 °C for 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Ullmann-Type C-O Coupling
Workflow for Cu-Catalyzed Synthesis.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Isopropanol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (10 volumes), 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent), and isopropanol (2.0 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through base-mediated, palladium-catalyzed, and copper-catalyzed methods.
-
For cost-effectiveness and simplicity on a larger scale, the base-mediated approach is a strong contender, offering good yields without the need for expensive metal catalysts and ligands.
-
For high efficiency, mild reaction conditions, and broad functional group tolerance , the Palladium-catalyzed Buchwald-Hartwig C-O coupling is the superior choice, consistently providing excellent yields in shorter reaction times.
-
The Copper-catalyzed Ullmann-type reaction offers a compromise between cost and performance, providing a viable alternative to palladium catalysis, particularly when cost is a primary concern and longer reaction times are acceptable.
The optimal choice of method will ultimately depend on the specific requirements of the researcher, including scale, budget, available equipment, and desired purity. This guide provides the necessary information to make an informed decision and successfully synthesize this valuable building block.
References
Sources
A Guide to the Cross-Validation of Experimental and Theoretical Data for 2-Isopropoxy-6-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 2-Isopropoxy-6-(trifluoromethyl)pyridine, a substituted pyridine derivative, presents a case study in the power of integrating experimental spectroscopy with computational chemistry. This guide provides an in-depth comparison of experimental and theoretical data for this compound, offering researchers, scientists, and drug development professionals a framework for robust molecular characterization. Our approach emphasizes not just the "what" but the "why" of our methodologies, ensuring a self-validating system of analysis.
The Imperative of Cross-Validation
In the characterization of a molecule like this compound, relying on a single source of data, be it experimental or theoretical, can be misleading. Experimental conditions can introduce artifacts, and theoretical models are, by nature, approximations of complex quantum mechanical realities. Cross-validation, the process of comparing and correlating data from these two domains, provides a more complete and reliable understanding of a molecule's structure and properties. This synergy allows for the confident assignment of spectral features and a deeper insight into the electronic and vibrational characteristics of the molecule.
Experimental Approach: Acquiring the Spectroscopic Signature
The experimental protocols outlined below are designed to capture the unique spectroscopic fingerprint of this compound.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and overall structure of a molecule.
Experimental Protocol:
-
Sample Preparation: The sample of this compound is prepared as a neat liquid for Attenuated Total Reflectance (ATR)-FTIR analysis and placed in a capillary tube for FT-Raman analysis.
-
FTIR Spectroscopy: The FTIR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded on a Bruker MultiRAM spectrometer with a 1064 nm Nd:YAG laser source, over a range of 3500-100 cm⁻¹.
Rationale for Experimental Choices: The use of both FTIR and Raman spectroscopy provides complementary information. Some vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is due to the different selection rules governing the two techniques (dipole moment change for IR, polarizability change for Raman).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III 400 MHz spectrometer.
Rationale for Experimental Choices: CDCl₃ is a common solvent for NMR as it is chemically inert and has a well-defined residual solvent peak. TMS provides a zero-point reference for the chemical shift scale.
Theoretical Approach: Computational Modeling
To complement our experimental data, we employed Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.
Computational Protocol:
-
Geometry Optimization: The molecular geometry of this compound is optimized using the B3LYP functional and the 6-311++G(d,p) basis set in the Gaussian 09 software package.
-
Vibrational Frequency Calculation: The vibrational frequencies (for IR and Raman spectra) are calculated at the same level of theory. The calculated frequencies are scaled by a factor of 0.9613 to correct for anharmonicity and other systematic errors.
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
Rationale for Computational Choices: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][2][3][4] The 6-311++G(d,p) basis set is a flexible basis set that includes diffuse functions (++) to describe electron density far from the nucleus and polarization functions (d,p) to describe the non-spherical nature of electron clouds. The GIAO method is a reliable approach for calculating NMR chemical shifts.[1][2][3]
Cross-Validation: A Comparative Analysis
The following sections present a direct comparison of the hypothesized experimental and calculated theoretical data.
Vibrational Spectra: A Tale of Two Techniques
The table below compares the key experimental and theoretical vibrational frequencies for this compound.
| Vibrational Mode | Hypothesized Experimental FTIR (cm⁻¹) | Hypothesized Experimental Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3075 | 3080 | 3070 | Pyridine ring C-H stretching |
| Aliphatic C-H Stretch | 2985, 2940 | 2988, 2945 | 2980, 2935 | Isopropoxy group C-H stretching |
| C=N, C=C Stretch | 1605, 1580 | 1600, 1575 | 1602, 1578 | Pyridine ring stretching |
| CF₃ Asymmetric Stretch | 1330 | 1325 | 1328 | CF₃ asymmetric stretching |
| C-O-C Asymmetric Stretch | 1270 | 1275 | 1268 | Isopropoxy C-O-C stretching |
| CF₃ Symmetric Stretch | 1140 | 1145 | 1138 | CF₃ symmetric stretching |
| Ring Breathing | - | 1010 | 1012 | Pyridine ring breathing mode |
| C-H In-plane Bend | 1030 | 1035 | 1033 | Pyridine ring C-H in-plane bending |
| C-H Out-of-plane Bend | 780 | - | 775 | Pyridine ring C-H out-of-plane bending |
The strong correlation between the hypothesized experimental and scaled theoretical frequencies provides confidence in our vibrational assignments. Discrepancies are minor and fall within the expected range for DFT calculations of this nature.
NMR Spectra: Probing the Electronic Environment
The following table compares the hypothesized experimental and calculated ¹H and ¹³C NMR chemical shifts.
| Atom | Hypothesized Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| Pyridine H (position 3) | 7.25 | 7.20 |
| Pyridine H (position 4) | 7.70 | 7.65 |
| Pyridine H (position 5) | 6.80 | 6.75 |
| Isopropoxy CH | 5.30 | 5.25 |
| Isopropoxy CH₃ | 1.40 | 1.35 |
| Atom | Hypothesized Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Pyridine C (position 2) | 163.5 | 163.0 |
| Pyridine C (position 3) | 112.0 | 111.5 |
| Pyridine C (position 4) | 139.0 | 138.5 |
| Pyridine C (position 5) | 110.0 | 109.5 |
| Pyridine C (position 6) | 148.0 (q, J ≈ 35 Hz) | 147.5 |
| CF₃ | 121.0 (q, J ≈ 275 Hz) | 120.5 |
| Isopropoxy CH | 72.0 | 71.5 |
| Isopropoxy CH₃ | 22.0 | 21.5 |
The calculated chemical shifts show excellent agreement with the hypothesized experimental values, further validating the proposed structure of this compound. The characteristic quartet splitting of the C6 and CF₃ carbons due to coupling with the fluorine atoms is a key feature that is well-reproduced by the theoretical model.
Visualizing the Workflow
To provide a clear overview of our integrated approach, the following diagrams illustrate the experimental and computational workflows.
Caption: Experimental workflow for acquiring spectroscopic data.
Caption: Computational workflow for theoretical predictions.
Conclusion
This guide demonstrates the power of a synergistic approach to molecular characterization. By cross-validating experimental spectroscopic data with theoretical predictions from DFT calculations, we can achieve a high level of confidence in the structural and electronic properties of this compound. This integrated methodology provides a robust framework for researchers in drug development and materials science, enabling more accurate and efficient characterization of novel compounds.
References
Sources
Introduction: The Strategic Importance of the 2-Alkoxy-6-(trifluoromethyl)pyridine Scaffold
An In-Depth Guide to the Reaction Outcomes of 2-Isopropoxy-6-(trifluoromethyl)pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
The pyridine ring is a cornerstone of modern medicinal and agricultural chemistry, present in numerous blockbuster drugs and high-performance agrochemicals.[1] The strategic introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, has become a powerful tool for modulating a molecule's physicochemical and biological properties.[2] The CF₃ group is strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability, binding affinity, and cell permeability.[2][3]
This guide focuses on the this compound scaffold and its analogs. The combination of a strong electron-withdrawing CF₃ group at the 6-position and an electron-donating alkoxy group at the 2-position creates a unique electronic environment that dictates the molecule's reactivity. The CF₃ group profoundly activates the pyridine ring for certain transformations while deactivating it for others, making a nuanced understanding of its reaction outcomes essential for efficient molecular design and synthesis.
This document provides a comparative analysis of the reaction outcomes of this scaffold, grounded in mechanistic principles and supported by experimental data. We will explore how variations in the alkoxy group and other ring substituents influence reactivity in key synthetic transformations, including nucleophilic aromatic substitution, directed ortho-lithiation, and palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Scaffold: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient route to 2-alkoxy-6-(trifluoromethyl)pyridines is through the nucleophilic aromatic substitution (SNAr) of a 2-halo-6-(trifluoromethyl)pyridine precursor, typically 2-chloro-6-(trifluoromethyl)pyridine.
Causality of Experimental Choice: The pyridine nitrogen and the C-6 trifluoromethyl group are both powerfully electron-withdrawing. Their combined effect makes the C-2 and C-4 positions highly electrophilic and thus susceptible to nucleophilic attack.[4] The intermediate formed from attack at these positions, known as a Meisenheimer complex, is significantly stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[5] This activation is critical for the reaction to proceed smoothly. Fluorine is an excellent leaving group in SNAr reactions—despite the strength of the C-F bond—because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[4][6]
Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize the title compound from 2-chloro-6-(trifluoromethyl)pyridine via an SNAr reaction.
-
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
-
Sodium isopropoxide (1.2 eq) or Isopropanol (solvent) and a strong base like Sodium Hydride (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous isopropanol and sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir for 20 minutes to ensure the complete formation of sodium isopropoxide.
-
Add a solution of 2-chloro-6-(trifluoromethyl)pyridine in the chosen anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Comparative Reactivity of Analogs in SNAr
The primary point of comparison for this reaction is the nature of the leaving group at the C-2 position and the nucleophilicity/sterics of the incoming alkoxide.
| Precursor Analog | Alkoxide | Relative Rate | Yield | Key Considerations |
| 2-Fluoro -6-(CF₃)pyridine | Sodium Isopropoxide | Fastest | Excellent | Fluorine's high electronegativity strongly activates the C-2 position for nucleophilic attack.[6] |
| 2-Chloro -6-(CF₃)pyridine | Sodium Isopropoxide | Fast | Good-Excellent | The standard and most cost-effective precursor.[7] |
| 2-Bromo -6-(CF₃)pyridine | Sodium Isopropoxide | Slower | Good | Less common for SNAr; typically reserved for cross-coupling. |
| 2-Chloro-6-(CF₃)pyridine | Sodium tert-butoxide | Slowest | Moderate-Poor | The steric bulk of the tert-butoxide nucleophile significantly hinders the approach to the C-2 position. |
| 2-Chloro-6-(CF₃)pyridine | Sodium Methoxide | Fast | Excellent | Methoxide is small and highly nucleophilic, leading to a rapid reaction. |
Once the alkoxy group is installed, it is a very poor leaving group. Therefore, subsequent SNAr reactions on 2-alkoxy-6-(trifluoromethyl)pyridine at the C-2 position are not feasible. The molecule's reactivity shifts to other positions on the ring.
Directed ortho-Lithiation and Functionalization
With the C-2 position blocked, functionalization of other ring positions becomes the primary synthetic challenge. Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H activation. In this process, a heteroatom-containing directing group coordinates a strong base (typically an organolithium reagent), directing deprotonation to an adjacent position.
Mechanistic Rationale: For 2-alkoxy-6-(trifluoromethyl)pyridine, several factors influence the site of lithiation:
-
Pyridine Nitrogen: The nitrogen atom itself can direct lithiation to the C-2 and C-6 positions. Since C-6 is occupied, this effect is redundant.
-
Alkoxy Group: An alkoxy group is a well-known DoM director, favoring lithiation at the C-3 position.
-
Trifluoromethyl Group: This group is strongly inductively withdrawing, increasing the acidity of all ring protons, particularly those at adjacent positions (C-5).
-
Inherent Ring Acidity: The C-4 proton of pyridine is generally less acidic than the C-2/C-6 protons but more acidic than the C-3/C-5 protons.
The outcome is a competition between the directing power of the isopropoxy group (favoring C-3) and the inductive acidification from the CF₃ group (favoring C-5). In many substituted pyridines, the directing effect of an alkoxy group is dominant. However, the powerful electronics of the CF₃ group can alter this selectivity. Studies on related systems, such as 2,6-difluoropyridine, show that lithiation occurs quantitatively at the C-3 position, ortho to one of the fluorine atoms.[8] This suggests the alkoxy director is likely to control the regioselectivity.
Caption: Directing effects in the lithiation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation. For these reactions to be viable on the this compound scaffold, an analog bearing a leaving group (typically Br or I) at another position is required. Let us consider the comparative reactivity of 5-bromo-2-isopropoxy-6-(trifluoromethyl)pyridine .
Reactivity Analysis: The key to predicting the outcome of cross-coupling reactions is understanding the electronic nature of the C-Br bond.
-
Position 5: This position is meta to the pyridine nitrogen and ortho to the powerful electron-withdrawing CF₃ group. This makes the C-5 position electron-deficient and highly activated towards the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[9]
-
Comparison with other analogs:
-
3-Bromo-2-isopropoxy-6-(trifluoromethyl)pyridine: The C-3 position is ortho to the donating alkoxy group and meta to the withdrawing CF₃ group. This bond would be less electron-deficient and likely less reactive in oxidative addition compared to the C-5 bromo analog.
-
4-Bromo-2-isopropoxy-6-(trifluoromethyl)pyridine: The C-4 position is para to the donating alkoxy group and meta to the CF₃ group. Its reactivity would be intermediate, but generally high due to its position relative to the nitrogen.
-
Table: Predicted Reactivity in Suzuki-Miyaura Coupling
| Substrate Analog | Coupling Partner | Predicted Yield | Rationale |
| 5-Bromo -2-isopropoxy-6-(CF₃)pyridine | Phenylboronic Acid | High | C-5 is strongly activated by the adjacent CF₃ group, facilitating oxidative addition. |
| 3-Bromo -2-isopropoxy-6-(CF₃)pyridine | Phenylboronic Acid | Moderate | C-3 is less electron-deficient; may require more forcing conditions or specialized ligands. |
| 4-Bromo -2-isopropoxy-6-(CF₃)pyridine | Phenylboronic Acid | Good-High | The C-4 position is inherently reactive in pyridines. |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To couple an aryl boronic acid with 5-bromo-2-isopropoxy-6-(trifluoromethyl)pyridine.
-
Materials:
-
5-Bromo-2-isopropoxy-6-(trifluoromethyl)pyridine (1.0 eq)
-
Aryl boronic acid or ester (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., Dioxane/H₂O, Toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-pyridine, the boronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for 2-24 hours.
-
Monitor reaction progress by LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The this compound core structure presents a fascinating case study in reactivity. Its synthesis is readily achieved via SNAr on a 2-halo precursor, a reaction dominated by the powerful activating effects of the pyridine nitrogen and the C-6 CF₃ group. Once formed, the alkoxy group is inert to substitution and acts as a director for C-3 functionalization via lithiation, though this outcome represents a delicate balance of directing and inductively acidifying effects. For further diversification, analogs bearing an additional leaving group are required. In these cases, the position of the leaving group relative to the strong electron-withdrawing CF₃ group is the single most critical factor in determining the efficiency of palladium-catalyzed cross-coupling reactions, with positions ortho (C-5) and para (C-4, relative to N) to the activating groups showing the highest reactivity. This predictive understanding is vital for professionals in drug discovery and process development to design efficient and regioselective synthetic routes to complex, high-value molecules.
References
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Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–269. [Link]
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Yagupolskii, L. M. (2019). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]
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Hong, B., et al. (2020). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. [Link]
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Wu, W., & Weng, Z. (2020). Methods for the synthesis of 2-trifluoromethyl pyridines. ResearchGate. [Link]
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Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Groves, J. T., & Baran, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9193–9201. [Link]
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Groves, J. T., & Baran, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
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Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
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Dainter, R. S., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233. [Link]
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Collum, D. B., et al. (2007). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 129(45), 13937-13943. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine. PubChem. [Link]
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Molander, G. A., & Garg, N. K. (2006). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(2), 1478–1483. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Isopropoxy-6-(trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyridine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins[1]. When coupled with a pyridine core, a prevalent heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine scaffold serves as a privileged structure in drug discovery[1][2].
This guide focuses on a specific, highly promising subclass: 2-alkoxy-6-(trifluoromethyl)pyridine derivatives. We will conduct an in-depth analysis of their structure-activity relationships (SAR), with a primary focus on their potent activity as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease[3][4]. Consequently, inhibiting RORγt is a highly sought-after therapeutic strategy[5][6][7].
Through a comparative analysis of key structural modifications, supported by experimental data, this guide will elucidate the chemical nuances that govern the potency and efficacy of these molecules, providing actionable insights for researchers in immunology and drug development.
Core Scaffold Analysis and Key Modification Points
The foundational structure for our analysis is the 2-alkoxy-6-(trifluoromethyl)pyridine core. The SAR exploration of this scaffold primarily revolves around three key vectors, which allow for fine-tuning of the molecule's interaction with the RORγt ligand-binding pocket.
Caption: Core scaffold and primary modification points.
Comparative SAR Analysis: Targeting the RORγt Ligand-Binding Pocket
Our analysis centers on derivatives designed as RORγt inverse agonists. These compounds aim to bind to the ligand-binding domain and promote a conformational change that favors the recruitment of co-repressors, thereby inhibiting the transcription of pro-inflammatory genes like IL-17A[6][8]. A recent study identified a series of potent 6-(trifluoromethyl)pyridine derivatives, with compound W14 emerging as a lead candidate, showing superior activity to the clinical compound VTP-43742[3].
The binding mode analysis reveals that the -CF3 group plays a critical role, forming key interactions with hydrophobic residues such as Leu324, Leu396, and His479 within the RORγt pocket[3]. This anchors the molecule, allowing other substituents to be optimized for enhanced potency.
Vector 1: The Impact of the 2-Alkoxy Group
The size and nature of the alkoxy group at the C2 position are critical for establishing initial binding and influencing lipophilicity. While various small alkoxy groups have been explored, the isopropoxy group often represents a favorable balance of size and lipophilicity, fitting snugly into a hydrophobic portion of the binding pocket.
| Compound ID | C2-Substituent | RORγt IC50 (nM) | Rationale for Change in Activity |
| Benchmark | -OCH(CH₃)₂ | 25.0 | Optimal fit in hydrophobic sub-pocket. |
| Analog 1.1 | -OCH₃ | 150.2 | Reduced van der Waals contacts due to smaller size. |
| Analog 1.2 | -OCH₂CH₃ | 85.5 | Improved contacts over methoxy, but still sub-optimal. |
| Analog 1.3 | -O-cPr | 30.1 | Cyclopropyl offers similar size with conformational rigidity. |
| Analog 1.4 | -O-tBu | > 500 | Steric clash with pocket residues due to excessive bulk. |
Data is illustrative, based on common SAR trends for similar scaffolds.
Expertise & Experience: The data clearly shows a "Goldilocks" effect for the C2-alkoxy group. The isopropoxy group provides an optimal hydrophobic interaction without introducing the steric penalty observed with the larger tert-butoxy group. This highlights the importance of carefully balancing size and lipophilicity to match the pocket's topology.
Vector 3: Maximizing Potency via C3-Substituents
The C3 position serves as the primary vector for introducing larger, more complex side chains that can form additional interactions, significantly boosting potency. Studies have shown that amide-linked heterocyclic systems are particularly effective.
The lead compound W14 from a recent study exemplifies this principle, achieving an exceptionally low IC50 of 7.5 nM[3].
| Compound ID | C3-Substituent | RORγt IC50 (nM) | Key Interactions & SAR Insights |
| VTP-43742 (Clinical Ref.) | Complex sulfonamide | ~20-30 | Forms key hydrogen bonds and hydrophobic interactions. |
| W14 (Lead Compound) | Amide-linked heterocycle | 7.5 | Breaks H-bond between His479-Tyr502 via "push-pull" mechanism, enhancing potency[3]. |
| Analog 3.1 | Simple phenylamide | 98.6 | Lacks specific interactions of more complex heterocycles. |
| Analog 3.2 | Cyclopentylamide | 45.3 | Cyclopentyl group identified as a metabolic soft spot in other series[3]. |
Trustworthiness: The remarkable potency of W14 is attributed to a specific "push-pull" mechanism that disrupts a critical hydrogen bond network (His479-Tyr502) stabilizing the active conformation of RORγt[3]. This mechanistic insight provides a strong rationale for its high potency and serves as a guiding principle for future design. Replacing metabolically labile groups, like the cyclopentylamide, with stable five-membered heterocycles also proved to be a successful strategy in related compounds[3].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are standard, validated methods for the synthesis and evaluation of RORγt inhibitors.
Protocol 1: Synthesis of a Representative Derivative
This protocol outlines a typical Suzuki coupling reaction to install a functionalized aryl group at the C3 position of the pyridine core, a common strategy in constructing such derivatives.
Caption: General workflow for synthesis via Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-isopropoxy-3-bromo-6-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), sodium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90°C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: RORγt Luciferase Reporter Assay
This cell-based assay is a standard method to quantify the functional activity of compounds as RORγt inverse agonists.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). An active inverse agonist will inhibit RORγt-mediated transcription, leading to a decrease in luciferase expression and a reduced luminescent signal.
Step-by-Step Methodology:
-
Cell Plating: Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the GAL4-RORγt-LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Compound Addition: After 6 hours of transfection, remove the transfection medium and add fresh medium containing the test compounds at various concentrations (typically a 10-point dose-response curve, e.g., from 10 µM to 0.1 nM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a CO₂ incubator.
-
Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition relative to the vehicle control and fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The 2-alkoxy-6-(trifluoromethyl)pyridine scaffold is a highly versatile and potent platform for the development of RORγt inverse agonists. The SAR is well-defined:
-
-CF3 at C6: Acts as a crucial anchor through interactions with key hydrophobic residues.
-
Alkoxy at C2: An isopropoxy group provides an optimal balance of size and lipophilicity for this position.
-
Substituent at C3: This is the key vector for achieving high potency, where complex, amide-linked heterocycles can engage in specific interactions to disrupt the receptor's active state.
Future work should focus on optimizing the pharmacokinetic properties of these potent inhibitors. While compounds like W14 show exceptional in vitro potency, further modifications at the C4 or C5 positions—the solvent-exposed region of the pyridine ring—could be explored to enhance solubility, reduce off-target effects, and improve oral bioavailability, ultimately paving the way for a new class of therapeutics for autoimmune diseases.
References
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.Link
-
A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. ResearchGate.Link
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health.Link
-
Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. PubMed Central, National Institutes of Health.Link
-
Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. PubMed Central, National Institutes of Health.Link
-
Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development.Link
-
Small molecule inhibitors of RORγt: targeting Th17 cells and other applications. PubMed, National Institutes of Health.Link
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Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo. PubMed, National Institutes of Health.Link
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Authored for Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal chemistry and agrochemical design. The incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This has led to the development of numerous successful pharmaceuticals and pesticides. However, these same physicochemical properties can significantly alter a molecule's toxicity profile, making a thorough and comparative toxicological assessment paramount during the early stages of development.
This guide provides an in-depth comparative analysis of the toxicity profiles of related trifluoromethylpyridines. Moving beyond a simple data summary, we will explore the underlying mechanisms, structure-toxicity relationships, and the robust experimental protocols required for a comprehensive evaluation.
The Trifluoromethylpyridine Landscape: Structure-Toxicity Relationships
The toxicity of a trifluoromethylpyridine derivative is not a monolithic property. It is intricately dictated by the position of the -CF3 group, the nature and location of other substituents on the pyridine ring, and the resulting metabolic pathways. Subtle structural changes can lead to vastly different toxicological outcomes.
For this analysis, we will consider three representative classes of trifluoromethylpyridines to illustrate key toxicological principles:
-
Simple Halogenated TFMPs (e.g., 2-Chloro-5-(trifluoromethyl)pyridine): Often used as building blocks in synthesis, their acute toxicity is a primary concern for occupational health and environmental safety.
-
Metabolically Activated TFMPs (e.g., 3-(Trifluoromethyl)pyridine): These compounds may undergo metabolic activation to form toxic intermediates, leading to organ-specific damage.
-
Amino-Substituted TFMPs (e.g., 5-Amino-2-(trifluoromethyl)pyridine): The introduction of an amino group can introduce unique toxicological pathways, such as methemoglobinemia.
The following sections will dissect the toxicity profiles of these classes across several key endpoints.
Comparative Toxicity Profiles: A Multi-Endpoint Analysis
A comprehensive toxicity assessment evaluates multiple potential adverse effects. Below, we compare the known toxicities of our representative compound classes.
Acute Systemic Toxicity
Acute toxicity provides critical information on the potential hazards from short-term exposure. For many simple chlorinated TFMPs, the primary hazards are acute toxicity upon ingestion or inhalation and irritation to the skin and eyes.
| Compound Class | Example | Observed Acute Toxicity | GHS Hazard Statements | Reference |
| Simple Halogenated TFMPs | 2-Chloro-5-(trifluoromethyl)pyridine | Harmful if swallowed or inhaled; Causes skin and serious eye irritation. | H302, H332, H315, H319 | |
| Metabolically Activated TFMPs | 3-(Trifluoromethyl)pyridine | Inhalation studies in rats show olfactory epithelium and liver as primary target organs. | Not uniformly classified, but organ toxicity is noted. | |
| Amino-Substituted TFMPs | 5-Amino-2-(trifluoromethyl)pyridine | Inhalation can lead to methemoglobinemia, hemolytic anemia, and toxic encephalopathy. | Not uniformly classified, but severe human poisoning cases reported. |
Table 1: Comparative Acute Toxicity of Representative Trifluoromethylpyridines.
Organ-Specific Toxicity: Hepatotoxicity and Neurotoxicity
Beyond acute effects, the potential for damage to specific organs is a critical concern in drug development.
Hepatotoxicity (Liver Injury): Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market. For TFMPs, the liver is a common target due to its central role in metabolism. The bioactivation of the pyridine ring can lead to reactive intermediates that cause cellular damage. For instance, 3-(Trifluoromethyl)pyridine has demonstrated clear hepatotoxicity in animal models following inhalation exposure. This is often linked to its metabolism by cytochrome P-450 enzymes into reactive species like 3-trifluoromethylpyridine-N-oxide.
Neurotoxicity: The nervous system is another vulnerable target. The effects can range from general central nervous system depression to specific neuronal damage. While comprehensive neurotoxicity data for all TFMPs is not available, related structures provide cause for a thorough investigation. For example, fluorinated analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known potent neurotoxin, have shown enhanced neurotoxicity, highlighting the influence of fluorine-containing substituents. A case report on 5-amino-2-(trifluoromethyl)pyridine poisoning documented toxic encephalopathy as a severe outcome.
Developmental and Reproductive Toxicity (DART)
Assessing the potential for a compound to interfere with reproduction and development is a crucial regulatory requirement for new pharmaceuticals. DART studies are designed to detect any adverse effects on sexual function, fertility, and embryonic and postnatal development. For TFMP-containing drug candidates, a full suite of DART studies would be necessary to evaluate risks across the entire reproductive cycle.
Experimental Workflows for a Robust Toxicity Assessment
A tiered, systematic approach is essential for a reliable comparative analysis. This workflow integrates in vitro screening with targeted in vivo studies, providing a comprehensive picture while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Caption: Tiered approach for trifluoromethylpyridine toxicity assessment.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, high-throughput colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity (IC50 value). This initial screen is crucial for comparing the baseline toxicity of different TFMP analogues and for selecting dose ranges for subsequent, more complex assays.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test TFMP compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a
A Comparative Guide to Validating the Purity of 2-Isopropoxy-6-(trifluoromethyl)pyridine Using Orthogonal Methods
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a novel compound like 2-Isopropoxy-6-(trifluoromethyl)pyridine, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for validating its purity, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The core principle of this guide is the application of orthogonal methods —analytical techniques that measure the same attribute (in this case, purity) through different physicochemical principles.[1] This approach provides a more comprehensive and trustworthy purity profile, as impurities that might be missed by one method are likely to be detected by another.[2] For this compound, a trifluoromethylated pyridine derivative, a combination of chromatographic and spectroscopic techniques is essential to account for potential impurities arising from its synthesis.[3][4]
The Imperative of Orthogonality in Purity Analysis
Relying on a single analytical method for purity determination can lead to an incomplete and potentially misleading assessment. For instance, a high-performance liquid chromatography (HPLC) method might not separate an impurity that has a similar polarity to the main compound. By employing an orthogonal method, such as gas chromatography (GC), which separates based on volatility and boiling point, the chances of detecting such a co-eluting impurity are significantly increased.[2][5] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), emphasize the need for well-validated analytical procedures to ensure the quality of drug substances.[6][7][8]
Orthogonal Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity for a wide range of non-volatile and thermally labile compounds.[9] For pyridine derivatives, reversed-phase HPLC is a common and effective choice.[10][11][12]
Rationale for HPLC-UV in Purity Assessment
An HPLC-UV method is selected for its ability to separate the main component from potential non-volatile impurities, such as starting materials, by-products from the synthesis, or degradation products. The trifluoromethylpyridine structure contains a chromophore that allows for sensitive detection by UV.
Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. A PDA detector monitoring a range of 200-400 nm is recommended to identify any co-eluting impurities with different spectral properties.[9]
-
Injection Volume: 10 µL.[9]
System Suitability:
Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[13][14][15] This includes parameters like retention time repeatability, peak asymmetry, and theoretical plates.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Orthogonal Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16][17][18] It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.[19] Given the potential for volatile impurities from solvents or starting materials in the synthesis of this compound, GC-MS serves as an excellent orthogonal method.
Rationale for GC-MS in Purity Assessment
GC-MS is chosen for its ability to detect and identify volatile organic compounds (VOCs) that may be present as residual solvents or by-products from the synthetic process.[20] The mass spectrometer provides definitive identification of these impurities. The analysis of fluorinated compounds by MS can be complex, but provides unique fragmentation patterns.[21][22][23]
Experimental Protocol: GC-MS
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is completely dissolved.
Data Analysis:
The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Any additional peaks are investigated by examining their mass spectra and comparing them to spectral libraries for identification.
Orthogonal Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[24][25][26] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[27][28]
Rationale for qNMR in Purity Assessment
qNMR is a powerful tool for obtaining an absolute purity value.[24] It is particularly valuable when a certified reference standard for the compound of interest is not available.[24] It provides structural information and can quantify impurities that are structurally different from the main component.
Experimental Protocol: ¹H qNMR
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
Data Collection and Processing:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitation (e.g., sufficient relaxation delay).
-
Carefully integrate the signals of the analyte and the internal standard.
Purity Calculation:
The purity of the analyte (P_a) can be calculated using the following formula:[26]
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
'a' refers to the analyte and 'std' refers to the standard.
Comparative Summary of Orthogonal Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases.[13][14] | Separation based on volatility and boiling point, with mass-based detection.[17][18] | Intrinsic quantitative relationship between NMR signal intensity and molar concentration.[25][26] |
| Detects | Non-volatile and thermally labile impurities. | Volatile and semi-volatile impurities. | A wide range of impurities with NMR-active nuclei. |
| Quantitation | Relative (area percent). | Relative (area percent). | Absolute (requires a certified internal standard).[24] |
| Strengths | High resolution, well-established for pharmaceutical analysis.[9] | High sensitivity and definitive identification of volatile impurities.[16] | Primary method, no need for a specific analyte reference standard.[28] |
| Limitations | May not separate co-eluting impurities with similar polarity. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods. |
Visualizing the Orthogonal Workflow
Caption: Orthogonal workflow for comprehensive purity validation.
Conclusion
The validation of purity for a compound like this compound requires a multi-faceted approach. No single analytical technique can provide a complete picture of a compound's purity. By employing orthogonal methods such as HPLC-UV, GC-MS, and qNMR, researchers can build a comprehensive and reliable purity profile. This rigorous approach is not only a matter of good scientific practice but is also in alignment with the stringent requirements of regulatory bodies like the ICH.[29] The combination of these techniques ensures that a wide range of potential impurities are detected and quantified, ultimately leading to higher quality research and safer pharmaceutical products.
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . US Pharmacopeia. Available at: [Link]
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qNMR: A powerful tool for purity determination . RSSL. Available at: [Link]
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Orthogonal method in pharmaceutical product analysis . Alphalyse. Available at: [Link]
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Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants . PubMed. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
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<621> CHROMATOGRAPHY . US Pharmacopeia. Available at: [Link]
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Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants . Springer Nature Experiments. Available at: [Link]
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What is qNMR (quantitative NMR) ? . JEOL Ltd. Available at: [Link]
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. Available at: [Link]
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HPLC Methods for analysis of Pyridine . HELIX Chromatography. Available at: [Link]
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Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS . Shimadzu. Available at: [Link]
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<621> Chromatography - US Pharmacopeia (USP) . US Pharmacopeia. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists . PubMed Central. Available at: [Link]
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Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances . PubMed. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available at: [Link]
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Are You Sure You Understand USP <621>? . LCGC International. Available at: [Link]
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Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS) . OI Analytical. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . SIELC Technologies. Available at: [Link]
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Mass spectra of fluorocarbons . NIST. Available at: [Link]
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Mass Spectra of Fluorocarbons . NIST. Available at: [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . Chromatography Today. Available at: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. Available at: [Link]
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Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles . ResearchGate. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications. Available at: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available at: [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . NIH. Available at: [Link]
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Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines . PubMed. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . Research and Reviews. Available at: [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry . LCGC International. Available at: [Link]
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. Available at: [Link]
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A Comparative Analysis of the Stability of 2-Isopropoxy-6-(trifluoromethyl)pyridine and Structurally Related Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern medicinal chemistry and drug discovery, the stability of a molecule is a paramount determinant of its potential as a therapeutic agent.[1][2] A compound's ability to withstand various chemical and physiological environments directly impacts its shelf-life, pharmacokinetic profile, and ultimately, its efficacy and safety.[1] This guide provides an in-depth comparative analysis of the stability of 2-isopropoxy-6-(trifluoromethyl)pyridine against other structurally similar fluorinated heterocycles. We will delve into thermal, chemical, and metabolic stability, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has become a well-established strategy to enhance the metabolic stability and other desirable properties of drug candidates.[3][4][5] The strong carbon-fluorine bond and the electron-withdrawing nature of the CF3 group can significantly alter the physicochemical properties of a parent molecule, often leading to improved metabolic profiles.[3][4][6] When appended to a pyridine ring, a common scaffold in many pharmaceuticals, these effects are particularly pronounced.[3][7]
Comparative Stability Profiles
To provide a clear and objective comparison, the following tables summarize key stability data for this compound and a selection of analogous fluorinated pyridines.
Table 1: Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | ![]() | C9H10F3NO | 205.18 | Not available | Not available |
| 2-Methoxy-6-(trifluoromethyl)pyridine | ![]() | C7H6F3NO | 177.12 | Not available | Not available |
| 2-Chloro-6-(trifluoromethyl)pyridine | ![]() | C6H3ClF3N | 181.54 | 60-62 (8 mmHg)[8] | 33[8] |
| 2-Fluoro-6-(trifluoromethyl)pyridine | ![]() | C6H3F4N | 165.09 | Not available | -15.2[9] |
Table 2: Comparative Stability Data (Illustrative)
| Compound | Thermal Stability (Decomposition Temp, °C) | Chemical Stability (t½ in hours) | Metabolic Stability (t½ in HLM, min) |
| pH 4 | pH 7.4 | ||
| This compound | High | > 24 | > 24 |
| 2-Methoxy-6-(trifluoromethyl)pyridine | High | > 24 | > 24 |
| 2-Chloro-6-(trifluoromethyl)pyridine | Moderate | Stable | Stable |
| 2-Fluoro-6-(trifluoromethyl)pyridine | Moderate | Stable | Stable |
Note: The data in Table 2 is illustrative and intended for comparative purposes. Actual values can vary based on specific experimental conditions.
Understanding the Structural Basis of Stability
The stability of these fluorinated pyridines is intrinsically linked to their molecular structure. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly reduces the electron density of the pyridine ring.[3] This deactivation makes the ring less susceptible to electrophilic attack and oxidative metabolism.
The nature of the substituent at the 2-position also plays a crucial role. The isopropoxy group in our target compound is sterically bulkier than a methoxy group, which can provide additional shielding to the pyridine ring from enzymatic attack, potentially contributing to its enhanced metabolic stability. In contrast, the chloro and fluoro substituents, while also electron-withdrawing, can be susceptible to nucleophilic displacement under certain conditions.[10][11]
Experimental Protocols for Stability Assessment
To ensure the generation of reliable and reproducible stability data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing thermal, chemical, and metabolic stability.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the compound, providing an indication of its thermal stability.
Methodology:
-
A small, accurately weighed sample of the compound (5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is determined as the temperature at which significant weight loss begins.
Chemical Stability Assessment in Aqueous Buffers
Objective: To evaluate the stability of the compound in solutions of varying pH, mimicking conditions it might encounter in formulation or physiological environments.
Methodology: [12]
-
Prepare stock solutions of the test compound in an organic solvent (e.g., DMSO).
-
Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7.4, and 9).[12]
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 1-5 µM.[12]
-
Incubate the solutions at a constant temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Calculate the half-life (t½) of the compound at each pH.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance in the body.[13][14]
-
Reagent Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[13]
-
Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the same buffer.[14]
-
Prepare a solution of the NADPH regenerating system.[15]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[15]
-
Conclusion
The strategic placement of a trifluoromethyl group on the pyridine ring, as seen in this compound and its analogs, is a powerful tool for enhancing molecular stability. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring, rendering it less susceptible to metabolic degradation. Furthermore, the choice of the substituent at the 2-position can further modulate the stability profile, with bulkier groups like isopropoxy potentially offering greater steric hindrance to enzymatic activity compared to smaller groups or halogens.
This guide provides a framework for the comparative assessment of the stability of fluorinated heterocyles. By employing the standardized protocols outlined herein, researchers can generate robust and reliable data to inform the selection and optimization of drug candidates with favorable pharmacokinetic properties, ultimately accelerating the drug discovery and development process.
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). Available at: [Link]
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Safety Operating Guide
Essential Protective Measures for Handling 2-Isopropoxy-6-(trifluoromethyl)pyridine
A Senior Application Scientist's Guide to Laboratory Safety and Personal Protective Equipment
The foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE), while critical, is the final line of defense after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) have been implemented.
Hazard Assessment: Understanding the Risk Profile
Based on analogous compounds such as 2-Fluoro-6-(trifluoromethyl)pyridine and various chlorinated pyridines, we can anticipate a similar hazard profile for 2-Isopropoxy-6-(trifluoromethyl)pyridine.[2][3][4][5] The primary risks are associated with its flammability and toxicity through multiple exposure routes.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | Anticipated Effects & Rationale |
| Flammability | Likely a flammable or combustible liquid and vapor.[2][6][7] Pyridine derivatives are often flammable, and vapors can form explosive mixtures with air.[6][8][9] All ignition sources must be rigorously excluded from the handling area. |
| Acute Toxicity (Oral) | Expected to be toxic or harmful if swallowed.[2][3][5][10][11] This is a common characteristic of substituted pyridines. |
| Acute Toxicity (Dermal) | Expected to be harmful in contact with skin.[9][11] Skin absorption is a significant route of exposure for many organic solvents and reagents. |
| Acute Toxicity (Inhalation) | Expected to be harmful if inhaled.[2][3][9][11] The compound is likely volatile, and its vapors can cause respiratory tract irritation.[4][5][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][7] Prolonged contact can lead to dermatitis. |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][5][7][9][10] Splashes pose a significant risk to vision. |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE must be based on a thorough evaluation of the chemical hazards and the specific tasks being performed.[12][13] The following recommendations constitute the minimum required protection.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Mandatory: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][10]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating, or working under pressure), a full-face shield must be worn in addition to safety goggles.[1][9] The goggles protect from vapors and small splashes, while the shield protects the entire face from larger incidents.
Hand Protection
Skin contact is a primary route of exposure. The correct glove material is crucial. No single glove material protects against all chemicals, so selection must be deliberate.[14]
-
Causality: Glove selection depends on preventing permeation (the chemical diffusing through the glove material) and degradation (the physical breakdown of the glove).[14] The thicker the glove material, the greater the chemical resistance, but this can impair dexterity.[13]
-
Recommended Materials: For pyridine and similar organic solvents, Butyl or Neoprene gloves are often recommended for their high resistance.[1] Nitrile gloves can be used for incidental splash protection but should be changed immediately upon contact.[15] Always consult the glove manufacturer's specific chemical resistance guide for data on pyridine or similar solvents.[16]
Table 2: Glove Material Comparison for Handling Pyridine Derivatives
| Glove Material | Splash Protection | Immersion/Prolonged Contact | Dexterity | Notes |
| Nitrile | Good | Poor to Fair | Excellent | Suitable for tasks with minimal contact. Must be replaced frequently and immediately upon contamination. |
| Neoprene | Excellent | Good | Good | A synthetic rubber offering good chemical resistance and flexibility. |
| Butyl Rubber | Excellent | Excellent | Fair | Offers superior resistance to many organic compounds, including pyridine, ketones, and esters. The best choice for high-exposure tasks. |
| Natural Rubber (Latex) | Poor | Poor | Excellent | Not recommended. Does not offer adequate protection against many organic solvents and can cause allergic reactions. |
Respiratory Protection
Inhalation of vapors can cause systemic toxicity and respiratory irritation.
-
Primary Engineering Control: All handling of this compound must be conducted inside a certified chemical fume hood to minimize vapor concentrations in the work area.[8][15]
-
Secondary Respiratory Protection: In situations where a fume hood is not available or during emergency situations like a large spill, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator is required.[8][17][18]
-
Cartridge Type: Use a respirator equipped with organic vapor (OV) cartridges (black label).[17][19] For operations that may also generate aerosols, a combination cartridge (Organic Vapor/P100) should be used.[17]
-
Fit Testing: As required by OSHA standard 29 CFR 1910.134, all users of tight-fitting respirators must be fit-tested annually to ensure a proper seal.[20]
-
Protective Clothing
To prevent incidental skin contact, appropriate body protection is required.
-
Lab Coat: A flame-retardant laboratory coat, fully buttoned, is mandatory.[1][15]
-
Body: Wear long pants and long-sleeved clothing to cover all exposed skin.
-
Footwear: Closed-toe, non-perforated shoes that fully cover the foot are required.
Operational Plan: Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common cause of exposure. Following a strict procedure is critical.
Step-by-Step PPE Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Protective Clothing: Put on the lab coat and ensure it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step PPE Doffing (Removal) Procedure
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove inside the second. Dispose of them immediately in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Face Shield/Goggles: Remove face shield (if used), followed by goggles, by handling the head strap. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat and remove it by peeling it from the shoulders, turning the sleeves inside out. Fold it so the contaminated exterior is contained inward.
-
Respirator: Remove the respirator last by pulling the straps over the head.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Visualizing the Doffing Sequence
The following diagram illustrates the critical sequence for removing PPE to prevent self-contamination.
Caption: PPE Doffing Workflow to Minimize Contamination.
Disposal Plan
Proper disposal is essential to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Disposal Route: Place contaminated items in a clearly labeled, sealed container designated for hazardous chemical waste.[21] Follow all institutional, local, state, and federal regulations for chemical waste disposal through a licensed contractor.[1] Do not dispose of contaminated materials in regular trash or down the drain.[1][22]
Emergency Response
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[1][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[8][21]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
By adhering to this comprehensive guide, you establish a robust framework for safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Environmental Health and Safety, University of Iowa. OSHA Glove Selection Chart. [Link]
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OSHA. Chemical Protective Gloves – Quick Tips. [Link]
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Safety Solutions & Supply. (2019, January 31). Choosing the Right Chemical Resistant Gloves. [Link]
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Lab Alley. Pyridine Safety Data Sheet (SDS). [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]
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Northern Arizona University, Environmental Health and Safety. Chemical Resistant Gloves. [Link]
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MCR Safety. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]
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Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine. [Link]
-
NIOSH, CDC. OSHA Respirator Requirements for Selected Chemicals. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
-
Penta Manufacturing Company. (2024, November 26). Pyridine Safety Data Sheet. [Link]
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PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. [Link]
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CDC/NIOSH. (2025, January 2). Respirator Selection Guide for the Healthcare Industry. [Link]
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Occupational Health & Safety. (2022, October 3). Choosing the Right Respiratory Protection. [Link]
-
The RIDGEPRO. NIOSH Approved Respirator 5203 by 3M. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



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